molecular formula C6H8N2O2S B1505339 5-Methylpyridine-3-sulfonamide CAS No. 938066-07-0

5-Methylpyridine-3-sulfonamide

Cat. No.: B1505339
CAS No.: 938066-07-0
M. Wt: 172.21 g/mol
InChI Key: HQCLBZBRCMPULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCLBZBRCMPULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704532
Record name 5-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938066-07-0
Record name 5-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 5-methylpyridine-3-sulfonamide, a key building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing scientific integrity, experimental causality, and authoritative grounding.

Introduction: The Significance of this compound

The pyridine sulfonamide moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the acidic and interactive nature of the sulfonamide group, make it a versatile component for designing molecules with specific biological targets. Understanding its synthesis is therefore of paramount importance for the advancement of novel drug discovery programs.

Two principal synthetic routes to this compound are outlined in this guide, each with its own set of advantages and considerations. Pathway A proceeds via the sulfonation of 5-methylpyridine, followed by conversion to the sulfonyl chloride and subsequent amidation. Pathway B offers an alternative approach starting from 3-amino-5-methylpyridine, utilizing a Sandmeyer-type reaction to introduce the sulfonyl chloride functionality before the final amidation step.

Pathway A: Synthesis via Sulfonation of 5-Methylpyridine

This classical approach involves the direct functionalization of the pyridine ring, followed by conversion to the desired sulfonamide.

Logical Flow of Pathway A

Pathway_A Start 5-Methylpyridine Step1 Sulfonation Start->Step1 Intermediate1 5-Methylpyridine-3-sulfonic acid Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 5-Methylpyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic route to this compound starting from 5-methylpyridine.

Step 1: Sulfonation of 5-Methylpyridine

The introduction of a sulfonic acid group onto the pyridine ring is a challenging electrophilic aromatic substitution due to the electron-deficient nature of the ring. The reaction typically requires harsh conditions.

  • Mechanism Insight: The pyridine nitrogen deactivates the ring towards electrophilic attack. Therefore, high temperatures and strong sulfonating agents are necessary to overcome this deactivation. The substitution occurs preferentially at the 3-position.

  • Experimental Protocol:

    • To a sealed reaction vessel, add 5-methylpyridine.

    • Carefully add fuming sulfuric acid (oleum) containing a high percentage of SO₃.

    • Heat the mixture at a high temperature (typically >200 °C) for several hours.

    • After cooling, the reaction mixture is cautiously poured onto ice.

    • The pH is adjusted to precipitate the 5-methylpyridine-3-sulfonic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 5-Methylpyridine-3-sulfonic acid

The sulfonic acid is converted to the more reactive sulfonyl chloride, which is a key intermediate for the subsequent amidation.

  • Causality of Reagent Choice: Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are effective chlorinating agents for sulfonic acids, converting the hydroxyl group to a chlorine atom.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser, place 5-methylpyridine-3-sulfonic acid.[2][3]

    • Add phosphorus pentachloride (PCl₅) and a catalytic amount of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully treated with crushed ice and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-methylpyridine-3-sulfonyl chloride.

Step 3: Amidation of 5-Methylpyridine-3-sulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the sulfonamide.

  • Reaction Principle: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia.

  • Experimental Protocol:

    • Dissolve 5-methylpyridine-3-sulfonyl chloride in an inert solvent such as tetrahydrofuran (THF) or dichloromethane.

    • Cool the solution in an ice bath.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Pathway B: Synthesis via Sandmeyer Reaction of 3-Amino-5-methylpyridine

This alternative route offers a different strategic approach, starting from a pre-functionalized pyridine ring. This can be advantageous if 3-amino-5-methylpyridine is a more readily available or cost-effective starting material.[4]

Logical Flow of Pathway B

Pathway_B Start 3-Amino-5-methylpyridine Step1 Diazotization Start->Step1 Intermediate1 5-Methylpyridine-3-diazonium salt Step1->Intermediate1 Step2 Sulfonylation (Sandmeyer-type) Intermediate1->Step2 Intermediate2 5-Methylpyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 End This compound Step3->End

Caption: Synthesis of this compound from 3-amino-5-methylpyridine.

Step 1: Diazotization of 3-Amino-5-methylpyridine

The primary amino group is converted into a diazonium salt, which is an excellent leaving group.

  • Mechanism Insight: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.[5][6][7]

  • Experimental Protocol:

    • Dissolve 3-amino-5-methylpyridine in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step.

Step 2: Sulfonylation of the Diazonium Salt (Sandmeyer-type Reaction)

The diazonium group is replaced by a sulfonyl chloride group.

  • Reaction Principle: In a Sandmeyer-type reaction, the diazonium salt is treated with a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst.[5][8][9] The copper catalyst facilitates the radical-nucleophilic aromatic substitution.

  • Experimental Protocol:

    • Prepare a solution of sulfur dioxide in a suitable solvent, such as acetic acid, and add copper(I) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution from the previous step to the sulfur dioxide/copper(I) chloride solution with vigorous stirring.

    • Nitrogen gas will be evolved.

    • After the addition is complete, allow the reaction mixture to stir at low temperature for a period and then warm to room temperature.

    • The reaction mixture is then poured into ice-water, and the 5-methylpyridine-3-sulfonyl chloride is extracted with an organic solvent.

    • The organic extract is washed, dried, and the solvent evaporated to yield the sulfonyl chloride.

Step 3: Amidation of 5-Methylpyridine-3-sulfonyl chloride

This final step is identical to Step 3 in Pathway A, where the sulfonyl chloride is converted to the sulfonamide using an ammonia source.

Data Summary

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-MethylpyridineC₆H₇N93.13108-48-5
5-Methylpyridine-3-sulfonic acidC₆H₇NO₃S173.194808-70-2[2][3]
5-Methylpyridine-3-sulfonyl chlorideC₆H₆ClNO₂S191.64166337-57-1
3-Amino-5-methylpyridineC₆H₈N₂108.143430-19-1
This compound C₆H₈N₂O₂S 172.21 938066-07-0

Conclusion and Field-Proven Insights

Both pathways presented offer viable routes to this compound. The choice between them will often depend on the availability and cost of the starting materials.

  • Pathway A is a more direct approach if 5-methylpyridine is the readily available precursor. However, the sulfonation step requires harsh conditions and may lead to side products, necessitating careful purification.

  • Pathway B provides a milder alternative for the introduction of the sulfonyl group, but it requires the synthesis or procurement of 3-amino-5-methylpyridine. The diazotization step must be carefully controlled due to the instability of the diazonium salt.

For large-scale synthesis, optimization of reaction conditions, particularly for the sulfonation and diazotization steps, is crucial to ensure high yields and purity. The protocols described herein serve as a robust foundation for such endeavors, and adherence to safety precautions, especially when handling strong acids, fuming sulfuric acid, and phosphorus reagents, is imperative.

References

An In-Depth Technical Guide to 5-Methylpyridine-3-sulfonamide: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is not uncommon to encounter promising chemical entities that, despite their potential, lack a comprehensive public profile. 5-Methylpyridine-3-sulfonamide is one such molecule. Situated at the intersection of two pharmacologically significant scaffolds—the pyridine ring and the sulfonamide group—it represents a valuable, yet underexplored, building block in medicinal chemistry. This guide is designed to bridge the existing information gap. By synthesizing data from structurally related compounds, established chemical principles, and predictive modeling, we will construct a robust technical profile of this compound. Our objective is to provide researchers and drug development professionals with a foundational understanding of its chemical properties, a reliable synthetic protocol, and a well-reasoned perspective on its potential applications, thereby empowering its use in future discovery programs.

Core Molecular Identity and Structural Representation

This compound is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with a methyl group at the 5-position and a sulfonamide group at the 3-position.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 938066-07-0[1]

  • Molecular Formula: C₆H₈N₂O₂S[1]

  • Synonyms: 5-Sulfamoyl-β-picoline[1]

The inherent structural features of this molecule—a hydrogen bond donor and acceptor in the sulfonamide group, and a basic nitrogen atom in the pyridine ring—suggest its potential for forming specific interactions with biological targets.

Caption: 2D Structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its physicochemical properties can be reliably estimated based on its structure and data from closely related analogs. These properties are crucial for predicting its behavior in biological systems and for designing synthetic and purification protocols.

PropertyPredicted/Estimated ValueSource/Basis
Molecular Weight 172.21 g/mol [1]
Melting Point 169-171 °CBased on the analog 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide[2]
Boiling Point > 300 °C (decomposes)General characteristic of aromatic sulfonamides
Solubility Soluble in hot methanol, DMSO, DMF; sparingly soluble in water and nonpolar organic solvents.Based on the analog 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide and general sulfonamide properties[2][3]
pKa (Sulfonamide N-H) ~10General range for unsubstituted aryl sulfonamides
pKa (Pyridine N) ~3-4Electron-withdrawing effect of the sulfonamide group reduces basicity compared to pyridine (~5.2)
LogP 0.63672Predicted for the isomeric 5-Methylpyridine-3-sulfonic acid, suggesting moderate lipophilicity[4]

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding sulfonic acid. The key is the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by amination.

Synthesis_Workflow Start 5-Methylpyridine-3-sulfonic acid Intermediate 5-Methylpyridine-3-sulfonyl chloride hydrochloride Start->Intermediate  PCl₅, POCl₃, Reflux   Product This compound Intermediate->Product  Aqueous Ammonia (NH₄OH)   Applications Scaffold Pyridine-Sulfonamide Scaffold Target1 Carbonic Anhydrase Inhibitors (Antiglaucoma, Anticancer) Scaffold->Target1 Target2 Kinase Inhibitors (Anticancer) Scaffold->Target2 Target3 Antimicrobial Agents Scaffold->Target3

References

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of 5-Methylpyridine-3-sulfonamide. Given the limited direct literature on this specific molecule, this document synthesizes established methodologies for analogous pyridine sulfonamide compounds to propose a series of potential mechanisms. We will explore hypothetical roles as an antimicrobial agent, a carbonic anhydrase inhibitor, a kinase modulator, and a cytotoxic agent. For each potential mechanism, this guide details the underlying scientific rationale and provides step-by-step experimental protocols for robust in vitro characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Enigma of this compound

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] These activities range from antibacterial and diuretic to anticancer and anti-inflammatory.[1][2] The pyridine scaffold is also a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The combination of these two moieties in this compound suggests a molecule of significant therapeutic potential. However, a review of the current scientific literature reveals a notable absence of studies detailing its specific mechanism of action.

This guide, therefore, takes a predictive and methodological approach. By examining the established activities of structurally related pyridine sulfonamides, we can construct a series of plausible hypotheses for the mechanism of action of this compound. This document will serve as a roadmap for the in vitro investigations required to elucidate its true biological function. We will delve into four primary potential mechanisms:

  • Dihydropteroate Synthetase (DHPS) Inhibition: The classic mechanism of antibacterial sulfonamides.

  • Carbonic Anhydrase (CA) Inhibition: A common target for sulfonamides, with implications in various diseases.

  • Kinase Inhibition (e.g., PI3K/mTOR Pathway): An emerging area for novel sulfonamide-based anticancer agents.

  • Induction of Cytotoxicity and Apoptosis: A common endpoint for many therapeutic compounds.

For each of these potential mechanisms, we will provide a detailed, field-proven protocol for its investigation, complete with the scientific rationale behind the experimental design.

Potential Mechanism I: Dihydropteroate Synthetase (DHPS) Inhibition

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[3] This pathway is absent in mammals, making DHPS an attractive target for selective antimicrobial therapy.[3][4] Given its sulfonamide core, it is plausible that this compound could exert antibacterial effects through this mechanism.

2.1. Scientific Rationale

Bacteria synthesize folate de novo, a process vital for the production of nucleotides and certain amino acids. DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). Sulfonamides, due to their structural similarity to pABA, can act as competitive inhibitors of DHPS, thereby halting folate synthesis and arresting bacterial growth.

2.2. Experimental Protocol: In Vitro DHPS Inhibition Assay

A robust method to assess DHPS inhibition is a coupled spectrophotometric assay that monitors the oxidation of NADPH.[4]

Materials:

  • Recombinant DHPS enzyme

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

  • This compound (test compound)

  • Sulfamethoxazole (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in appropriate solvents and dilute to working concentrations in Assay Buffer.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Assay Buffer, pABA, DHPP, DHFR, and NADPH.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include wells with a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control and wells with solvent alone as a negative control.

  • Enzyme Initiation: Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time (typically 15-30 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.3. Visualization: DHPS Inhibition Assay Workflow

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (DHPS, pABA, DHPP, DHFR, NADPH) Mix Combine Reagents and Test Compound in Plate Reagents->Mix Test_Compound Prepare Test Compound (this compound) Test_Compound->Mix Initiate Add DHPS Enzyme Mix->Initiate Start Reaction Measure Kinetic Read at 340 nm Initiate->Measure Monitor NADPH Oxidation Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50 CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (CA, p-NPA) Mix Add Compound and CA to Plate Reagents->Mix Test_Compound Prepare Test Compound Test_Compound->Mix Preincubate Pre-incubate Mix->Preincubate Initiate Add p-NPA Substrate Preincubate->Initiate Start Reaction Measure Kinetic Read at 405 nm Initiate->Measure Monitor Product Formation Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Value Plot->IC50 PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibits Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed_Cells Seed Cells Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Caspase_Assay Caspase-3/7 Assay (Luminescence) Treat_Compound->Caspase_Assay AnnexinV_Assay Annexin V / PI Staining (Flow Cytometry) Treat_Compound->AnnexinV_Assay Analyze_Caspase Quantify Caspase Activity Caspase_Assay->Analyze_Caspase Analyze_Flow Quantify Apoptotic Populations AnnexinV_Assay->Analyze_Flow Conclusion Determine Apoptotic Induction Analyze_Caspase->Conclusion Analyze_Flow->Conclusion

References

The Ascendant Therapeutic Potential of Novel Pyridine Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Sulfonamide Scaffold

The pyridine sulfonamide moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[][2] This is attributed to the unique electronic properties of the pyridine ring and the versatile binding capabilities of the sulfonamide group.[3] Pyridine, a bioisostere of a phenyl ring, enhances water solubility and can participate in hydrogen bonding, while the sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes.[3][4] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of novel pyridine sulfonamides, offering insights for researchers and professionals in drug discovery and development.

Carbonic Anhydrase Inhibition: A Prominent Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6][7][8][9] They are involved in numerous physiological and pathological processes, making them attractive drug targets.[4][5][6][7][8] Notably, certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression and therapy resistance.[3][9][10]

Mechanism of Action: Targeting the Zinc Ion

The inhibitory action of pyridine sulfonamides against carbonic anhydrases stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[3] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby blocking the enzyme's function.[3]

Diagram 1: General Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_Enzyme CA Active Site cluster_Inhibitor Pyridine Sulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor Pyridine-SO₂NH⁻ Inhibitor->Zn Coordination Bond (Displaces H₂O)

Caption: Sulfonamide group coordinating to the Zn²⁺ ion in the CA active site.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and isoform selectivity of pyridine sulfonamides can be finely tuned by modifying their chemical structure. Key SAR observations include:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence activity. For instance, a 3,4-substitution pattern can lead to high selectivity for tumor-associated CA IX and XII over the ubiquitous CA II.[3]

  • Linker Moiety: The type and length of the linker connecting the pyridine sulfonamide core to other chemical moieties can impact inhibitory activity. For example, an N-methylpropionamide linker between a benzensulfonamide and a pyrazolopyridine moiety has been shown to be favorable for hCA I inhibition.[5]

  • "Click Tailing": The use of "click" chemistry to introduce diverse "tails" at the 4-position of the pyridine ring allows for the exploration of interactions with amino acids at the entrance of the active site, enhancing selectivity.[3]

Quantitative Analysis of CA Inhibition

The following table summarizes the inhibitory activities of representative pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
1a 8010732997.9282.3[5]
1b 156.851.4319.1358.2[5]
1f 58.86.6907.5474.8[5]
1g 66.841.7294.2508.5[5]
1k 88.35.6421.434.5[5]
AAZ *250.012.125.85.7[5]

*Acetazolamide (AAZ) is a standard CA inhibitor.

Antimicrobial and Antiviral Activities

Pyridine sulfonamides have emerged as a promising class of antimicrobial and antiviral agents, offering alternative mechanisms to combat drug resistance.[4][6][7][8][11]

Antibacterial Action: Targeting Essential Metabolic Pathways

The antibacterial effect of some sulfonamides is attributed to their ability to interfere with folic acid synthesis in bacteria.[12][13] As structural analogs of para-aminobenzoic acid (PABA), they competitively inhibit dihydropteroate synthase, an enzyme essential for folate production and subsequent DNA synthesis.[12][13] Additionally, some pyridine sulfonamides exhibit inhibitory activity against dihydrofolate reductase (DHFR), another key enzyme in the folate pathway.[14]

Diagram 2: Antibacterial Mechanism of Action

Antibacterial_MoA Folic Acid Synthesis Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA Sulfonamide Pyridine Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by pyridine sulfonamides.

Antiviral Potential

Certain pyridine-based sulfonamides have demonstrated notable antiviral activity. For instance, compounds 15c and 15d showed a significant reduction in viral load against HSV-1 and CBV4.[14] Their mechanism of action has been linked to the inhibition of Hsp90α protein, with IC₅₀ values of 10.24 and 4.48 µg/mL, respectively.[14]

Anticancer Therapeutic Applications

The anticancer properties of pyridine sulfonamides are a major area of research, with several mechanisms contributing to their efficacy.[15][16][17][18][19]

Targeting Tumor-Associated Carbonic Anhydrases

As previously discussed, the inhibition of CA IX and XII, which are overexpressed in hypoxic tumors, is a key anticancer strategy.[9][10] By inhibiting these enzymes, pyridine sulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth and metastasis.[9]

Inhibition of Cyclooxygenase-2 (COX-2)

A series of pyridine acyl sulfonamides have been identified as potent COX-2 inhibitors.[15] Compound 23 from this series displayed a COX-2 inhibitory IC₅₀ of 0.8 µM and exhibited significant antiproliferative activity against B16-F10, HepG2, and MCF-7 cancer cell lines.[15]

Tubulin Polymerization Inhibition

Novel sulfonamide-functionalized pyridine carbothioamides have been developed as potent tubulin-targeting anticancer agents.[18] These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Compounds 3 and 5 from one study showed potent cytotoxicity against several cancer cell lines, with IC₅₀ values in the low micromolar range.[18]

Quantitative Analysis of Anticancer Activity
CompoundCell LineIC₅₀ (µM)TargetReference
23 B16-F102.8COX-2[15]
23 HepG21.2COX-2[15]
23 MCF-71.8COX-2[15]
3 PC-3Low µMTubulin[18]
5 PC-3Low µMTubulin[18]
12d MDA-MB-468 (hypoxic)3.99CA IX[20]
12i MDA-MB-468 (hypoxic)1.48CA IX[20]

Experimental Protocols

Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides

A general method for the synthesis of pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines containing sulfonamide fragments.[5]

Step-by-Step Protocol:

  • Dienamine Synthesis: Synthesize the starting dienamine from dimethyl acetonedicarboxylate following established two-step procedures.[5]

  • Condensation Reaction:

    • Dissolve the synthesized dienamine in methanol.

    • Add the desired amine containing a sulfonamide fragment.

    • Reflux the reaction mixture for 1 hour.

  • Product Isolation: The target pyrazolo[4,3-c]pyridines are typically obtained in good yields (72-88%) after cooling and purification.[5]

Diagram 3: General Synthetic Workflow

Synthesis_Workflow Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides Start Dimethyl Acetonedicarboxylate Step1 Two-Step Procedure Start->Step1 Dienamine Dienamine Intermediate Step1->Dienamine Step2 Condensation (Methanol, Reflux) Dienamine->Step2 Amine Amine with Sulfonamide Fragment Amine->Step2 Product Pyrazolo[4,3-c]pyridine Sulfonamide Step2->Product

Caption: A streamlined workflow for the synthesis of target compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay is used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[4][5][6][7][8]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoforms and the test compounds at various concentrations.

  • Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) at a specific pH.

  • CO₂ Hydration Measurement:

    • Mix the enzyme solution with the inhibitor solution and incubate for a defined period.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

    • Monitor the change in pH over time as CO₂ is hydrated to bicarbonate and a proton.

  • Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations to determine the inhibition constant (Kᵢ).

Conclusion and Future Directions

Novel pyridine sulfonamides represent a highly versatile and promising class of therapeutic agents with a wide spectrum of biological activities. Their efficacy as carbonic anhydrase inhibitors, particularly against tumor-associated isoforms, positions them as strong candidates for anticancer drug development. Furthermore, their demonstrated antimicrobial and antiviral properties highlight their potential to address the growing challenge of drug resistance. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this remarkable chemical scaffold.

References

5-Methylpyridine-3-sulfonamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Pyridine Sulfonamides in Modern Drug Discovery

The sulfonamide functional group represents a cornerstone in medicinal chemistry, with a rich history of therapeutic applications since the advent of sulfa drugs.[1] This versatile scaffold continues to be a focal point of contemporary drug discovery, demonstrating a broad spectrum of biological activities.[1] Within this chemical class, pyridine sulfonamides have garnered considerable attention for their potential to selectively target key enzymes implicated in various pathologies. 5-Methylpyridine-3-sulfonamide, a specific analogue within this family, serves as a valuable building block and a potential pharmacophore in the design of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, a detailed synthetic protocol, its critical role as a carbonic anhydrase inhibitor in the context of tumor biology, and a list of commercial suppliers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key identifiers and properties for this compound are summarized in the table below. It is important to note that while some data are readily available, experimental determination of properties such as melting point and solubility is recommended for specific applications, as publicly available data is limited.

PropertyValueSource
CAS Number 938066-07-0[2][3]
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.21 g/mol [2]
Purity Typically ≥95%[2]
Synonyms 5-Sulfamoyl-β-picoline[2]
Melting Point Not publicly available; experimental determination recommended.
Solubility Not publicly available; experimental determination in relevant solvents (e.g., DMSO, DMF, water) is advised.

Synthetic Protocol: A Representative Synthesis of a Pyridine Sulfonamide

The synthesis of pyridine sulfonamides can be achieved through various established methodologies. A common and reliable approach involves the reaction of a corresponding sulfonyl chloride with an amine. The following protocol outlines a general, yet detailed, procedure that can be adapted for the synthesis of this compound, assuming the availability of the precursor, 5-methylpyridine-3-sulfonyl chloride. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Amidation cluster_2 Reaction Monitoring & Work-up cluster_3 Purification A 1. Dissolve 5-methylpyridine-3-sulfonyl chloride in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar). B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add a solution of ammonia (or an appropriate amine precursor) in the same solvent dropwise to the cooled sulfonyl chloride solution. B->C D 4. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. C->D E 5. Allow the reaction to warm to room temperature and stir for several hours. Monitor progress by TLC. D->E F 6. Upon completion, quench the reaction with water. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:
  • Reaction Setup & Rationale:

    • Step 1.1: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of an inert gas (e.g., nitrogen or argon), dissolve one equivalent of 5-methylpyridine-3-sulfonyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

      • Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride intermediate by atmospheric moisture, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide. Aprotic solvents are chosen to avoid reaction with the solvent itself.

    • Step 1.2: Cool the reaction vessel to 0 °C using an ice-water bath.

      • Causality: The amidation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize the formation of side products, and ensure a more selective reaction.

  • Amidation & Acid Scavenging:

    • Step 2.1: To the cooled solution of the sulfonyl chloride, add a solution of ammonia (typically in a solvent like dioxane or as ammonium hydroxide, though anhydrous ammonia gas can also be used) or a suitable amine precursor (1.1 to 2 equivalents) dropwise via a syringe or dropping funnel.

      • Causality: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the liberation of hydrochloric acid (HCl). A slight excess of the amine can be used to drive the reaction to completion.

    • Step 2.2: Concurrently or subsequently, add a non-nucleophilic organic base, such as triethylamine or pyridine (1.5 to 2 equivalents).

      • Causality: The HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base acts as an acid scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride), thus allowing the primary amine to remain in its reactive, unprotonated form.[4]

  • Reaction Monitoring and Work-up:

    • Step 3.1: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

    • Step 3.2: Once the reaction is complete, quench the reaction by the careful addition of water.

    • Step 3.3: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

      • Causality: This step separates the desired organic product from water-soluble byproducts, such as the ammonium or triethylammonium chloride salt.

  • Purification and Characterization:

    • Step 4.1: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Step 4.2: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

      • Causality: Purification is essential to remove any unreacted starting materials, byproducts, or residual base, ensuring the final product is of high purity for subsequent applications.

    • Step 4.3: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Significance: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][5] Of particular interest in oncology is the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).

The Role of CA IX in Tumor Hypoxia and pH Regulation

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, a condition known as hypoxia.[1] In response to hypoxia, tumor cells upregulate the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[5] HIF-1α, in turn, promotes the expression of a variety of genes that enable the tumor to adapt and survive in this harsh microenvironment, one of which is the gene for CA IX.[5]

CA IX is a transmembrane protein with its catalytic domain facing the extracellular space.[1] Its primary function in the tumor microenvironment is to maintain the intracellular pH of cancer cells at a physiologically viable level (around 7.2-7.4) while contributing to the acidification of the extracellular space (pH 6.0-6.5).[1][5] This is achieved by catalyzing the hydration of CO₂, which is abundant due to the high metabolic rate of cancer cells, into protons and bicarbonate ions. The protons are extruded into the extracellular matrix, contributing to its acidity, while the bicarbonate ions are transported into the cell to buffer the intracellular environment.

This acidic extracellular pH promotes tumor invasion and metastasis by activating proteases that degrade the extracellular matrix and by suppressing the activity of immune cells.[1]

Mechanism of Inhibition by Sulfonamides

Sulfonamides, including pyridine sulfonamides, act as potent inhibitors of CA IX. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water or hydroxide molecule that is essential for the catalytic activity.[6] This binding effectively blocks the enzyme's ability to hydrate carbon dioxide, thereby disrupting the pH-regulating mechanism of the tumor cells.

By inhibiting CA IX, sulfonamide-based drugs can lead to an increase in the intracellular pH and a decrease in the extracellular pH of tumor cells. This disruption of pH homeostasis can induce apoptosis and inhibit tumor growth and metastasis.[7] The selective expression of CA IX in tumors compared to most normal tissues makes it an attractive target for cancer therapy, and sulfonamide inhibitors are a promising class of drugs for this purpose.[7]

Signaling Pathway: CA IX in the Hypoxic Tumor Microenvironment

G cluster_0 Hypoxic Tumor Cell cluster_1 Extracellular Microenvironment HIF HIF-1α Stabilization CAIX_exp CA IX Gene Expression HIF->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis pH_reg Intracellular pH Regulation (Bicarbonate Import) Prolif Cell Proliferation & Survival pH_reg->Prolif CO2 CO₂ + H₂O CO2->CAIX H_HCO3->pH_reg Bicarbonate Import Acidosis Extracellular Acidosis H_HCO3->Acidosis Proton Extrusion Invasion Invasion & Metastasis Acidosis->Invasion Inhibitor This compound (Inhibitor) Inhibitor->CAIX Inhibition Hypoxia Tumor Hypoxia Hypoxia->HIF

Caption: The role of CA IX in the hypoxic tumor microenvironment and its inhibition by sulfonamides.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound, several chemical suppliers offer this compound. It is advisable to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

SupplierPurity
Synchem 95%[2]
ChemWhat Information available upon inquiry[3]
BLD Pharm Information available upon inquiry[8]

Conclusion

This compound is a compound of significant interest for its potential applications in drug discovery, particularly in the development of targeted cancer therapies. Its role as a carbonic anhydrase inhibitor highlights the ongoing importance of the sulfonamide scaffold in medicinal chemistry. This technical guide has provided a foundational understanding of its properties, a practical synthetic approach, and a detailed exploration of its biological rationale. As research in this area continues to evolve, this compound and its derivatives are poised to contribute to the development of the next generation of precision medicines.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of 5-Methylpyridine-3-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to physicochemical profiling.

Section 1: Theoretical Foundation and Physicochemical Predictions

Before embarking on experimental work, a theoretical analysis of the this compound structure provides critical insights into its expected behavior. The molecule consists of a pyridine ring, a methyl group, and a sulfonamide functional group. This combination dictates its fundamental properties.

  • The Pyridine Moiety: The pyridine ring, a nitrogen-containing heterocycle, imparts basicity to the molecule. The nitrogen atom can be protonated, leading to a significant increase in aqueous solubility at lower pH values. However, the ring itself is aromatic and contributes to the molecule's overall hydrophobicity.

  • The Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is acidic due to the electron-withdrawing nature of the two oxygen atoms, which stabilizes the conjugate base. This group's pKa will be a critical determinant of solubility in neutral to alkaline conditions. Many sulfonamides exhibit pH-dependent solubility, often being least soluble near their isoelectric point.[1] The sulfonamide S-N bond is a known liability and can be susceptible to hydrolytic cleavage, particularly under acidic conditions.[2]

  • The Methyl Group: The methyl substituent (-CH₃) is an electron-donating group that slightly increases the basicity of the pyridine nitrogen. It also adds to the lipophilicity of the molecule, which may decrease aqueous solubility.

Based on these structural features, we can anticipate that this compound will exhibit ampholytic behavior, with its solubility profile being highly dependent on the pH of the medium.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Experimental Design
Molecular Weight172.19 g/mol Standard for small molecule pharmaceuticals.
pKa (acidic)~9-10 (Sulfonamide N-H)Increased solubility expected at pH > 10.
pKa (basic)~3-4 (Pyridine N)Increased solubility expected at pH < 3.
LogP~0.1 - 0.6Indicates moderate lipophilicity; solubility in organic solvents is likely.
Polar Surface Area~65 ŲSuggests moderate cell permeability.

Section 2: Solubility Determination Protocols

A thorough understanding of solubility is paramount for formulation development, bioavailability, and ensuring consistent performance of an active pharmaceutical ingredient (API). We will outline two key methodologies: thermodynamic and kinetic solubility assessment.

Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility of a compound and is the gold standard for characterizing its intrinsic solubility. The shake-flask method (ICH guideline Q6A) is the most common approach.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound solid to a series of vials containing different aqueous buffer solutions (e.g., pH 2, 4, 7.4, 9, and 12) and various organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Causality: The extended equilibration time allows the system to reach a thermodynamic minimum, reflecting the true saturation point. Using a range of pH buffers is critical because the ionization state of the pyridine and sulfonamide groups will drastically alter solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-72h) A->B Achieve Equilibrium C Centrifuge & Filter B->C Isolate Saturated Solution D Dilute & Analyze via HPLC C->D Prepare for Analysis G cluster_stress Stress Conditions API This compound Hydrolysis Acidic, Basic, Neutral API->Hydrolysis Oxidation H₂O₂ API->Oxidation Thermal Dry Heat API->Thermal Photolytic UV/Vis Light API->Photolytic

References

An In-depth Technical Guide to 5-Methylpyridine-3-sulfonamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methylpyridine-3-sulfonamide, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental molecular characteristics, logical synthetic pathways, and the scientific rationale for its potential applications in contemporary pharmacotherapy.

Introduction: The Strategic Combination of Pyridine and Sulfonamide Moieties

The field of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both biological activity and desirable pharmacokinetic properties. This compound emerges as a compound of significant interest due to its elegant fusion of two pharmacologically privileged fragments: a pyridine ring and a sulfonamide group.

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of chemotherapy, first introduced as antibacterial agents and now integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer drugs.[1][2] Their enduring relevance stems from their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bonding interactions with biological targets.[]

The pyridine ring, a heteroaromatic system, is a ubiquitous feature in numerous pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, metabolic stability, and receptor-binding affinity. The strategic placement of a methyl group on this scaffold, as in this compound, can further modulate its lipophilicity and steric profile, offering a fine-tuning mechanism for optimizing drug-like properties.

This guide will explore the synthesis, properties, and potential therapeutic landscape of this compound, providing a foundational understanding for its utilization in research and development.

Part 1: Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key molecular identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂S[4][5]
Molecular Weight 172.21 g/mol [4]
CAS Number 938066-07-0[4][5]

These fundamental data are critical for accurate experimental design, including stoichiometric calculations for synthesis and precise concentration preparations for biological assays.

Part 2: Synthesis and Chemical Reactivity

While specific, published protocols for the synthesis of this compound are not widely available, its preparation can be logically deduced from established principles of sulfonamide chemistry.[2] The most probable synthetic route involves a two-step process starting from 5-methylpyridine.

Proposed Synthetic Workflow

The logical pathway to this compound would proceed via a sulfonyl chloride intermediate.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination 5-Methylpyridine 5-Methylpyridine 5-Methylpyridine-3-sulfonyl_chloride 5-Methylpyridine-3-sulfonyl chloride 5-Methylpyridine->5-Methylpyridine-3-sulfonyl_chloride Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->5-Methylpyridine-3-sulfonyl_chloride 5-Methylpyridine-3-sulfonyl_chloride_2 5-Methylpyridine-3-sulfonyl chloride Ammonia Ammonia (NH₃) This compound This compound Ammonia->this compound 5-Methylpyridine-3-sulfonyl_chloride_2->this compound Nucleophilic Acyl Substitution

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard synthetic methods for sulfonamides and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-Methylpyridine-3-sulfonyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system, cool chlorosulfonic acid (3-5 molar equivalents) to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 5-methylpyridine (1 molar equivalent) dropwise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and degradation of the starting material.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate should precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Self-Validation: The formation of a precipitate upon quenching with ice is a strong indicator of the successful formation of the less water-soluble sulfonyl chloride.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 5-methylpyridine-3-sulfonyl chloride (1 molar equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Amination: Cool the solution to 0°C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise. Causality: The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the sulfonyl chloride is consumed.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound. Self-Validation: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 3: Potential Applications in Drug Development

The structural features of this compound suggest its potential utility in several therapeutic areas, primarily leveraging the well-established pharmacology of the sulfonamide class.

As an Antibacterial Agent

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][] As bacteria cannot utilize exogenous folate, this pathway is essential for their survival, making it an excellent target for selective toxicity.[6]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide This compound (Structural Analog) Sulfonamide->Inhibition Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Inhibition->DHPS

Caption: Mechanism of action for sulfonamide antibacterial agents.

This compound, as a structural analog of p-aminobenzoic acid (PABA), could potentially exhibit antibacterial activity by this mechanism. Further investigation through minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria would be required to validate this hypothesis.

As a Scaffold for Kinase Inhibitors

Many successful kinase inhibitors feature a hinge-binding motif, often a heteroaromatic ring like pyridine, which forms critical hydrogen bonds with the kinase hinge region. The sulfonamide group can provide additional hydrogen bonding opportunities with the protein backbone. Therefore, this compound could serve as a valuable starting point or fragment for the design of novel kinase inhibitors for applications in oncology and inflammatory diseases.

As a Carbonic Anhydrase Inhibitor

Sulfonamides are the classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[1] Inhibition of these enzymes is a therapeutic strategy for glaucoma, edema, and certain types of cancer. The potential of this compound as a carbonic anhydrase inhibitor could be readily assessed using established in vitro enzymatic assays.

Central Nervous System (CNS) Applications

The sulfonamide moiety is present in a number of CNS-active drugs.[7] The pyridine ring can also be found in various neurologically active compounds. The overall physicochemical properties of this compound would need to be evaluated for its ability to cross the blood-brain barrier, which would open up possibilities for its investigation in CNS disorders.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. Its synthesis is feasible through well-established chemical transformations, and its structure combines two of the most successful pharmacophores in medicinal chemistry. While specific biological data for this compound is not yet prevalent in the literature, the rationale for its investigation is strong.

Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a robust, high-yielding synthesis protocol, along with complete analytical characterization.

  • Broad Biological Screening: Evaluation of its activity against a wide range of biological targets, including bacterial enzymes, protein kinases, and carbonic anhydrases.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand how changes in its structure affect its biological activity and properties.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising compound, with the ultimate goal of unlocking its full therapeutic potential.

References

Spectroscopic Characterization of 5-Methylpyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 5-Methylpyridine-3-sulfonamide (C₆H₈N₂O₂S, M.W.: 172.21 g/mol ). As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document consolidates predicted spectroscopic data based on foundational principles and empirical data from analogous structures, offering a robust reference for researchers and scientists. We will explore the expected features in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral patterns.

Introduction and Molecular Structure

This compound belongs to the class of aromatic sulfonamides, a scaffold of significant pharmacological importance. The structural elucidation and purity assessment of such compounds rely heavily on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide synthesizes these analytical perspectives to create a comprehensive spectroscopic signature of the target molecule.

The structural arrangement, featuring a pyridine ring substituted with a methyl group and a sulfonamide group, dictates a unique electronic environment that is reflected in its spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The predicted spectra for this compound in a common solvent like DMSO-d₆ are discussed below. The choice of DMSO-d₆ is strategic, as it effectively solubilizes polar compounds and its residual solvent peak does not typically interfere with the aromatic region.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition: Acquire spectra at 298 K. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and accumulating 1024 scans for adequate signal-to-noise ratio.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals for the three aromatic protons, the methyl protons, and the sulfonamide protons. The electron-withdrawing sulfonamide group and the electron-donating methyl group exert significant influence on the chemical shifts of the pyridine ring protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-28.9 - 9.1d (doublet)J ≈ 2.0Deshielded by adjacent nitrogen and the electron-withdrawing SO₂NH₂ group.
H-48.2 - 8.4t (triplet) or ddJ ≈ 2.0Influenced by both adjacent ring positions, appearing as a small coupling.
H-68.6 - 8.8d (doublet)J ≈ 2.0Deshielded by adjacent nitrogen.
-CH₃2.3 - 2.5s (singlet)N/ATypical range for a methyl group on an aromatic ring.
-SO₂NH₂7.3 - 7.6s (singlet, broad)N/AExchangeable protons; signal is often broad and its position is concentration-dependent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts are governed by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.[1][2][3]

Carbon AssignmentPredicted δ (ppm)Rationale
C-2148 - 152Highly deshielded due to proximity to the electronegative nitrogen atom.[3]
C-3135 - 139Carbon bearing the electron-withdrawing sulfonamide group.
C-4137 - 141Aromatic CH carbon, deshielded by the adjacent sulfonamide-bearing carbon.
C-5139 - 143Carbon bearing the methyl group.
C-6146 - 150Deshielded due to proximity to the ring nitrogen.[3]
-CH₃17 - 19Typical range for an aliphatic methyl carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by vibrations from the sulfonamide group and the substituted pyridine ring.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

Predicted Characteristic IR Absorption Bands

The following table summarizes the key vibrational frequencies expected for the molecule, based on established group frequencies for aromatic sulfonamides and pyridines.[4][5][6]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350 - 3250N-H Asymmetric & Symmetric Stretch-SO₂NH₂Characteristic strong, double peak for a primary sulfonamide.[6]
3100 - 3000C-H Aromatic StretchPyridine RingCommon for C-H bonds on an aromatic system.
2980 - 2850C-H Aliphatic Stretch-CH₃Vibrations from the methyl group.
1600 - 1550C=N & C=C Ring StretchPyridine RingStrong absorptions characteristic of the pyridine aromatic system.[4]
1350 - 1310S=O Asymmetric Stretch-SO₂NH₂A very strong and characteristic absorption for the sulfonyl group.[6]
1180 - 1140S=O Symmetric Stretch-SO₂NH₂Another very strong and key diagnostic peak for the sulfonyl group.[6]
920 - 880S-N Stretch-SO₂NH₂Stretching vibration of the sulfur-nitrogen bond.[7]

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and structural fragments of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is standard for polar molecules like sulfonamides, as it typically yields a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

  • Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Predicted Molecular Ion and Fragmentation Pattern

The molecular weight of this compound is 172.21. Therefore, the protonated molecular ion is expected at:

  • [M+H]⁺ = 173.0 m/z

The fragmentation of aromatic sulfonamides is well-documented and typically involves cleavage at the C-S and S-N bonds, as well as the characteristic loss of sulfur dioxide (SO₂).[8][9][10]

G parent [M+H]⁺ m/z = 173 frag1 Loss of SO₂ (-64 Da) m/z = 109 parent->frag1 -SO₂ frag2 Loss of NH₃ (-17 Da) m/z = 156 parent->frag2 -NH₃ frag4 Loss of SO₂NH₂ (-80 Da) m/z = 93 parent->frag4 - •SO₂NH₂ frag3 [5-Methylpyridin-3-yl]⁺ m/z = 92 frag2->frag3 -SO₂

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Pyridine-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the age of effective systemic antibacterial therapy. This in-depth technical guide chronicles the journey from the serendipitous discovery of the first sulfonamide to the targeted development of pyridine-based derivatives. We will explore the foundational scientific principles, the evolution of synthetic methodologies, and the crucial structure-activity relationships that guided the development of these life-saving compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and scientific underpinnings of this important class of therapeutic agents.

The Genesis of a Revolution: The Discovery of Prontosil and the Sulfonamide Moiety

The story of sulfonamides begins not with a targeted search for an antibacterial agent, but in the laboratories of Bayer AG in the early 1930s.[1][2] Driven by the belief that coal-tar dyes capable of selectively binding to bacteria could be harnessed to combat infections, a team of researchers, including the chemist Josef Klarer and the physician-scientist Gerhard Domagk, began systematically screening newly synthesized dyes.[2] In 1932, their efforts culminated in the synthesis of a red azo dye named Prontosil rubrum.[1][2]

Initial experiments were unassuming; Prontosil showed no antibacterial activity in vitro.[1] However, the in vivo results in mice infected with lethal doses of streptococci were nothing short of miraculous.[1][3] This groundbreaking discovery, which would later earn Domagk the 1939 Nobel Prize in Medicine, demonstrated for the first time that a synthetic compound could effectively treat systemic bacterial infections.[3][4]

The puzzle of Prontosil's in vivo activity was solved in 1936 by researchers at the Pasteur Institute in France. They discovered that Prontosil was a prodrug, meaning it was metabolized in the body to release the true active agent: p-aminobenzenesulfonamide, a colorless compound that had been first synthesized in 1906 and was commonly known as sulfanilamide.[1][4] This revelation unlocked the therapeutic potential of the sulfonamide functional group and triggered an explosion of research into related compounds, a period often referred to as the "sulfa craze".[1][2]

Mechanism of Action: A Tale of Competitive Inhibition

The efficacy of sulfonamides lies in their ability to cunningly mimic a vital bacterial nutrient. Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[1][5][6] A key enzyme in this biosynthetic pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[1][6]

Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[1][6][] By binding to the active site of the enzyme, they prevent the utilization of PABA, thereby halting the production of dihydrofolic acid, a precursor to tetrahydrofolic acid.[6][] Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[] Consequently, the inhibition of folic acid synthesis leads to a bacteriostatic effect, meaning the bacteria are unable to grow and replicate, allowing the host's immune system to clear the infection.[1][5]

To enhance their efficacy, sulfonamides are often combined with trimethoprim, another antibacterial agent that inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase.[1][5] This sequential blockade results in a synergistic and often bactericidal effect.[5]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Nucleic_Acids Purines, Pyrimidines, DNA, RNA THF->Nucleic_Acids One-Carbon Transfer Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Figure 1: Mechanism of action of sulfonamides and trimethoprim.

The Advent of Pyridine-Based Sulfonamides: The Story of Sulfapyridine (M&B 693)

While sulfanilamide was a groundbreaking discovery, it suffered from limitations, including a narrow spectrum of activity and significant toxicity.[4] This spurred a relentless search for derivatives with improved properties. A major breakthrough came in 1937 with the synthesis of sulfapyridine by Montague Phillips at the British firm May & Baker Ltd.[8] This novel compound, designated M&B 693, incorporated a pyridine ring into the sulfonamide structure.[8]

Animal studies conducted by Lionel Whitby demonstrated the potent antibacterial activity of sulfapyridine against pneumococci, a major cause of pneumonia.[8] Subsequent clinical trials in 1938 confirmed its efficacy in humans, dramatically reducing mortality rates from lobar pneumonia.[8] The introduction of sulfapyridine, marketed as Dagenan, was a landmark achievement and solidified the therapeutic importance of modifying the sulfonamide core.[8]

Despite its success, sulfapyridine was not without its drawbacks. Its low water solubility, particularly at physiological pH, led to a risk of crystalluria, where the drug could precipitate in the kidneys and urinary tract, causing pain and potential blockage.[8] This, along with the risk of other side effects like agranulocytosis, eventually led to its replacement by newer, safer sulfonamides and the advent of penicillin.[8] Nevertheless, sulfapyridine paved the way for the development of a vast array of heterocyclic sulfonamides and remains a significant molecule in the history of medicinal chemistry. It is still used in veterinary medicine and for the treatment of certain skin conditions like linear IgA disease.[8]

Structure-Activity Relationships (SAR): Tuning for Potency and Properties

The development of sulfapyridine and other derivatives highlighted the critical role of the substituent on the sulfonamide nitrogen in determining the drug's properties. Key SAR insights for pyridine-based and other sulfonamides include:

  • The p-Aminobenzoyl Moiety: The free aromatic amine (at the para position) is essential for antibacterial activity, as it mimics the amino group of PABA.[4] Any substitution on this amine group that is not metabolically converted back to a free amine in vivo results in a loss of activity.

  • The Sulfonamide Linkage: The sulfonamide group is the linchpin of the molecule, responsible for its acidic character and interaction with the DHPS enzyme.

  • The N1-Substituent (The Pyridine Ring): The nature of the heterocyclic ring attached to the sulfonamide nitrogen significantly influences the compound's potency, pharmacokinetic profile, and solubility. The introduction of electron-withdrawing heterocyclic rings, such as pyridine, generally increases the acidity of the sulfonamide proton, leading to enhanced antibacterial activity. This is because the ionized form of the drug more closely resembles the transition state of the PABA-DHPS reaction. The position of the sulfonamide group on the pyridine ring and other substituents on the ring also modulate activity and can be optimized to improve properties like solubility and reduce toxicity.[9]

CompoundN1-SubstituentKey Characteristics
SulfanilamideHydrogenThe parent compound; moderate activity, notable toxicity.[4]
Sulfapyridine Pyridine Increased potency against pneumococci; risk of crystalluria. [8]
SulfathiazoleThiazoleBroad-spectrum activity; also associated with crystalluria.
SulfadiazinePyrimidineGood activity and lower risk of crystalluria compared to sulfapyridine.
SulfamethoxazoleMethylisoxazoleCommonly used in combination with trimethoprim.[1]

Table 1: Comparison of early sulfonamides with different N1-substituents.

Synthesis of Pyridine-Based Sulfonamides: A Methodological Overview

The synthesis of pyridine-based sulfonamides typically involves the reaction of a substituted aminopyridine with a benzenesulfonyl chloride derivative, or vice versa.

General Synthetic Protocol: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

This protocol describes a common method for the synthesis of a simple pyridine-based sulfonamide.

Materials:

  • 2-Aminopyridine

  • Benzenesulfonyl chloride

  • Pyridine (as solvent and base)

  • Ice water

Procedure:

  • Dissolution: Dissolve 2-aminopyridine in an excess of pyridine. The pyridine acts as both a solvent and an acid scavenger to neutralize the HCl generated during the reaction.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride to the cooled pyridine solution with stirring.[10]

  • Reaction: Allow the mixture to stir at room temperature for a designated period (e.g., 1 hour) to ensure the completion of the reaction.[10]

  • Precipitation: Pour the reaction mixture into ice water and stir vigorously. The product, being insoluble in water, will precipitate out as a solid.[10]

  • Isolation and Purification: Collect the crude product by filtration and wash it with cold water.[10] The solid can then be recrystallized from a suitable solvent, such as ethanol-water, to obtain the purified N-(pyridin-2-yl)benzenesulfonamide.

Synthesis_Workflow Start Start: 2-Aminopyridine & Benzenesulfonyl chloride Dissolve 1. Dissolve 2-Aminopyridine in Pyridine Start->Dissolve Cool 2. Cool in Ice Bath Dissolve->Cool Add 3. Add Benzenesulfonyl Chloride Solution Cool->Add React 4. Stir at Room Temperature Add->React Precipitate 5. Pour into Ice Water & Stir React->Precipitate Filter 6. Filter to Collect Crude Product Precipitate->Filter Purify 7. Recrystallize Filter->Purify End End: Purified N-(pyridin-2-yl)benzenesulfonamide Purify->End

Figure 2: General workflow for the synthesis of a pyridine-based sulfonamide.

More advanced and scalable synthetic routes have also been developed, for instance, utilizing halogen-metal exchange reactions followed by treatment with sulfuryl chloride and subsequent amidation.[11] These methods offer efficient pathways to key pyridine sulfonamide building blocks for more complex drug candidates.[11]

The Legacy and Future of Pyridine-Based Sulfonamides

The discovery of sulfapyridine was a pivotal event that firmly established the therapeutic potential of incorporating heterocyclic rings into the sulfonamide scaffold. While the early pyridine-based sulfonamides have been largely superseded by more effective and safer antibiotics, the sulfonamide functional group and the pyridine ring remain important pharmacophores in modern drug discovery.[1][12][13] Pyridine-based sulfonamides have been investigated for a wide range of biological activities beyond their antibacterial effects, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and even as potential antidiabetic and anti-Alzheimer's agents.[12][14][15]

The journey from the red dye Prontosil to the targeted synthesis of diverse pyridine-based sulfonamides is a testament to the power of observation, chemical intuition, and systematic drug development. It laid the groundwork for the antibiotic revolution and continues to inspire the design of new therapeutic agents today.

References

Unlocking the Therapeutic Potential of 5-Methylpyridine-3-sulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents. While the parent scaffold has a long history, its derivatization continues to yield compounds with novel biological activities. This guide focuses on 5-Methylpyridine-3-sulfonamide, a specific derivative for which the therapeutic potential is yet to be fully elucidated. Drawing upon the extensive bioactivity of the broader pyridine sulfonamide class, we present a scientifically grounded exploration of its most promising therapeutic targets. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing in-depth, actionable protocols for target validation and mechanistic studies. We will delve into the causality behind experimental choices, ensuring a robust and logical approach to unlocking the therapeutic promise of this compound.

Introduction: The Versatility of the Pyridine Sulfonamide Scaffold

The pyridine sulfonamide moiety is a privileged structure in drug discovery, demonstrating a remarkable range of biological activities. Historically, sulfonamides were among the first effective antimicrobial agents, and they continue to be developed for this purpose.[][2] However, their therapeutic applications have expanded far beyond antibiotics. Pyridine sulfonamide derivatives have been successfully developed as inhibitors of various enzyme families, including carbonic anhydrases, kinases, and proteases.[3][4][5] This diverse activity profile stems from the sulfonamide group's ability to act as a versatile pharmacophore, participating in key interactions with biological targets. Furthermore, the pyridine ring offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target specificity.

Given the established precedent of the pyridine sulfonamide scaffold, it is highly probable that this compound will exhibit potent and selective activity against one or more key therapeutic targets. This guide will now explore the most likely candidates.

Hypothesized Therapeutic Targets of this compound

Based on a comprehensive review of structurally related compounds, we have identified three primary classes of enzymes as high-probability targets for this compound: Carbonic Anhydrases, Protein Kinases, and Proteases. Additionally, its potential as an anticancer agent via tubulin polymerization inhibition warrants investigation.

Carbonic Anhydrase Inhibition: A Focus on Oncology

The inhibition of carbonic anhydrases (CAs) is a well-established therapeutic strategy. The sulfonamide group is a classic zinc-binding moiety, making it an excellent starting point for CA inhibitor design.[3] Several pyridine sulfonamide derivatives have shown potent and selective inhibition of various CA isoforms, particularly the cancer-associated isoforms hCA IX and hCA XII.[6][7][8] These transmembrane enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival and proliferation.

Hypothesis: this compound acts as an inhibitor of human carbonic anhydrases, with potential selectivity for tumor-associated isoforms IX and XII.

Protein Kinase Modulation: A Plethora of Possibilities

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. The pyridine sulfonamide scaffold has been incorporated into numerous kinase inhibitors targeting a wide range of kinases, including:

  • PI3K/mTOR: A central pathway regulating cell growth and survival.[4]

  • COX-2: A key enzyme in inflammation and cancer.[9]

  • Receptor Tyrosine Kinases (e.g., VEGFR-2): Crucial for angiogenesis.[10]

  • MAP Kinases (e.g., JNK1/2, p38α): Involved in stress responses and inflammation.

  • Other oncogenic kinases (e.g., BRAF V600E, LRRK2): Specific drivers of certain cancers and neurodegenerative diseases.[11]

Hypothesis: this compound functions as an inhibitor of one or more protein kinases implicated in cancer, inflammation, or other diseases.

Protease Inhibition: Targeting Viral and Inflammatory Diseases

Proteases are enzymes that catalyze the breakdown of proteins. Their inhibition is a key therapeutic strategy for various diseases, including viral infections and inflammatory conditions. Notably, the sulfonamide moiety is present in several clinically approved HIV protease inhibitors, such as amprenavir and darunavir.[5][12][13] Additionally, sulfonamide-based inhibitors have been developed for other proteases, including matrix metalloproteinases (MMPs) and human neutrophil elastase (HNE), which are involved in cancer and inflammation.[5]

Hypothesis: this compound exhibits inhibitory activity against specific proteases, with potential applications in antiviral or anti-inflammatory therapies.

Anticancer Activity via Tubulin Polymerization Inhibition

Disruption of the microtubule network is a validated anticancer strategy. Several sulfonamide-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] The pyridine carbothioamide scaffold, which shares structural similarities with our compound of interest, has been a fruitful area for the development of tubulin inhibitors.[14]

Hypothesis: this compound exerts anticancer effects by inhibiting tubulin polymerization.

Experimental Validation Workflows

To systematically investigate the hypothesized therapeutic targets of this compound, a tiered approach of in vitro and cell-based assays is recommended. The following section provides detailed, step-by-step protocols for each proposed target class.

Workflow for Carbonic Anhydrase Inhibition

This workflow outlines the process for determining the inhibitory activity of this compound against a panel of human carbonic anhydrase isoforms.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Validation A Compound Preparation: Solubilize this compound in DMSO to create a stock solution. B Enzyme Panel Selection: Procure recombinant human CA isoforms (e.g., CA I, II, IX, XII). A->B Next C Stopped-Flow CO2 Hydration Assay: Measure the catalytic activity of each CA isoform in the presence of varying concentrations of the compound. B->C Next D Data Analysis: Calculate IC50 and Ki values for each isoform. Determine selectivity profile. C->D Next E Cell Line Selection: Choose cancer cell lines with high expression of hCA IX/XII (e.g., MCF-7, A549). D->E Proceed if potent and selective F Cell Proliferation Assay (e.g., MTT, SRB): Treat cells with the compound and measure the effect on cell viability. E->F Next G Western Blot Analysis: Confirm target engagement by assessing downstream signaling pathways affected by pH regulation. F->G Next

Caption: Workflow for CA Inhibition Analysis.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagents and Buffers:

    • HEPES buffer (20 mM, pH 7.5)

    • Recombinant human CA isoforms (I, II, IX, XII)

    • This compound stock solution (10 mM in DMSO)

    • CO2-saturated water

    • pH indicator (e.g., p-nitrophenol)

  • Procedure:

    • Prepare a series of dilutions of the test compound in HEPES buffer.

    • In a stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water in the presence and absence of the inhibitor.

    • Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.

    • Plot the initial rates against the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Protein Kinase Inhibition

This workflow details the screening and validation of this compound as a protein kinase inhibitor.

G cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Confirmation A Kinase Panel Screen: Screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases. B Hit Identification: Identify kinases with significant inhibition (e.g., >50% inhibition). A->B Next C Dose-Response Assay: Perform dose-response studies for the identified hits to determine IC50 values. B->C Proceed with hits D Mechanism of Action Studies: Conduct kinetic assays to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive. C->D Next E Target-Specific Cell Line Selection: Choose cell lines where the identified kinase is a known driver of proliferation. D->E Proceed if potent F Phospho-Protein Western Blot: Treat cells with the compound and measure the phosphorylation status of the kinase's direct downstream substrate. E->F Next G Cell-Based Functional Assays: Perform assays relevant to the kinase's function (e.g., proliferation, migration, apoptosis). F->G Next

Caption: Workflow for Kinase Inhibition Analysis.

Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3K)

  • Reagents and Buffers:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Recombinant PI3K enzyme

    • Substrate (e.g., PIP2)

    • ATP (with a radioactive or fluorescent label)

    • This compound stock solution

  • Procedure:

    • Incubate the kinase, substrate, and varying concentrations of the inhibitor in the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for a defined time at the optimal temperature.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the phosphorylated product using an appropriate method (e.g., scintillation counting for radioactive ATP, fluorescence polarization for fluorescent ATP).

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Workflow for Protease Inhibition

This workflow describes the process for evaluating this compound as a protease inhibitor.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Validation A Protease Panel Selection: Choose relevant proteases based on therapeutic area (e.g., HIV protease, MMPs, caspases). B Enzymatic Assay (e.g., FRET): Measure the cleavage of a fluorogenic substrate in the presence of the compound. A->B Next C IC50 Determination: Calculate the concentration of the compound required to inhibit 50% of protease activity. B->C Next D Cell-Based Model Selection: Utilize relevant cell models (e.g., HIV-infected T-cells, activated macrophages). C->D Proceed if potent E Functional Assays: Measure endpoints relevant to the protease's function (e.g., viral replication, cytokine release). D->E Next G cluster_0 In Vitro Analysis cluster_1 Cell-Based Validation A Tubulin Polymerization Assay: Monitor the polymerization of purified tubulin in the presence of the compound via light scattering or fluorescence. B IC50 Determination: Calculate the concentration of the compound that inhibits tubulin polymerization by 50%. A->B Next C Antiproliferative Assays: Screen the compound against a panel of cancer cell lines. B->C Proceed if potent D Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at the G2/M phase. C->D Next E Immunofluorescence Microscopy: Visualize the effects of the compound on the microtubule network within cells. D->E Next

References

Introduction: The 5-Methylpyridine-3-sulfonamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Methylpyridine-3-sulfonamide Derivatives and Analogues

The pyridine sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The incorporation of a methyl group at the 5-position of the pyridine ring provides a subtle yet significant modification, influencing steric interactions, electronic properties, and metabolic stability. Derivatives of this compound have emerged as promising candidates in various therapeutic areas, demonstrating potent biological activities. These compounds are crucial intermediates in the development of novel pharmaceuticals and agrochemicals.[1]

This guide offers a comprehensive overview of the primary synthetic strategies for constructing this compound and its analogues. It provides detailed, field-proven protocols for the synthesis of key intermediates and the final target compounds, emphasizing the rationale behind critical experimental choices.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

The construction of the this compound core can be approached from two principal retrosynthetic disconnections at the sulfonamide (S-N) bond. This leads to two convergent and highly versatile strategies.

G target This compound Core strategy1 Strategy A: Sulfonylation of Aminopyridine target->strategy1 Disconnect S-N Bond strategy2 Strategy B: Amination of Sulfonyl Chloride target->strategy2 Disconnect S-N Bond precursorA1 3-Amino-5-methylpyridine strategy1->precursorA1 precursorA2 R-SO2Cl (Sulfonyl Chloride) strategy1->precursorA2 precursorB1 5-Methylpyridine-3-sulfonyl Chloride strategy2->precursorB1 precursorB2 R-NH2 (Amine / Ammonia) strategy2->precursorB2

Caption: Retrosynthetic analysis of the this compound core.

  • Strategy A (Sulfonylation of Aminopyridine): This approach involves the reaction of a stable amine precursor, 3-amino-5-methylpyridine, with a diverse range of sulfonyl chlorides. This is ideal when the aminopyridine core is readily available and analogues are desired by varying the sulfonyl chloride component.

  • Strategy B (Amination of Sulfonyl Chloride): This strategy relies on the synthesis of a key electrophilic intermediate, 5-methylpyridine-3-sulfonyl chloride. This intermediate can then be reacted with a wide array of amines or ammonia to generate a library of sulfonamide derivatives. This method is often preferred for generating diversity in the amine portion of the molecule.

Chapter 2: Synthesis of Key Intermediates

The success of either primary strategy hinges on the efficient preparation of the core building blocks.

Synthesis of 3-Amino-5-methylpyridine

This key nucleophile is commercially available but can also be synthesized from inexpensive starting materials like 3,5-dimethylpyridine (3,5-lutidine).[1] A robust pathway involves selective oxidation followed by a functional group transformation.

Step 1: Selective Oxidation to 5-Methylnicotinic Acid

The selective oxidation of one methyl group of 3,5-lutidine is a critical step. While strong oxidants can lead to the formation of the dicarboxylic acid, controlled conditions using potassium permanganate or hydrogen peroxide in sulfuric acid can yield the desired 5-methylnicotinic acid.[2][3][4]

  • Causality: Using a stoichiometric amount of oxidant under controlled temperature (e.g., 30-45°C) favors mono-oxidation. The electron-withdrawing nature of the first carboxylate group formed deactivates the pyridine ring and the remaining methyl group towards further oxidation, aiding selectivity.[2][5]

Step 2: Conversion to 3-Amino-5-methylpyridine

With 5-methylnicotinic acid in hand, standard organic transformations can be employed to convert the carboxylic acid to an amine. A common laboratory-scale method is the Curtius rearrangement, which proceeds through an acyl azide and isocyanate intermediate.

  • Acid to Acyl Chloride: The carboxylic acid is first converted to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acyl Chloride to Acyl Azide: The acyl chloride is reacted with sodium azide (NaN₃) to form the acyl azide. This intermediate is potentially explosive and must be handled with extreme care and not isolated.

  • Curtius Rearrangement & Trapping: Gentle heating of the acyl azide in an inert solvent (e.g., toluene) induces rearrangement to an isocyanate with loss of N₂ gas. The isocyanate is then hydrolyzed with aqueous acid to yield the primary amine, 3-amino-5-methylpyridine.

Synthesis of 5-Methylpyridine-3-sulfonyl Chloride

This electrophilic intermediate is the cornerstone of Strategy B. The most reliable and modern approach is a Sandmeyer-type reaction starting from 3-amino-5-methylpyridine.[6][7]

The Sandmeyer Chlorosulfonylation Reaction

The classical Sandmeyer reaction involves the diazotization of an aromatic amine followed by a copper-catalyzed substitution. For sulfonyl chloride synthesis, the diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst.[8][9] Modern protocols have improved safety and convenience by using stable SO₂ surrogates like DABSO (bis(sulfur dioxide) adduct of DABCO).[6][7]

G start 3-Amino-5-methylpyridine step1 Diazotization (t-BuONO, HCl) start->step1 intermediate [Pyridine Diazonium Salt] step1->intermediate step2 Sulfonylation (DABSO, CuCl₂) intermediate->step2 product 5-Methylpyridine-3-sulfonyl Chloride step2->product

References

Foreword: The Rationale of Predictive Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 5-Methylpyridine-3-sulfonamide Binding to Dihydropteroate Synthase

In the landscape of modern drug discovery, computational, or in silico, methods have transitioned from a niche academic pursuit to an indispensable pillar of the research and development pipeline.[1][2][3][4] These techniques allow us to simulate, predict, and rationalize molecular interactions with a level of detail that complements and guides physical experiments, ultimately saving significant time and resources.[3][4] This guide provides a comprehensive, technically-grounded workflow for modeling the binding of a small molecule, this compound, to a putative protein target.

The sulfonamide moiety is a classic functional group in medicinal chemistry, most famously associated with the "sulfa" class of antibiotics.[5][6] These drugs function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a critical component in the folate biosynthesis pathway.[6][] While this compound is not a marketed drug, its structure is representative of fragments that could be explored for antibacterial activity. Therefore, for the purpose of this technical guide, we will model its interaction with a well-characterized bacterial DHPS, providing a robust and relevant case study for researchers. Our objective is not merely to present a protocol but to instill a causal understanding of each step, empowering the reader to adapt and troubleshoot these methods for their own research endeavors.

Part 1: System Preparation - The Foundation of a Reliable Model

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any subsequent simulation is fundamentally dependent on the quality of the initial structures of the protein (receptor) and the small molecule (ligand). This preparatory phase is meticulous but non-negotiable for achieving meaningful results.

Receptor Structure Acquisition and Preparation

The first step is to obtain a high-quality, experimentally determined 3D structure of our target protein. The RCSB Protein Data Bank (PDB) is the primary repository for such data.[8]

Protocol 1: Receptor Preparation

  • Structure Selection: Download the PDB file for the target. For this guide, we will use Staphylococcus aureus DHPS (PDB ID: 1AD1) as our model receptor. A structure with a co-crystallized ligand is often preferable as it helps validate the location of the binding site.[9]

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF ChimeraX or BIOVIA Discovery Studio.[10][11] The initial cleaning involves:

    • Removing Heteroatoms: Delete all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless there is strong evidence they play a critical role in ligand binding.[11][12][13]

    • Handling Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the extraneous protein chains.[12][13]

  • Structural Refinement:

    • Adding Hydrogens: X-ray crystallography typically does not resolve hydrogen atom positions.[9] Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (e.g., pH 7.4). Tools like the H++ webserver can assist in this determination.[14]

    • Completing Missing Residues/Loops: Check for and model any missing side chains or entire loops in the protein structure, which can be artifacts of the experimental process.[13]

  • Charge Assignment and File Formatting: Assign partial atomic charges to each atom in the protein. This is crucial for calculating electrostatic interactions.[15] The choice of force field (e.g., AMBER, CHARMM) will dictate the charge model. Save the cleaned, prepared receptor structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).[16]

Ligand Structure Preparation

The ligand, this compound, must also be converted into a suitable 3D format with correct chemical properties.

Protocol 2: Ligand Preparation

  • Obtain 2D Structure: The ligand structure can be drawn using chemical sketchers like ChemDraw or obtained from databases like PubChem.[13][17]

  • Convert to 3D: Convert the 2D representation into a 3D conformation. Ensure that bond lengths and angles are reasonable.[9][12]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or a quantum mechanics method) to find a low-energy, stable conformation.[5][13]

  • Charge Calculation: Assign partial charges to the ligand atoms. For small organic molecules, Gasteiger or AM1-BCC charges are commonly used.[10][17][18]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds, allowing for induced fit.[15][18]

  • Save in Appropriate Format: Save the final prepared ligand structure in the required format (e.g., PDBQT).

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure (e.g., 1AD1) Clean Remove Water, Ions, Extra Chains PDB->Clean Refine Add Hydrogens, Model Missing Loops Clean->Refine ReceptorOut Assign Charges & Save (e.g., protein.pdbqt) Refine->ReceptorOut PubChem Get 2D Structure (PubChem) Convert3D Convert to 3D & Energy Minimize PubChem->Convert3D LigandCharge Assign Charges & Define Torsions Convert3D->LigandCharge LigandOut Save Ligand (e.g., ligand.pdbqt) LigandCharge->LigandOut

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19] It utilizes search algorithms to explore possible binding poses and scoring functions to rank them based on predicted binding affinity.[19][20]

The Docking Process: A Conceptual Overview

The core principle involves placing the flexible ligand within a predefined region of the rigid receptor—the "binding site" or "docking box"—and systematically evaluating the energetic favorability of thousands of potential conformations and orientations.

G cluster_docking Docking Algorithm (e.g., AutoDock Vina) Receptor Prepared Receptor (Rigid) Grid Define Search Space (Grid Box around Active Site) Receptor->Grid Ligand Prepared Ligand (Flexible Torsions) Ligand->Grid Search Conformational Search (Genetic Algorithm, etc.) Grid->Search Score Score Each Pose (Scoring Function) Search->Score Search->Score Results Ranked Binding Poses (Binding Energy in kcal/mol) Score->Results

Protocol 3: Performing Molecular Docking with AutoDock Vina

  • Define the Binding Site: The docking process must be focused on the region of the protein where the ligand is expected to bind. This is defined by a "grid box". If a co-crystallized ligand was present in the original PDB file, the box can be centered on its location.[21] Otherwise, pocket detection algorithms can be used.[11]

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execute the Docking Run: Launch the docking software (e.g., AutoDock Vina) from the command line, providing the configuration file as input.[22]

  • Analyze the Results: The primary output is a file containing several predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).[22] The top-ranked pose represents the most probable binding mode. This pose should be visually inspected for plausibility, examining key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.

ParameterTypical Value/SettingRationale
Grid Center Coordinates (x,y,z)Defines the center of the search space, typically the geometric center of the known active site.
Grid Size Angstroms (Å)Defines the dimensions of the search box; must be large enough to fully enclose the binding site and allow ligand rotation.
Exhaustiveness Integer (e.g., 8-16)Controls the computational effort of the conformational search. Higher values increase accuracy but also computation time.
Output Poses Integer (e.g., 9-20)The number of distinct binding modes to be generated and ranked.

Table 1: Key parameters for a typical AutoDock Vina docking run.

Part 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot of a likely binding pose, it does not account for the dynamic nature of biological macromolecules. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[23][24]

Protocol 4: MD Simulation of the Protein-Ligand Complex using GROMACS

  • System Building:

    • Force Field Selection: Choose an appropriate force field. This is a set of parameters that defines the potential energy of the system.[20][25] Common choices include AMBER or CHARMM for the protein and GAFF or CGenFF for the small molecule ligand.[26] Recently, machine learning force fields (MLFFs) have emerged as powerful tools balancing accuracy and efficiency.[27][28]

    • Solvation: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during the system-building phase.

  • Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically a two-step process:

    • NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the simulation box to relax to the correct value.

  • Production MD: Once the system is equilibrated, remove the restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). The atomic coordinates are saved at regular intervals, creating a "trajectory" file that captures the dynamic behavior of the complex.

G Start Docked Complex + Water + Ions Min Energy Minimization Start->Min NVT NVT Equilibration (Constant Volume, Temp) Min->NVT NPT NPT Equilibration (Constant Pressure, Temp) NVT->NPT Prod Production MD (Data Collection) NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Post-MD Analysis

The trajectory from the production run is analyzed to extract meaningful insights:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable, converging RMSD plot indicates that the simulation has reached equilibrium and the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time, highlighting flexible regions of the protein.

  • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation to see if the interactions predicted by docking are maintained.

Part 4: Binding Free Energy Calculations - Quantifying Affinity

To obtain a more accurate estimate of binding affinity than the scoring functions used in docking, we can employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[29] These "end-point" methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[30]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction: Use snapshots (frames) from the stable portion of the production MD trajectory. It is crucial to use frames from an equilibrated system.[14]

  • Energy Calculation: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where G for each species is calculated as:

      • G = E_MM + G_solvation - TΔS

      • E_MM: Molecular mechanics energy (van der Waals + electrostatic).

      • G_solvation: Solvation free energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and the solvent-accessible surface area (SASA) for the non-polar component.

      • TΔS: The conformational entropy term. This is computationally expensive and often omitted, leading to a relative, rather than absolute, binding free energy.

  • Averaging: The final ΔG_bind is the average value calculated over all the trajectory snapshots.

While computationally more intensive than docking, MM/PBSA and MM/GBSA provide a more rigorous energetic evaluation of the ligand's binding, making them invaluable for ranking compounds or validating docking results.[29]

Conclusion

This guide has outlined a robust, multi-stage in silico workflow for investigating the binding of this compound to its putative target, DHPS. By progressing from meticulous system preparation through static docking, dynamic simulation, and finally to rigorous free energy calculations, researchers can build a comprehensive and validated model of molecular recognition. Each step in this process is a self-validating system; the stability observed in an MD simulation validates the initial docking pose, and the favorable binding free energy calculated by MM/PBSA provides quantitative support for the stability of the complex. This hierarchical approach, grounded in physical principles and supported by authoritative protocols, provides a powerful predictive engine to drive hypothesis-generation and accelerate the drug discovery process.

References

Methodological & Application

Application Notes and Protocols for the High-Throughput Screening of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the evaluation of 5-Methylpyridine-3-sulfonamide, a novel small molecule, in high-throughput screening (HTS) campaigns. While the specific biological activity of this compound is yet to be fully characterized, its structural motif, featuring a pyridine ring and a sulfonamide group, suggests potential for a range of pharmacological activities. The sulfonamide functional group is a cornerstone of many therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3] This application note outlines detailed protocols for two distinct HTS campaigns to explore the potential of this compound as both a novel antibacterial agent and a protein kinase inhibitor. The methodologies described herein are designed to be robust, scalable, and amenable to automated HTS platforms, providing researchers with a solid framework for hit identification and characterization.

Scientific Rationale and Strategic Approach

The sulfonamide moiety is a well-established pharmacophore known for its ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase (DHPS) in bacteria and disrupting folate synthesis.[1][] This mechanism has formed the basis of a major class of antibiotics.[5] Furthermore, the sulfonamide group is a versatile hydrogen bond donor and acceptor, enabling it to interact with a wide variety of biological targets, including the active sites of enzymes like protein kinases.[6] Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug discovery.[7][8]

Given this background, a dual-pronged screening approach for this compound is proposed:

  • Antibacterial Activity Screening: To investigate its potential as a novel antibiotic.

  • Kinase Inhibitor Screening: To explore its potential as a modulator of protein kinase activity, a highly valuable target class in oncology and other therapeutic areas.

This document provides detailed protocols for both biochemical and cell-based assays for each screening campaign, allowing for a comprehensive evaluation from target engagement to cellular efficacy.

High-Throughput Screening for Antibacterial Activity

Introduction to Antibacterial Screening

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. The foundational mechanism of sulfonamide antibiotics is the inhibition of folic acid synthesis, which is essential for bacterial growth.[] This pathway remains a viable target for new antibacterial drugs. The following protocols are designed to identify if this compound exhibits antibacterial properties, either through the classical mechanism or novel pathways.

Workflow for Antibacterial Screening

G cluster_0 Biochemical Screening cluster_1 Cell-Based Screening cluster_2 Hit Validation biochem_start Start: DHPS Enzyme Assay biochem_plate Plate Compound Library (incl. This compound) biochem_start->biochem_plate biochem_reagents Add DHPS Enzyme and Substrates biochem_plate->biochem_reagents biochem_incubate Incubate at 37°C biochem_reagents->biochem_incubate biochem_read Read Fluorescence Signal biochem_incubate->biochem_read biochem_analysis Data Analysis (IC50 Determination) biochem_read->biochem_analysis biochem_hits Biochemical Hits biochem_analysis->biochem_hits hit_validation Confirm Hits & Dose-Response biochem_hits->hit_validation cell_start Start: Bacterial Growth Assay cell_plate Plate Compound Library (incl. This compound) cell_start->cell_plate cell_inoculate Inoculate with Bacteria (e.g., S. aureus) cell_plate->cell_inoculate cell_incubate Incubate at 37°C cell_inoculate->cell_incubate cell_resazurin Add Resazurin cell_incubate->cell_resazurin cell_read Read Fluorescence/Absorbance cell_resazurin->cell_read cell_analysis Data Analysis (MIC Determination) cell_read->cell_analysis cell_hits Cellular Hits cell_analysis->cell_hits cell_hits->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for antibacterial screening of this compound.

Experimental Protocols: Antibacterial Screening

This assay quantitatively measures the inhibition of a target enzyme, DHPS, providing direct evidence of target engagement.

Protocol Steps:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution and library compounds into a 384-well, low-volume, black assay plate.

    • Include positive controls (e.g., sulfamethoxazole) and negative controls (DMSO only).

  • Reagent Addition:

    • Prepare an assay buffer containing Tris-HCl, MgCl₂, and DTT.

    • Add recombinant S. aureus DHPS enzyme in assay buffer to all wells.

    • Add the substrates, p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP), to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add a detection reagent that measures the amount of pyrophosphate (PPi) produced, such as a luciferin/luciferase-based system that generates a luminescent signal proportional to the PPi concentration.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the controls (% inhibition).

    • Plot the dose-response curves for active compounds and calculate the IC₅₀ values.

ParameterRecommended Value
Plate Format384-well, low-volume
Final Assay Volume20 µL
Compound Concentration10-point, 3-fold serial dilution (e.g., 100 µM to 0.005 µM)
Enzyme ConcentrationTitrate for optimal signal-to-background
Substrate ConcentrationsAt or near their Kₘ values
Positive ControlSulfamethoxazole
Z'-factor≥ 0.5

This assay determines the lowest concentration of the compound that inhibits visible bacterial growth, providing a measure of its potency in a cellular context.[9]

Protocol Steps:

  • Compound Plating:

    • Perform a 2-fold serial dilution of this compound and library compounds in a 96-well clear-bottom plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculation:

    • Prepare a suspension of S. aureus (e.g., ATCC 29213) in CAMHB, adjusted to a final concentration of 5 x 10⁵ CFU/mL.

    • Inoculate all wells (except for sterility controls) with the bacterial suspension.

    • Include positive controls (bacteria with no compound) and negative controls (media only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Detection (Resazurin-based):

    • Add a resazurin solution to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.

    • Incubate for an additional 1-4 hours.

  • Data Acquisition:

    • Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

  • Data Analysis:

    • The MIC is determined as the lowest compound concentration that prevents the color change (blue to pink) or shows a significant reduction in fluorescence/absorbance compared to the positive control.

High-Throughput Screening for Kinase Inhibitors

Introduction to Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently implicated in cancer and inflammatory diseases.[7] HTS is a primary tool for identifying novel kinase inhibitors.[6][10] The protocols below are designed to screen this compound for its ability to inhibit the activity of a specific protein kinase.

Workflow for Kinase Inhibitor Screening

G cluster_0 Biochemical Screening cluster_1 Cell-Based Screening cluster_2 Hit Validation & Selectivity biochem_start Start: Kinase Activity Assay (e.g., ADP-Glo™) biochem_plate Plate Compound Library (incl. This compound) biochem_start->biochem_plate biochem_reagents Add Kinase, Substrate, and ATP biochem_plate->biochem_reagents biochem_incubate Incubate at Room Temperature biochem_reagents->biochem_incubate biochem_adp_glo Add ADP-Glo™ Reagent biochem_incubate->biochem_adp_glo biochem_read Read Luminescence biochem_adp_glo->biochem_read biochem_analysis Data Analysis (IC50 Determination) biochem_read->biochem_analysis biochem_hits Biochemical Hits biochem_analysis->biochem_hits hit_validation Confirm Hits & Dose-Response biochem_hits->hit_validation cell_start Start: Cell Viability Assay cell_plate Plate Cancer Cell Line (Dependent on Target Kinase) cell_start->cell_plate cell_compound Add Compound Library cell_plate->cell_compound cell_incubate Incubate for 72 hours cell_compound->cell_incubate cell_viability Add Cell Viability Reagent (e.g., CellTiter-Glo®) cell_incubate->cell_viability cell_read Read Luminescence cell_viability->cell_read cell_analysis Data Analysis (GI50 Determination) cell_read->cell_analysis cell_hits Cellular Hits cell_analysis->cell_hits cell_hits->hit_validation selectivity Kinome Selectivity Profiling hit_validation->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: Workflow for kinase inhibitor screening of this compound.

Experimental Protocols: Kinase Inhibitor Screening

This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of the kinase.

Protocol Steps:

  • Compound Plating:

    • As described in section 2.3.1, plate serial dilutions of this compound and library compounds in a 384-well, low-volume, white assay plate.

    • Include a known inhibitor of the target kinase as a positive control and DMSO as a negative control.

  • Kinase Reaction:

    • Add the target protein kinase and its specific peptide substrate to all wells.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to controls and calculate the % inhibition.

    • Determine the IC₅₀ values for active compounds from the dose-response curves.

ParameterRecommended Value
Plate Format384-well, white
Final Assay Volume10-20 µL
Compound Concentration10-point, 3-fold serial dilution
ATP ConcentrationAt or near the Kₘ for the specific kinase
Positive ControlStaurosporine or a target-specific inhibitor
Z'-factor≥ 0.6

This assay assesses the effect of the compound on the proliferation of a cancer cell line that is known to be dependent on the activity of the target kinase.[11]

Protocol Steps:

  • Cell Plating:

    • Seed a cancer cell line (e.g., A549 for EGFR target) into a 96-well or 384-well white, clear-bottom tissue culture plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Addition:

    • Add serial dilutions of this compound and library compounds to the cells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Detection (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[9]

    • Shake the plate for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data to untreated cells and calculate the % growth inhibition.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.

Data Management and Hit Confirmation

For all HTS campaigns, robust data management is crucial. All data should be captured in a secure database, and hits should be selected based on predefined criteria (e.g., % inhibition > 50% or 3 standard deviations from the mean of the negative controls).

Selected hits must undergo a rigorous confirmation process:

  • Re-testing: Confirm the activity of the primary hits in the original assay.

  • Dose-Response Analysis: Generate detailed dose-response curves to accurately determine potency (IC₅₀, MIC, or GI₅₀).

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology to rule out assay artifacts.

  • Selectivity Profiling: For kinase inhibitors, screen hits against a panel of other kinases to determine their selectivity profile.[12]

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting high-throughput screening of this compound to uncover its potential as either an antibacterial agent or a protein kinase inhibitor. By employing both biochemical and cell-based assays, researchers can efficiently identify and validate novel hits, paving the way for subsequent lead optimization and drug development efforts. The adaptability of these protocols allows for their application to a wide range of specific bacterial targets and protein kinases, making this a versatile guide for early-stage drug discovery.

References

Application Notes and Protocols for the Cellular Investigation of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cellular Assays Division
Introduction: Scaffolding a Biological Profile for a Novel Pyridine Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with activities spanning antibacterial, anti-inflammatory, and anticancer applications.[1][2][3] The pyridine scaffold is equally significant, offering a bioisosteric alternative to benzene rings with favorable properties for drug design.[] The convergence of these two moieties in pyridine sulfonamide derivatives has yielded compounds with potent and diverse biological activities, including the inhibition of critical cancer-related targets such as tubulin, carbonic anhydrases, and key signaling kinases like PI3K/mTOR.[1][5][6]

This document concerns 5-Methylpyridine-3-sulfonamide , a compound for which specific biological targets and cellular effects are not yet extensively documented in public literature. In the absence of a known mechanism, a rational, tiered approach to cellular characterization is required. This guide provides a series of robust, validated cell-based assay protocols designed to first establish a foundational activity profile—cytotoxicity and selectivity—and then to probe for the most plausible mechanisms of action based on the established activities of structurally related pyridine sulfonamides.

The protocols herein are designed as self-validating systems, emphasizing rigorous controls and clear, quantifiable endpoints.[7] They are intended for researchers, scientists, and drug development professionals seeking to elucidate the biological function of this and other novel chemical entities.

Tier 1: Foundational Activity Screening - Cytotoxicity and Selectivity Profiling

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. This foundational assay establishes the concentration range over which the compound exerts a biological effect (potency) and provides a first look at its potential selectivity for cancer cells over non-transformed cells. We recommend a luminescence-based ATP assay, such as CellTiter-Glo®, for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[8]

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo®)

This protocol quantifies ATP, an indicator of metabolically active, viable cells.[8] A decrease in ATP levels is indicative of cytotoxicity or cytostatic effects.

1.1. Rationale and Experimental Design:

  • Cell Line Selection: To assess both efficacy and selectivity, a panel should include cancer cell lines where related sulfonamides have shown activity, alongside a non-cancerous cell line.

    • HCT-116: Human colorectal carcinoma line, often used in cancer screening.[6]

    • MCF-7: Human breast adenocarcinoma line, a common model for hormone-responsive breast cancer.[1][3]

    • MCF-10A: Non-tumorigenic human breast epithelial cell line, serving as a control for normal cell cytotoxicity.

  • Compound Concentration Range: A wide, logarithmic dose-response curve (e.g., from 0.01 µM to 100 µM) is essential to capture the full dynamic range of the compound's effect and accurately determine the half-maximal inhibitory concentration (IC50).

  • Incubation Time: A 72-hour incubation period is a standard in anticancer drug screening, allowing for effects on multiple cell cycles to become apparent.[3]

1.2. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Include "medium only" wells for background luminescence subtraction.[9]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate solvent (e.g., DMSO). Prepare a vehicle control (DMSO only).

    • Add 1 µL of the compound dilutions or vehicle control to the respective wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • ATP Quantification (CellTiter-Glo® Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Record luminescence using a microplate reader.

1.3. Data Presentation and Interpretation:

  • Subtract the average background luminescence (medium only wells) from all other measurements.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
This compoundHCT-116[Experimental Value]IC50 (MCF-10A) / IC50 (HCT-116)
This compoundMCF-7[Experimental Value]IC50 (MCF-10A) / IC50 (MCF-7)
This compoundMCF-10A[Experimental Value]-
Positive Control (e.g., Doxorubicin)HCT-116[Experimental Value]IC50 (MCF-10A) / IC50 (HCT-116)
Positive Control (e.g., Doxorubicin)MCF-7[Experimental Value]IC50 (MCF-10A) / IC50 (MCF-7)
Positive Control (e.g., Doxorubicin)MCF-10A[Experimental Value]-
Table 1: Example Data Summary for Tier 1 Cytotoxicity Screening.

A potent compound will have a low micromolar or nanomolar IC50 value in cancer cells. A promising therapeutic candidate will also exhibit a high Selectivity Index (SI > 10), indicating it is significantly more toxic to cancer cells than normal cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis P1 Culture & Harvest Cancer & Normal Cells P2 Seed Cells in 96-Well Plate P1->P2 P3 Incubate 24h (Attachment) P2->P3 T2 Add Compound to Wells (0.01 to 100 µM) P3->T2 T1 Prepare Serial Dilution of this compound T1->T2 T3 Incubate 72h T2->T3 A1 Add CellTiter-Glo® Reagent (Lysis) T3->A1 A2 Read Luminescence A1->A2 A3 Normalize Data & Plot Dose-Response Curve A2->A3 A4 Calculate IC50 & Selectivity Index A3->A4

Figure 1: Tier 1 Experimental Workflow for Cytotoxicity Screening.

Tier 2: Mechanistic Elucidation Assays

If this compound demonstrates potent and selective anticancer activity in Tier 1, the next logical step is to investigate its mechanism of action. Based on the literature for related pyridine sulfonamides, we propose three parallel lines of inquiry.

Protocol 2: Cell-Based Carbonic Anhydrase IX (CAIX) Activity Assay

Sulfonamides are the canonical inhibitors of carbonic anhydrases.[5] CAIX is a tumor-associated isoform that is highly expressed under hypoxic conditions and contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis.[5][10] This assay assesses the compound's ability to inhibit CAIX activity in a relevant cellular context.

2.1. Rationale and Experimental Design:

  • Cell Line: HT-29 (human colon adenocarcinoma) or other cell lines known to robustly express CAIX upon hypoxic induction.

  • Hypoxic Induction: Inducing CAIX expression by culturing cells in a hypoxic environment (e.g., 1% O₂) is critical for creating a physiologically relevant model.[10]

  • Assay Principle: This protocol measures the acidification of the extracellular medium, a direct consequence of CAIX's catalytic activity (CO₂ + H₂O → H⁺ + HCO₃⁻). A pH-sensitive fluorescent probe can be used to monitor this change.

2.2. Step-by-Step Methodology:

  • Cell Culture and Hypoxic Induction:

    • Seed HT-29 cells in a 96-well plate.

    • Once confluent, place the cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 16-24 hours to induce CAIX expression. A parallel normoxic plate serves as a control.

  • Compound Treatment:

    • Wash cells with a CO₂-free, weakly buffered assay buffer (e.g., HEPES-based).

    • Add the assay buffer containing a pH-sensitive dye (like BCECF-AM) and serial dilutions of this compound or a known CAIX inhibitor (e.g., Acetazolamide).[5]

  • Initiation and Measurement:

    • Initiate the CAIX-mediated acidification by adding a CO₂-saturated buffer or by moving the plate to a CO₂-enriched environment.

    • Immediately begin kinetic fluorescence readings on a plate reader (measuring the fluorescence ratio corresponding to pH changes) over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of acidification (slope of the fluorescence change over time) for each well.

    • Normalize the rates to the vehicle control and plot against compound concentration to determine the IC50 for CAIX inhibition.

Protocol 3: Immunofluorescence Staining for Microtubule Integrity

Several potent anticancer sulfonamides function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2] This protocol uses immunofluorescence microscopy to visualize the cellular microtubule network and detect compound-induced disruptions.

3.1. Rationale and Experimental Design:

  • Cell Line: A rapidly dividing cell line like HeLa or A549 is suitable.

  • Concentration: Treat cells with the compound at its IC50 and ~5x IC50 concentration, as determined in Tier 1, to observe dose-dependent effects.

  • Visualization: Staining for α-tubulin will reveal the structure of the microtubule network. DAPI counterstaining allows for visualization of nuclear morphology and mitotic stage.

3.2. Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat cells with vehicle, this compound (at IC50 and 5x IC50), and a positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization) for 18-24 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1-2 hours at room temperature.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and DAPI for 1 hour in the dark.

  • Imaging and Analysis:

    • Wash coverslips and mount them on microscope slides.

    • Image using a fluorescence or confocal microscope.

    • Analyze images for changes in microtubule structure (e.g., depolymerization, bundling) and an increase in cells with condensed, fragmented nuclei indicative of mitotic arrest and apoptosis.

G cluster_pathway Hypothesized PI3K/mTOR Pathway Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 5-Methylpyridine- 3-sulfonamide Compound->PI3K Compound->mTORC1

Figure 2: Potential Signaling Pathway Inhibition by a Pyridine Sulfonamide.

Protocol 4: Caspase-3/7 Activity Assay for Apoptosis Confirmation

A reduction in cell viability can be due to necrosis or programmed cell death (apoptosis). Apoptosis is a preferred mechanism for anticancer agents. This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic cascade.[11]

4.1. Rationale and Experimental Design:

  • Assay Principle: The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, generating a luminescent signal proportional to enzyme activity.

  • Time Course: Measuring caspase activity at different time points (e.g., 6, 12, 24 hours) after compound treatment can reveal the kinetics of apoptosis induction.

4.2. Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed one of the sensitive cancer cell lines (e.g., HCT-116) in a white, opaque-walled 96-well plate as described in Protocol 1.

    • Treat cells with vehicle, this compound (at IC50 and 5x IC50), and a positive control for apoptosis induction (e.g., Staurosporine).

    • Incubate for the desired time points (e.g., 24 hours).

  • Caspase Activity Measurement:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Normalize the signal to the vehicle control to determine the fold-change in caspase activity. A significant increase indicates the induction of apoptosis.

Concluding Remarks: Building a Cohesive Mechanistic Narrative

By systematically applying this tiered experimental protocol, researchers can efficiently move from a compound of unknown function to one with a well-defined cellular phenotype and a plausible mechanism of action. If this compound shows potent cytotoxicity (Tier 1), the results from Tier 2 will be highly informative. For example, a positive result in the microtubule assay would strongly suggest it acts as a mitotic inhibitor, which would be corroborated by an increase in caspase-3/7 activity. Conversely, a positive result in the CAIX assay would point towards a mechanism involving tumor microenvironment modulation. These data provide the critical foundation needed for further preclinical development and more advanced target identification studies, such as the Cellular Thermal Shift Assay (CETSA).

References

Application Note & Protocols: Evaluating 5-Methylpyridine-3-sulfonamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents due to its unique chemical properties and ability to bind to various enzyme active sites.[1][2] This document provides a detailed technical guide for the investigation of 5-Methylpyridine-3-sulfonamide, a representative pyridine-sulfonamide compound, as a potential enzyme inhibitor. We present the scientific rationale for selecting carbonic anhydrases (CAs) as a primary target class, followed by comprehensive, step-by-step protocols for determining inhibitory potency (IC₅₀) and mode of action. This guide is designed to provide researchers with the foundational methodology to characterize this and similar molecules.

Scientific Rationale & Potential Targets

The sulfonamide functional group (R-SO₂NH₂) is a privileged scaffold in inhibitor design. Its anionic form can act as a transition-state analog, coordinating with metal ions in metalloenzyme active sites or forming key hydrogen bonds with active site residues.[3][4] This versatility has led to the development of sulfonamide-based inhibitors for diverse enzyme families, including proteases, kinases, and, most notably, carbonic anhydrases.[3][5][6]

Primary Target Class: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The active site of human CAs contains a catalytic Zn(II) ion, which is the primary binding target for classical sulfonamide inhibitors.[7][8] The sulfonamide group (SO₂NH₂) deprotonates to SO₂NH⁻ and binds directly to the zinc ion in a tetrahedral geometry, displacing a zinc-bound water molecule/hydroxide ion essential for catalysis.[8]

Given the well-established precedent for pyridine-sulfonamides as potent CA inhibitors, this enzyme class represents the most logical starting point for characterizing this compound.[8][9] Different CA isoforms are implicated in various diseases, including glaucoma (CA II), and cancer (CA IX, CA XII), making isoform-selective inhibition a key goal in drug discovery.[7][8]

Compound Properties: this compound

A clear understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 938066-07-0[ChemWhat][10], [ChemicalBook][11], [Synchem][12]
Molecular Formula C₆H₈N₂O₂S[ChemWhat][10]
Molecular Weight 172.21 g/mol [PubChem][13]
Canonical SMILES CC1=CN=C(C=C1)S(=O)(=O)N[PubChem][13]
Physical State Solid (Predicted)N/A
Solubility Soluble in DMSO, MethanolGeneral knowledge for sulfonamides

Experimental Protocols

The following protocols provide a framework for a thorough initial investigation of an unknown compound's inhibitory activity against a target enzyme, using carbonic anhydrase as the primary example.

Workflow for Inhibitor Characterization

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency Determination cluster_kinetics Phase 3: Mechanism of Action prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) run_ic50 Run IC50 Assay (Fixed Enzyme/Substrate) prep_reagents->run_ic50 run_kinetics Measure Initial Velocities (V₀) prep_reagents->run_kinetics prep_compound Prepare Compound Stock (this compound in DMSO) serial_dilution Create Serial Dilutions of Inhibitor prep_compound->serial_dilution serial_dilution->run_ic50 analyze_ic50 Analyze Data (Non-linear Regression) run_ic50->analyze_ic50 calc_ic50 Calculate IC50 Value analyze_ic50->calc_ic50 matrix_setup Setup Assay Matrix (Vary [Substrate] & [Inhibitor]) calc_ic50->matrix_setup Informs Concentration Choices matrix_setup->run_kinetics analyze_kinetics Analyze Data (Lineweaver-Burk Plot) run_kinetics->analyze_kinetics det_moa Determine Mode of Inhibition (Competitive, Non-competitive, etc.) analyze_kinetics->det_moa

Caption: General experimental workflow for enzyme inhibitor characterization.

Protocol 1: Determination of IC₅₀ against Carbonic Anhydrase II

The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. This protocol uses a stopped-flow spectrophotometer to measure the CA-catalyzed hydration of CO₂.[8]

Rationale: The hydration of CO₂ produces protons, causing a pH drop. A pH indicator (Phenol Red) is used to monitor this change. A stopped-flow instrument is necessary due to the high speed of the enzymatic reaction.[8]

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • This compound

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol Red indicator solution (0.2 mM)

  • Na₂SO₄ (20 mM)

  • CO₂-saturated water (substrate)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a solution containing 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄, and 0.2 mM Phenol Red. Na₂SO₄ is used to maintain constant ionic strength.

    • Enzyme Stock: Prepare a 10 µM stock solution of hCA II in the assay buffer. Keep on ice.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Substrate: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

  • Assay Setup:

    • Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.

    • Enzyme-Inhibitor Pre-incubation: In separate tubes, mix the diluted inhibitor solutions with the enzyme solution to achieve a final enzyme concentration of ~10 nM. Allow this mixture to pre-incubate for 15 minutes at room temperature to permit the formation of the enzyme-inhibitor complex.[8]

    • Controls:

      • Negative Control (100% Activity): Prepare a sample with enzyme and buffer containing the same final concentration of DMSO as the test samples, but no inhibitor.

      • Positive Control: Use a known CA inhibitor like Acetazolamide to validate the assay setup.

      • Blank (Uncatalyzed Rate): Prepare a sample with buffer and CO₂ substrate but no enzyme.

  • Measurement:

    • Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm.

    • Rapidly mix the pre-incubated enzyme/inhibitor solution with the CO₂-saturated water substrate.

    • Record the initial linear rate of the reaction for 10-20 seconds.[14][15] The rate is proportional to the enzyme activity.

    • Subtract the uncatalyzed rate (blank) from all measurements.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.[14]

Protocol 2: Enzyme Kinetic Studies to Determine Mode of Inhibition

This protocol determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive).

Rationale: By measuring reaction rates at various substrate and inhibitor concentrations, one can deduce the mechanism of inhibition. For example, in competitive inhibition, the inhibitor binds to the same site as the substrate, and its effect can be overcome by high substrate concentrations.[14][16]

Procedure:

  • Assay Setup:

    • Design a matrix of experiments. Use several fixed concentrations of this compound (e.g., 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and a zero-inhibitor control.

    • For each inhibitor concentration, vary the substrate (CO₂) concentration over a wide range (e.g., 1.7 mM to 17 mM).[8]

  • Measurement:

    • Using the stopped-flow instrument as in Protocol 1, measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[14][16] The pattern of line intersections is characteristic of the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Data Presentation & Interpretation

Quantitative data should be summarized for clarity. The table below shows hypothetical results for this compound against key CA isoforms.

Enzyme IsoformIC₅₀ (nM) [Hypothetical]Inhibition Constant (Kᵢ) (nM) [Hypothetical]Mode of Inhibition [Hypothetical]
hCA I 2,5002,350Competitive
hCA II 8578Competitive
hCA IX 1512Competitive
hCA XII 4541Competitive

Interpretation: These hypothetical results would suggest that this compound is a potent inhibitor of cancer-associated isoforms hCA IX and XII, and the widespread glaucoma-associated hCA II, while showing significantly less activity against the off-target hCA I. The competitive mode of inhibition is consistent with the classical mechanism for sulfonamide inhibitors.

Mechanism of Action Visualization

The established mechanism for sulfonamide inhibition of carbonic anhydrases involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site.

Caption: Sulfonamide binding to the catalytic Zinc ion in the CA active site.

References

The Emergence of 5-Methylpyridine-3-sulfonamide as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and potent biological activity is paramount. Among the throng of heterocyclic compounds, the pyridinylsulfonamide motif has garnered significant attention, demonstrating remarkable versatility across a spectrum of therapeutic targets. This application note delves into the burgeoning utility of a specific, yet highly promising building block: 5-Methylpyridine-3-sulfonamide . We will explore its application as a core scaffold in the design of targeted therapies, with a particular focus on the inhibition of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a key regulator in immune and cancerous signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Advantage of the Pyridinylsulfonamide Core

The sulfonamide group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it an ideal functional group for molecular recognition. When incorporated into a pyridine ring, the resulting pyridinylsulfonamide scaffold offers a unique combination of properties. The pyridine ring itself is a "privileged scaffold," frequently found in FDA-approved drugs due to its ability to engage in various non-covalent interactions and its favorable metabolic profile. The methyl group at the 5-position of the pyridine ring can provide a valuable steric and electronic handle for modulating potency, selectivity, and pharmacokinetic properties.

Recent patent literature has highlighted the potential of pyridinylsulfonamide compounds as potent inhibitors of MALT1.[3] MALT1 is a paracaspase that plays a crucial role in NF-κB signaling, a pathway frequently dysregulated in various lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), as well as in autoimmune and inflammatory diseases.[4][5][6] Therefore, the development of small molecule MALT1 inhibitors represents a promising therapeutic strategy.

The MALT1 Signaling Pathway: A Key Therapeutic Target

MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors in lymphocytes.[5] Upon activation, MALT1 exhibits both scaffolding and proteolytic functions, the latter being essential for the cleavage and inactivation of negative regulators of the NF-κB pathway.[7] The constitutive activation of this pathway is a hallmark of certain cancers, making MALT1 a compelling target for therapeutic intervention.[8]

MALT1_Pathway Antigen_Receptor Antigen Receptor Activation CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex Assembly Antigen_Receptor->CBM_Complex MALT1_Activation MALT1 Protease Activation CBM_Complex->MALT1_Activation Substrate_Cleavage Cleavage of NF-κB Negative Regulators (e.g., A20, RelB) MALT1_Activation->Substrate_Cleavage NFkB_Activation NF-κB Pathway Activation Substrate_Cleavage->NFkB_Activation Cell_Survival Cell Proliferation & Survival NFkB_Activation->Cell_Survival Inhibitor This compound -based MALT1 Inhibitor Inhibitor->MALT1_Activation Inhibition

Figure 1: Simplified MALT1 signaling pathway and the point of intervention for this compound-based inhibitors.

Synthetic Strategy: Accessing the this compound Scaffold and its Derivatives

The journey to novel therapeutics begins with robust and adaptable synthetic methodologies. The core intermediate for the synthesis of this compound derivatives is the corresponding sulfonyl chloride.

Protocol for the Synthesis of 5-Methylpyridine-3-sulfonyl chloride hydrochloride

This protocol outlines a common method for the preparation of the key synthetic precursor.[3]

Materials:

  • 5-Methylpyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) gas or a solution of HCl in an appropriate solvent (e.g., dioxane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methylpyridine-3-sulfonic acid (1 equivalent), phosphorus pentachloride (1.5 equivalents), and phosphorus oxychloride (1.7 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice water. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with methyl tert-butyl ether.

  • Neutralization and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-methylpyridine-3-sulfonyl chloride.

  • Salt Formation: To enhance stability for storage, dissolve the crude sulfonyl chloride in a suitable solvent and bubble with HCl gas or add a solution of HCl in dioxane to precipitate the hydrochloride salt. Filter the solid and dry under vacuum.

General Protocol for the Synthesis of this compound Derivatives (Hinsberg Reaction)

The reaction of the sulfonyl chloride with a primary or secondary amine is a classic method for the formation of sulfonamides, known as the Hinsberg reaction.[9]

Hinsberg_Reaction Start 5-Methylpyridine-3-sulfonyl chloride Product This compound Derivative Start->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product

Figure 2: General workflow for the synthesis of this compound derivatives.

Materials:

  • 5-Methylpyridine-3-sulfonyl chloride hydrochloride

  • Desired primary or secondary amine

  • A suitable base (e.g., pyridine, triethylamine, or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis.

Procedure:

  • Reaction Setup: Dissolve the amine (1 equivalent) and the base (1.5-2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). Add a solution of 5-methylpyridine-3-sulfonyl chloride hydrochloride (1.1 equivalents) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Application in MALT1 Inhibitor Discovery: Protocols for Biological Evaluation

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity against MALT1.

In Vitro MALT1 Enzymatic Assay

This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant MALT1.[8][10]

Materials:

  • Recombinant human MALT1 enzyme

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, pH 7.5)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., Z-VRPR-FMK)

  • 384-well black assay plates

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant MALT1 enzyme to the appropriate concentration in assay buffer.

  • Assay Plate Setup: Add the diluted compounds and controls (DMSO for negative control, positive control inhibitor) to the wells of the 384-well plate.

  • Enzyme Addition and Incubation: Add the diluted MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Substrate Addition and Signal Detection: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm for an AMC-based substrate).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative MALT1 Inhibitor Data

Compound IDScaffoldMALT1 IC₅₀ (nM)
MI-2 Thiazole-triazole7800
MLT-747 Thiazolo[5,4-b]pyridine22
Safimaltib Pyrazolopyrimidine6.81
Hypothetical Cpd AThis compoundTo be determined
Note: Data for MI-2, MLT-747, and Safimaltib are from reference[10]. Data for the hypothetical compound is for illustrative purposes.
Cellular Assay for MALT1 Activity

To assess the activity of the compounds in a more biologically relevant context, a cellular assay is essential. This can be achieved by measuring the cleavage of a known MALT1 substrate, such as RelB or CYLD, in a MALT1-dependent cell line like ABC-DLBCL cells (e.g., OCI-Ly3, TMD8).[4][11]

Materials:

  • MALT1-dependent cell line (e.g., OCI-Ly3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Primary antibodies against a MALT1 substrate (e.g., anti-RelB or anti-CYLD) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture the MALT1-dependent cells to the desired density. Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then probe with the primary antibody against the MALT1 substrate. Subsequently, probe with the appropriate secondary antibody.

  • Detection: Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence).

  • Analysis: Analyze the band intensities to determine the extent of substrate cleavage inhibition by the test compounds. A decrease in the cleaved fragment and/or an increase in the full-length protein indicates MALT1 inhibition. Reprobe the membrane with a loading control antibody to ensure equal protein loading.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the enzymatic and cellular assays will guide the structure-activity relationship (SAR) studies. By systematically modifying the substituents on the this compound scaffold and the amine portion of the molecule, researchers can identify key structural features that contribute to potency and selectivity.

SAR_Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Testing Biological Testing (Enzymatic & Cellular Assays) Synthesis->Testing SAR_Analysis Analyze SAR Testing->SAR_Analysis SAR_Analysis->Design Iterative Optimization

Figure 3: The iterative cycle of structure-activity relationship (SAR) studies in drug discovery.

Key areas for modification on the this compound scaffold include:

  • The Amine Moiety (R¹ and R²): Introducing various cyclic and acyclic amines can explore different binding pockets of the target protein. The nature of these substituents will significantly impact potency, selectivity, and physicochemical properties such as solubility and permeability.

  • The Pyridine Ring: While the 5-methyl group is a defining feature, further substitutions on the pyridine ring can be explored to fine-tune electronic properties and create additional interactions with the target.

  • The Sulfonamide Linker: While generally conserved, bioisosteric replacements for the sulfonamide could be considered in later stages of optimization to address potential liabilities.

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored starting point for the development of novel therapeutics, particularly in the realm of MALT1 inhibition. The synthetic accessibility of this core, combined with the proven track record of pyridinylsulfonamides in medicinal chemistry, makes it an attractive platform for generating diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of derivatives based on this promising scaffold. Future work should focus on a systematic exploration of the chemical space around the this compound core to establish a comprehensive SAR and to identify lead compounds with potent and selective MALT1 inhibitory activity for further preclinical development.

References

Topic: Developing a Robust In Vitro Assay for 5-Methylpyridine-3-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Scientist

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzymatic assay to characterize the activity of 5-Methylpyridine-3-sulfonamide. Recognizing that the sulfonamide moiety is a classic pharmacophore for inhibiting zinc-containing metalloenzymes, this guide focuses on carbonic anhydrase (CA) as a primary putative target.[1][2] We detail a primary colorimetric assay for initial screening and potency determination, followed by a description of an orthogonal assay to validate findings. The protocols are designed to be self-validating, incorporating best practices to ensure data integrity, reproducibility, and scientific rigor.[3][4]

Scientific Principle & Rationale

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[5][6] These enzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons, playing critical roles in physiological processes like pH regulation and CO₂ transport.[5][6] The inhibitory mechanism involves the coordination of the deprotonated sulfonamide anion (R-SO₂NH⁻) to the Zn²⁺ ion within the enzyme's active site, displacing a key water/hydroxide molecule and disrupting the catalytic cycle.[1]

Given the structure of this compound, investigating its inhibitory activity against carbonic anhydrase is a mechanistically sound starting point. This guide will utilize the esterase activity of CA for a high-throughput compatible colorimetric assay.[7][8] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[5] The rate of p-NP formation is directly proportional to CA activity; thus, a decrease in this rate in the presence of this compound indicates inhibition.[5][7]

Primary Screening Assay: Colorimetric CA Inhibition

This protocol is optimized for a 96-well microplate format, balancing throughput with data quality. It is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Essential Materials & Reagents
Reagent/MaterialSuggested Source (Example)Notes
Human Carbonic Anhydrase II (hCA II)Sigma-Aldrich (C4396)A well-characterized, ubiquitous isoform.
p-Nitrophenyl Acetate (p-NPA)Sigma-Aldrich (N8130)Substrate. Prepare fresh daily.
AcetazolamideSigma-Aldrich (A6011)Positive control inhibitor.[7][8]
This compoundSynchem (938066-07-0)Test Compound.
Tris-HCl Buffer (50 mM, pH 7.5)Prepared in-houseAssay Buffer.
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificSolvent for compounds and substrate.
96-well clear, flat-bottom microplatesCorning (3596)
Multichannel pipettes & tips
Microplate spectrophotometerCapable of kinetic reads at 400-405 nm.
Experimental Workflow: Primary Assay

The overall workflow for the primary screening assay is depicted below. This logical progression from preparation to analysis ensures a systematic and reproducible experiment.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_read Phase 3: Reaction & Readout cluster_analysis Phase 4: Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compound Dilutions) prep_plate Design & Prepare Plate Map add_buffer Add Assay Buffer to Wells prep_plate->add_buffer add_inhibitor Add Test Compound / Controls (2 µL) add_buffer->add_inhibitor add_enzyme Add CA Enzyme Working Solution (20 µL) add_inhibitor->add_enzyme pre_incubate Pre-incubate at RT (15 minutes) add_enzyme->pre_incubate initiate Initiate Reaction: Add Substrate (20 µL) pre_incubate->initiate read Measure Absorbance (405 nm) Kinetic Mode (15 min) initiate->read calc_rate Calculate Reaction Rate (Vmax) read->calc_rate calc_inhibition % Inhibition vs. [Compound] calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: Primary Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare in nuclease-free water.
  • hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
  • hCA II Working Solution (e.g., 50 units/mL): Immediately before use, dilute the stock solution in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear rate.
  • p-NPA Substrate Stock (30 mM): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.
  • Test Compound & Control Series: Prepare a 10 mM stock of this compound and Acetazolamide in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. The final top concentration in the assay will be 100 µM (at 1:100 dilution).

2. Plate Setup (Total Volume = 200 µL):

  • Perform all measurements in triplicate for statistical validity.[5]
  • Blank Wells (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
  • Maximum Activity Wells (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
  • Test Compound Wells: 158 µL Assay Buffer + 2 µL of the respective this compound dilution.
  • Positive Control Wells: 158 µL Assay Buffer + 2 µL of the respective Acetazolamide dilution.

3. Assay Procedure:

  • Step 1: Enzyme-Inhibitor Pre-incubation. To the appropriate wells (Maximum Activity, Test Compound, Positive Control), add 20 µL of the hCA II Working Solution. Do not add enzyme to Blank wells.
  • Step 2: Incubation. Gently tap the plate to mix. Incubate at room temperature for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme.[5]
  • Step 3: Reaction Initiation. Initiate the reaction by adding 20 µL of the 30 mM p-NPA Substrate Stock to ALL wells (including Blanks).
  • Step 4: Kinetic Measurement. Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

Data Analysis & Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V = ΔAbs/Δt) from the linear portion of the kinetic curve.

  • Correct for Background: Subtract the average rate of the Blank wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_Test_Compound / Rate_Max_Activity)) * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Assay Validation & Trustworthiness

A protocol is only as reliable as its validation.[3][4] To ensure this assay is a self-validating system, key performance metrics must be established. This process confirms the assay is robust, reproducible, and suitable for its intended purpose (e.g., high-throughput screening or lead optimization).[9]

Key Validation Parameters
ParameterMetricAcceptance CriteriaRationale
Assay Window Signal-to-Background (S/B) Ratio> 5Ensures the signal from the uninhibited enzyme is sufficiently above the background noise.
Data Variability Coefficient of Variation (%CV)< 15%Measures the relative variability of replicates, ensuring precision. Calculated for both max activity and min activity (high concentration of control inhibitor) wells.
Screening Suitability Z'-Factor> 0.5A statistical measure of assay quality. A Z' > 0.5 indicates a robust assay suitable for HTS.[9]
Reproducibility Inter-Assay %CV of IC₅₀< 20%The IC₅₀ of the positive control (Acetazolamide) should be consistent across multiple independent experiments.

Orthogonal Confirmatory Assay

To build confidence that the observed activity is genuine inhibition of the target and not an artifact of the primary assay's detection method (e.g., compound absorbance at 405 nm), an orthogonal assay with a different readout principle is essential. A pH-based assay monitoring the CA-catalyzed hydration of CO₂ is an excellent choice.[6]

Principle of the pH-Stat Method

This assay measures the enzyme's fundamental physiological activity: CO₂ hydration. The reaction produces a proton (H⁺), causing a decrease in pH. The rate of pH drop is proportional to enzyme activity.[10] This can be measured using a pH meter with rapid recording or a stopped-flow instrument for higher precision.[1] Inhibition by this compound would result in a slower rate of pH change.

Decision Logic for Confirmation

G start Primary Screen: Colorimetric p-NPA Assay check_active Is Compound Active? (e.g., IC50 < 10 µM) start->check_active inactive Result: Inactive Stop Further Testing check_active->inactive No orthogonal Perform Orthogonal Assay: pH-Stat CO2 Hydration check_active->orthogonal Yes check_confirm Does Orthogonal Assay Confirm Activity? orthogonal->check_confirm artifact Result: Assay Artifact (False Positive) check_confirm->artifact No confirmed Result: Confirmed Hit Proceed to Selectivity Profiling & Further Studies check_confirm->confirmed Yes

Caption: Decision workflow for hit confirmation and validation.

Conclusion

References

5-Methylpyridine-3-sulfonamide: Application Notes and Protocols for Antibacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new antibacterial agents.[1][2] Sulfonamides, a class of synthetic antimicrobial drugs, have a long history in treating bacterial infections.[3][4] Their mechanism of action typically involves the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.[3][4][5][6][] This document provides a detailed guide for the investigation of 5-Methylpyridine-3-sulfonamide, a specific sulfonamide derivative, for its potential antibacterial properties.

Understanding this compound

Chemical Properties:

PropertyValue
Molecular Formula C6H8N2O2S[8]
Molecular Weight 172.21 g/mol [8]
CAS Number 938066-07-0[8]

Postulated Mechanism of Action

It is hypothesized that this compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of nucleic acids (DNA and RNA).[] By blocking this pathway, the compound is expected to exhibit a bacteriostatic effect, inhibiting bacterial growth and reproduction.[4][6]

Visualizing the Hypothesized Pathway

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Cofactor Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

References

Utilizing 5-Methylpyridine-3-sulfonamide and its Analogs in Cancer Cell Line Studies: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Tumor Microenvironment with Sulfonamide-Based Inhibitors

The tumor microenvironment presents a significant challenge in cancer therapy, with hypoxia and subsequent acidosis contributing to aggressive tumor phenotypes and therapeutic resistance.[1][2] A key regulator of pH in hypoxic tumors is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but highly upregulated in a broad range of solid tumors.[3][4] The overexpression of CA IX, driven by the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, allows cancer cells to thrive in an acidic environment by catalyzing the hydration of carbon dioxide to bicarbonate and a proton, thereby regulating both intracellular and extracellular pH.[3][5]

This critical role in tumor survival has positioned CA IX as a compelling therapeutic target.[5][6] The sulfonamide class of small molecules has emerged as a potent inhibitor of CA IX.[3][7] While direct extensive research on 5-Methylpyridine-3-sulfonamide in cancer is not widely published, its structural class is exemplified by the well-characterized compound SLC-0111 , a ureido-substituted benzenesulfonamide. SLC-0111 is a potent and selective inhibitor of CA IX and has demonstrated significant preclinical and clinical potential in disrupting tumor cell pH regulation, thereby inhibiting growth, reducing metastasis, and enhancing the efficacy of conventional chemotherapies.[4][8][9][10]

This guide will provide a comprehensive framework for researchers utilizing sulfonamide-based CA IX inhibitors, with a focus on the principles and protocols applicable to compounds like SLC-0111, in cancer cell line studies. We will delve into the underlying scientific rationale, provide detailed experimental protocols, and offer insights into data interpretation.

Mechanism of Action: The Hypoxia-CA IX Axis

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases, leading to its ubiquitination and proteasomal degradation. However, in the hypoxic core of a solid tumor, the lack of oxygen inhibits this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various genes, including CA9. The resulting CA IX protein then localizes to the cell surface and contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis while protecting the cancer cells from intracellular acidosis.[3][5] Sulfonamide-based inhibitors, through their interaction with the zinc ion in the active site of CA IX, block its catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, creating a less favorable environment for tumor cell survival and proliferation.[5]

CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene CAIX_Protein CA IX Protein Expression CA9_Gene->CAIX_Protein pH_Regulation Extracellular Acidification & Intracellular pH Maintenance CAIX_Protein->pH_Regulation Tumor_Progression Tumor Growth, Invasion & Metastasis pH_Regulation->Tumor_Progression Sulfonamide This compound (e.g., SLC-0111) Sulfonamide->Inhibition Inhibition->CAIX_Protein Inhibition Experimental_Workflow Start Select Cancer Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treat with Sulfonamide Inhibitor Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data Data Acquisition & Analysis Viability->Data Apoptosis->Data CellCycle->Data

References

Protocol for dissolving 5-Methylpyridine-3-sulfonamide for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubilization of a Novel Pyridine Sulfonamide

5-Methylpyridine-3-sulfonamide is a heterocyclic compound of interest in contemporary chemical and biological research. As with many novel small molecules, the successful design and execution of experiments hinge on the fundamental, yet often challenging, step of achieving consistent and reliable dissolution. The dual chemical nature of this molecule, possessing both a pyridine ring and a sulfonamide group, presents a unique solubility profile that requires a systematic and informed approach.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound. Moving beyond a simple recitation of steps, this guide delves into the chemical principles governing the choice of solvents and techniques, empowering the user to not only follow a protocol but to understand and troubleshoot the process. Our aim is to provide a self-validating system for preparing solutions of this compound, ensuring the integrity and reproducibility of your experimental outcomes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful dissolution protocol.

PropertyValue/InformationSource
Molecular Formula C₆H₈N₂O₂S--INVALID-LINK--[1]
Molecular Weight 172.20 g/mol --INVALID-LINK--[1]
Appearance Solid (predicted)General chemical knowledge
pKa (predicted) The sulfonamide group is weakly acidic.General chemical knowledge
Solubility Specific quantitative data is limited. Generally, sulfonamides exhibit increased solubility in alkaline conditions. A related compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, is soluble in hot methanol.[2]General chemical knowledge

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed, though general, safety information, consult the Safety Data Sheet (SDS) for this compound.

Protocol for the Preparation of Stock Solutions

The following protocols are presented in a tiered approach, starting with the most common and generally applicable methods. The choice of solvent will ultimately depend on the specific requirements of the downstream experiment, including concerns about solvent toxicity and compatibility with the assay system.

Part 1: Initial Solvent Screening with Common Organic Solvents

The first step in determining an appropriate solvent is to perform a small-scale solubility test with common, water-miscible organic solvents that are frequently used for preparing stock solutions of small molecules.

Recommended Solvents for Initial Screening:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

Workflow for Initial Solvent Screening:

Caption: Workflow for initial solvent screening.

Part 2: Step-by-Step Protocol for Preparing a DMSO Stock Solution

DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds and is a common choice for creating high-concentration stock solutions for in vitro experiments.[3][4][5]

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a tared microcentrifuge tube or vial.

  • Initial Solvent Addition: Add a volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 58.1 µL of DMSO to 1 mg of the compound (Molar Mass = 172.20 g/mol ).

  • Mechanical Agitation: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes. This can help to break up any aggregates and facilitate dissolution.

  • Gentle Heating (optional): If the compound remains insoluble, gentle warming of the solution (e.g., to 30-40°C) in a water bath can be attempted. However, be cautious as heat can potentially degrade the compound. Always test for compound stability under these conditions.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and free of any precipitate.

  • Storage: Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 3: Utilizing pH Adjustment for Enhanced Aqueous Solubility

The sulfonamide functional group is weakly acidic, and its deprotonation in an alkaline environment can significantly increase its aqueous solubility. This approach is particularly useful when a higher concentration of the compound is required in an aqueous buffer and the presence of organic solvents must be minimized.

Decision-Making Framework for pH-Dependent Solubilization:

G A Start: Incomplete dissolution in aqueous buffer B Is the compound stable at elevated pH? A->B C Prepare a stock solution in a weak base (e.g., 0.1 N NaOH) B->C Yes H Consider alternative solubilization methods (e.g., co-solvents, cyclodextrins) B->H No D Determine the final pH of the experimental medium after adding the alkaline stock solution C->D E Is the final pH compatible with the experimental system? D->E F Adjust the pH of the final solution with a suitable buffer or acid E->F No G Proceed with the experiment E->G Yes F->G

Caption: Decision-making for pH-adjusted dissolution.

Protocol for Preparing a Stock Solution in a Basic Aqueous Medium:

  • Prepare a 0.1 N NaOH solution.

  • Weigh a desired amount of this compound.

  • Add the 0.1 N NaOH solution dropwise while vortexing until the compound is fully dissolved.

  • Neutralize the solution (if necessary for the experiment) by adding a stoichiometric amount of a suitable acid (e.g., 0.1 N HCl) or by diluting it into a buffered experimental medium.

  • Always perform a final pH check of your experimental solution to ensure it is within the acceptable range for your assay.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer The concentration of the organic solvent in the final solution is not sufficient to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final aqueous solution (if tolerated by the assay).
Cloudiness or opalescence in the solution Formation of fine, suspended particles.Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. Filter the solution through a 0.22 µm syringe filter.
Compound appears to be an oil or gum The compound may be hygroscopic or have a low melting point.Try dissolving in a small amount of a volatile organic solvent like methanol or acetone, then dilute with the final solvent.

Conclusion: A Pathway to Reproducible Results

The protocols and insights provided in this guide offer a systematic approach to the successful dissolution of this compound. By understanding the chemical nature of the compound and employing a logical, tiered strategy for solvent selection and dissolution techniques, researchers can overcome the common hurdle of poor solubility. The key to success lies in careful observation, meticulous technique, and a willingness to explore different methods to find the optimal conditions for your specific experimental needs. This foundational step, when executed correctly, paves the way for reliable and reproducible scientific discoveries.

References

Application Notes and Protocols: 5-Methylpyridine-3-sulfonamide as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The identification of protein targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. Chemical probes serve as powerful tools to elucidate these molecular interactions and unravel complex biological pathways. The sulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs and bioactive compounds, known to interact with diverse protein classes including enzymes and receptors.[1][2][3] This document provides a comprehensive guide on the utilization of 5-Methylpyridine-3-sulfonamide, a representative heterocyclic sulfonamide, as a chemical probe for target identification. We will delve into the underlying principles, provide detailed experimental protocols for probe synthesis and application in state-of-the-art chemoproteomic workflows, and discuss strategies for subsequent target validation. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with a practical framework for their own target discovery campaigns.

Introduction: The Rationale for this compound as a Probe Scaffold

The sulfonamide functional group (-SO₂NH₂) is a versatile hydrogen bond donor and acceptor, capable of engaging in key interactions within protein binding pockets.[1] Its prevalence in medicinal chemistry stems from its ability to mimic a peptide bond and its favorable physicochemical properties. While the antibacterial properties of sulfonamides are classically attributed to the inhibition of dihydropteroate synthase (DHPS) in the folate synthesis pathway, the broader class of sulfonamide-containing molecules exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3][4][5][6] This diversity of action implies that sulfonamides interact with a multitude of protein targets.

This compound combines the well-established sulfonamide pharmacophore with a pyridine ring, a common motif in bioactive molecules that can further participate in various non-covalent interactions. The methyl group provides a subtle modification that can influence binding affinity and selectivity. The inherent reactivity of the sulfonamide nitrogen and the potential for modification on the pyridine ring make this scaffold an excellent starting point for the development of chemical probes.

This guide will focus on a hypothetical scenario where this compound has demonstrated a desirable phenotypic effect in a cell-based assay, and the next critical step is to identify its molecular target(s).

Designing the Chemical Probe: From Scaffold to Tool Compound

To be an effective tool for target identification, a chemical probe must retain the biological activity of the parent compound while incorporating a "handle" for detection or enrichment. This handle is typically an azide or alkyne group for click chemistry, or a biotin tag for affinity purification.

Synthetic Strategy: Introducing a Clickable Handle

The synthesis of a chemical probe derived from this compound would involve the addition of a linker terminating in a bioorthogonal handle. A common and effective approach is to modify the sulfonamide nitrogen. The following is a generalized synthetic scheme. For specific reaction conditions, consultation with a synthetic chemist is recommended.

Scheme 1: Hypothetical Synthesis of a this compound-based probe

G cluster_0 Probe Synthesis Start 5-Methylpyridine-3-sulfonyl chloride Intermediate1 This compound Start->Intermediate1 1. Reagent1 Ammonia Reagent1->Intermediate1 Product Alkyne-functionalized Probe Intermediate1->Product 2. Reagent2 Linker with terminal alkyne/azide (e.g., 4-pentyn-1-amine) Reagent2->Product

Caption: Generalized synthetic route for an alkyne-functionalized probe.

Essential Control Compounds

To ensure that the observed interactions are specific to the pharmacophore and not the linker or tag, it is crucial to synthesize and utilize appropriate controls:

Control Compound Description Purpose in Experiments
Negative Control Probe A structurally similar but biologically inactive analog of the probe.To identify proteins that bind non-specifically to the probe scaffold.
Competition Control The original, unmodified this compound.To demonstrate that the probe binds to the same target as the parent compound.

Target Identification using Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic technique to identify the protein targets of a small molecule. The general workflow involves treating a biological sample (cell lysate or live cells) with the chemical probe, followed by covalent attachment of a reporter tag (e.g., biotin) via click chemistry, enrichment of probe-bound proteins, and identification by mass spectrometry.

Experimental Workflow for AfBPP

G cluster_1 Affinity-Based Protein Profiling (AfBPP) Workflow Sample Cell Lysate or Live Cells Incubate Incubate with Alkyne Probe Sample->Incubate Click Click Chemistry: Add Azide-Biotin Incubate->Click Enrich Enrich with Streptavidin Beads Click->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest MS LC-MS/MS Analysis Digest->MS Analysis Data Analysis: Identify Proteins MS->Analysis

Caption: Step-by-step workflow for target identification using AfBPP.

Detailed Protocol for AfBPP in Cell Lysates

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Alkyne-functionalized this compound probe

  • Unmodified this compound (for competition)

  • Azide-biotin tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for in-gel or on-bead tryptic digestion

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate by sonication or douncing, followed by centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Probe Incubation:

    • In separate microcentrifuge tubes, aliquot equal amounts of protein lysate (e.g., 1 mg).

    • To the "Competition" sample, add the unmodified this compound to a final concentration of 100x that of the probe. Incubate for 30 minutes at 4°C.

    • Add the alkyne-functionalized probe to all samples (except a vehicle control) to a final concentration determined by a dose-response curve (typically in the low micromolar range).

    • Incubate all samples for 1 hour at 4°C with gentle rotation.

  • Click Chemistry:

    • Prepare a fresh click chemistry cocktail containing azide-biotin, copper(II) sulfate, TBTA, and sodium ascorbate.

    • Add the cocktail to each lysate sample and incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-agarose beads to each sample.

    • Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffers and detergents (e.g., 1% SDS).

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on an SDS-PAGE gel for a short distance to concentrate the proteins.

    • Perform an in-gel tryptic digest of the protein band.

    • Alternatively, perform an on-bead digest.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

    • Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and show reduced enrichment in the competition sample.

Target Validation: From Hits to Confirmed Targets

Identifying a list of potential protein binders is only the first step. It is crucial to validate these "hits" to confirm that they are bona fide targets responsible for the observed biological effect of this compound.

Orthogonal Validation Assays

It is essential to use methods that are independent of the initial affinity-based enrichment to validate targets.

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a small molecule can stabilize a target protein against thermal denaturation.

G cluster_2 CETSA Workflow Treat Treat Cells/Lysate with Compound or Vehicle Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells (if applicable) Heat->Lyse Separate Separate Soluble and Precipitated Fractions Lyse->Separate Analyze Analyze Soluble Fraction by Western Blot Separate->Analyze Plot Plot Melting Curve Analyze->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol for CETSA:

  • Treat intact cells or cell lysate with this compound or a vehicle control.

  • Divide the samples into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time.

  • Cool the samples and separate the soluble protein fraction from the precipitated fraction by centrifugation.

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot.

  • A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization.

Genetic Approaches (RNAi or CRISPR-Cas9): If the compound causes a specific phenotype (e.g., decreased cell viability), knocking down or knocking out the putative target gene should recapitulate this phenotype. Conversely, cells lacking the target should be resistant to the compound.

In Vitro Binding Assays

Once a high-confidence target is identified, the direct binding interaction should be characterized using in vitro assays with purified protein.

Assay Principle Information Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (Kd), stoichiometry, thermodynamics.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.Binding affinity (Kd), association and dissociation rates.
Enzyme Inhibition Assay If the target is an enzyme, measure the effect of the compound on its catalytic activity.IC₅₀/Ki, mechanism of inhibition.

Conclusion

This compound represents a valuable scaffold for the development of chemical probes for target identification. By following a systematic approach of probe design, chemoproteomic profiling, and rigorous target validation, researchers can successfully identify the molecular targets of bioactive compounds. The protocols and strategies outlined in this guide provide a robust framework for leveraging the power of chemical biology to advance drug discovery and our understanding of complex biological systems. The versatility of the sulfonamide moiety suggests that probes derived from this class will continue to be instrumental in uncovering novel protein-ligand interactions and therapeutic targets.[1][2]

References

Employing 5-Methylpyridine-3-sulfonamide in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Guide to Screening and Profiling 5-Methylpyridine-3-sulfonamide and its Analogs using a Luminescent Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[][2][3] This makes them prime targets for therapeutic intervention. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in a multitude of approved drugs and recognized for its role in the structure of potent enzyme inhibitors, including those targeting kinases.[4][5][6][7] This document provides a comprehensive guide for researchers seeking to evaluate the inhibitory potential of novel compounds, using this compound as a representative molecular scaffold. We present a detailed protocol for determining the in vitro potency (IC50) and selectivity of this compound using the ADP-Glo™ Kinase Assay, a robust, high-throughput method applicable to virtually any kinase.[8][9] The principles, step-by-step experimental procedures, data analysis, and troubleshooting guidance herein are designed to empower researchers in the early stages of the drug discovery workflow.[10][11]

Introduction: The Rationale for Kinase Screening

The human kinome comprises over 500 protein kinases, which act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and metabolism.[][12] Aberrant kinase activity is a direct driver of oncogenesis, inflammation, and autoimmune disorders, making kinase inhibitors a highly successful class of targeted therapeutics.[12][13][14]

The drug discovery process for kinase inhibitors begins with the identification of "hits"—small molecules that demonstrate inhibitory activity against a target kinase.[3][11] High-throughput screening (HTS) of compound libraries is the standard approach for this initial phase. The sulfonamide functional group is of particular interest due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[4][15]

This guide uses this compound as a model compound to illustrate the complete workflow for assessing kinase inhibition. The presented protocols are universally applicable to other novel small molecules.

Principle of the ADP-Glo™ Kinase Assay

To assess the inhibitory effect of a compound, we must accurately measure the activity of the target kinase. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[8][16] Its universal applicability stems from the fact that ADP is the common product of every kinase-catalyzed reaction.

The assay is performed in two steps, ensuring high sensitivity and resistance to compound interference.[16][17]

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This reagent terminates the enzymatic reaction and, crucially, depletes all remaining, unconsumed ATP from the well. This step is vital because high background ATP levels would otherwise obscure the signal from the newly generated ADP.

  • ADP to ATP Conversion & Signal Generation: Next, the Kinase Detection Reagent is added. This formulation contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the initial kinase activity.[17]

An effective inhibitor, such as this compound if active, will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

AssayPrinciple cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection Kinase Kinase ATP ATP + Substrate Products ADP + Phospho-substrate ATP->Products Phosphorylation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Products->ADP_Glo_Reagent ADP is quantified Inhibitor 5-Methylpyridine- 3-sulfonamide Inhibitor->Kinase Inhibition Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Detection_Reagent Luciferase Luciferase/Luciferin Reaction Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Experimental Workflow Overview

The process of determining the IC50 of a test compound involves several distinct stages, from initial preparation to final data analysis. A self-validating protocol requires the inclusion of appropriate controls and a standard curve to ensure data integrity.

Workflow prep 1. Reagent & Compound Preparation (Test Compound, Controls, Kinase, ATP) plate 2. Assay Plate Setup (Serial dilution of compound) prep->plate reaction 3. Kinase Reaction Initiation (Add Kinase/Substrate to plate) plate->reaction incubation1 4. Reaction Incubation (e.g., 60 min at Room Temp) reaction->incubation1 stop 5. Add ADP-Glo™ Reagent (Incubate 40 min) incubation1->stop detect 6. Add Kinase Detection Reagent (Incubate 30-60 min) stop->detect read 7. Read Luminescence (Plate Luminometer) detect->read analyze 8. Data Analysis (Normalization, Curve Fitting, IC50 Calc.) read->analyze

Caption: High-level workflow for kinase inhibitor IC50 determination.

Detailed Protocols

These protocols are designed for a 384-well plate format, which is common for inhibitor screening. Adjust volumes accordingly for other plate types, maintaining the recommended 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[18]

Materials and Reagents
  • Test Compound: this compound (e.g., 10 mM stock in 100% DMSO)

  • Positive Control Inhibitor: Staurosporine (e.g., 1 mM stock in 100% DMSO)

  • Kinase System: e.g., Src Kinase Enzyme System (includes purified kinase, substrate peptide, and reaction buffer)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar)[8]

  • ATP: Ultra-Pure ATP, 10 mM (included in kit)

  • Plates: White, opaque 384-well assay plates (low-volume)

  • Equipment: Multichannel pipettes, plate shaker, plate-reading luminometer

Protocol 1: Reagent Preparation

Causality: Accurate final concentrations are critical for reproducible results. Preparing intermediates in assay buffer minimizes DMSO concentration effects.

  • Compound Dilution: Prepare a serial dilution of this compound.

    • Start with a 4X final concentration top dose (e.g., if the highest desired concentration is 100 µM, prepare a 400 µM intermediate solution in assay buffer).

    • Perform a 1:3 serial dilution in assay buffer containing a constant percentage of DMSO (e.g., 4%) across 10 points.

    • Prepare a "Vehicle Control" well containing only assay buffer + 4% DMSO.

  • Positive Control: Prepare a 4X final concentration of Staurosporine (e.g., 40 µM) in assay buffer + 4% DMSO. This will define 100% inhibition.

  • ATP Solution: Dilute the 10 mM Ultra-Pure ATP stock to a 4X working concentration in the kinase reaction buffer (e.g., 40 µM for a final concentration of 10 µM). Note: The optimal ATP concentration is often at or near the Km of the specific kinase.

  • Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in kinase reaction buffer. The amount of kinase should be pre-determined to produce ~10-30% conversion of ATP to ADP in the reaction time.

Protocol 2: Kinase Inhibition Assay
  • Compound Plating: Add 5 µL of each serially diluted compound solution (from Protocol 4.2.1) to the wells of a 384-well plate. Include wells for Vehicle Control and Positive Control.

  • ATP Addition: Add 5 µL of the 4X ATP solution to all wells.

  • Reaction Initiation: To start the reaction, add 10 µL of the 2X Kinase/Substrate mix to all wells. The total reaction volume is now 20 µL.

    • Self-Validation: Include a "No Enzyme" control by adding 10 µL of buffer/substrate mix without the kinase. This defines the background signal.

  • Kinase Reaction Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[17]

  • Develop Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[18]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25 to 1 second per well.

Data Analysis and Interpretation

Data Normalization

The raw relative light unit (RLU) data must be normalized to determine the percent inhibition for each concentration of this compound.

  • Average Controls: Calculate the average RLU for the Vehicle Control (0% inhibition) and the Positive Control or No Enzyme wells (100% inhibition).

  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_Inh) / (RLU_0%_Inh - RLU_100%_Inh))

IC50 Determination

The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Plot Data: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response).

  • Determine IC50: The software will calculate the IC50 value from the fitted curve.

Sample Data Presentation

The following table illustrates how to present the results for screening this compound against a single kinase.

This compound [µM]Avg. RLU% Inhibition
10015,23098.5
33.321,89091.2
11.145,67065.1
3.789,12017.3
1.2105,4002.1
0.4108,150-0.5
Vehicle Control (0 µM) 107,6000.0
Positive Control 13,050100.0
Final Calculated IC50 5.8 µM

Kinase Selectivity Profiling

A crucial next step in drug discovery is to determine if an inhibitor is selective for its intended target or if it inhibits many kinases, which can lead to off-target effects.[16] The protocol described above should be repeated for a panel of kinases representing diverse families of the human kinome.

Sample Selectivity Profile Data

The results are typically summarized in a table of IC50 values.

Kinase TargetKinase FamilyIC50 (µM) for this compound
Src Tyrosine Kinase5.8
ABL1 Tyrosine Kinase9.2
EGFR Tyrosine Kinase> 100
VEGFR2 Tyrosine Kinase78.4
CDK2 CMGC> 100
PKA AGC> 100
p38α CMGC> 100

Interpretation: In this hypothetical example, this compound shows moderate potency and some selectivity for the Src family kinases (Src, ABL1) over other kinases tested. This provides a clear direction for subsequent lead optimization efforts.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Insufficient kinase activity; Inactive enzyme or ATP.Optimize kinase concentration and/or incubation time. Verify ATP and enzyme activity with a control experiment.
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated pipettes; ensure thorough mixing after reagent addition; avoid using the outer wells of the plate if edge effects are suspected.
"Shifted" Dose-Response Curve Incorrect compound dilutions; Compound precipitation at high concentrations.Verify stock concentration and dilution scheme. Check compound solubility in the final assay buffer; lower the top concentration if needed.
No Inhibition by Positive Control Inactive control inhibitor; Incorrect assay setup (e.g., wrong kinase).Use a fresh aliquot of the positive control. Double-check that all reagents are correct for the specific kinase being assayed.

Conclusion

This application note provides a robust and reliable framework for the initial characterization of novel kinase inhibitors, using this compound as a template compound. By employing the highly sensitive ADP-Glo™ Kinase Assay, researchers can efficiently determine compound potency (IC50) and generate comprehensive selectivity profiles. Adherence to the detailed protocols, inclusion of proper controls, and careful data analysis are essential for generating high-quality, actionable data that can guide the hit-to-lead and lead optimization stages of the drug discovery pipeline.

References

Application Note: High-Precision Characterization of 5-Methylpyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial to fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This seemingly simple reaction is pivotal in respiration, CO₂/HCO₃⁻ transport, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[4] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and cellular localization, which underscores their diverse physiological roles.[3][4]

The dysregulation of CA activity is implicated in a range of pathologies. For instance, overexpression of certain isoforms is linked to glaucoma, epilepsy, and the progression of various cancers.[4][5] Specifically, the transmembrane isoforms CA IX and CA XII are highly expressed in many hypoxic tumors and are considered key targets for anticancer therapies.[6][7] This has propelled the development of CA inhibitors (CAIs) as valuable therapeutic agents.[5]

Among the most potent and clinically relevant classes of CAIs are the sulfonamides (R-SO₂NH₂).[1][8] Their mechanism of action is well-established and relies on the coordination of the deprotonated sulfonamide group to the catalytic zinc ion (Zn²⁺) within the enzyme's active site.[8] This guide provides a detailed framework for the characterization of a novel pyridine-based sulfonamide, 5-Methylpyridine-3-sulfonamide, as a carbonic anhydrase inhibitor. We will delve into the mechanistic underpinnings of its action and provide a robust, field-proven protocol for determining its inhibitory potency using a stopped-flow CO₂ hydration assay.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The catalytic prowess of carbonic anhydrase is centered around a Zn²⁺ ion located deep within the active site cleft.[9] This zinc ion is coordinated by three histidine residues and a water molecule.[9] The positively charged zinc ion lowers the pKa of the bound water molecule, facilitating its deprotonation to a hydroxide ion, which is a potent nucleophile.[9] This zinc-bound hydroxide attacks the carbon dioxide substrate, leading to the formation of bicarbonate.[9]

Sulfonamide inhibitors, including this compound, function by mimicking the transition state of the CO₂ hydration reaction. The sulfonamide group (SO₂NH₂) becomes deprotonated to SO₂NH⁻ under physiological conditions. This anionic form then directly coordinates to the active site's Zn²⁺ ion, displacing the catalytically essential water/hydroxide molecule.[8] This binding event is a high-affinity interaction that effectively blocks the substrate's access to the catalytic center, thereby inhibiting the enzyme's function.

cluster_0 Catalytic Cycle of Carbonic Anhydrase cluster_1 Inhibition by this compound E_Zn_H2O E-Zn²⁺-H₂O (Resting Enzyme) E_Zn_OH E-Zn²⁺-OH⁻ (Active Form) E_Zn_H2O->E_Zn_OH -H⁺ Inhibitor 5-Methylpyridine-3-SO₂NH₂ E_Zn_Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) E_Zn_H2O->E_Zn_Inhibitor + Inhibitor Anion E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Proton_Release H⁺ Release CO2_Binding CO₂ Binding H2O_Binding H₂O Binding HCO3_Release HCO₃⁻ Release Inhibitor_Anion 5-Methylpyridine-3-SO₂NH⁻ Inhibitor->Inhibitor_Anion -H⁺

Figure 1: Catalytic Cycle and Sulfonamide Inhibition. This diagram illustrates the normal catalytic cycle of carbonic anhydrase and the mechanism by which this compound inhibits the enzyme by binding to the active site zinc ion.

Quantitative Analysis of Inhibition

The potency of an inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). These values are crucial for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds. Pyridine-3-sulfonamide derivatives have been shown to exhibit a wide range of inhibition constants, from nanomolar to micromolar, depending on the specific substitutions and the target CA isoform.[6][10]

Table 1: Illustrative Inhibition Profile of this compound against Human CA Isoforms

IsoformKᵢ (nM) (Illustrative)IC₅₀ (nM) (Illustrative)Physiological Relevance
hCA I 550980Cytosolic, abundant in red blood cells
hCA II 65115Cytosolic, ubiquitous, high activity
hCA IX 2545Transmembrane, tumor-associated, hypoxia-induced
hCA XII 4070Transmembrane, tumor-associated

Note: The Kᵢ and IC₅₀ values presented in this table are hypothetical and for illustrative purposes only, based on the activity ranges of structurally similar compounds found in the literature.[3][6][10] Actual values must be determined experimentally.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The stopped-flow spectrophotometry technique is the gold standard for measuring the kinetics of rapid enzymatic reactions like the CO₂ hydration catalyzed by CAs.[3] The assay monitors the pH change resulting from the production of a proton during the reaction, using a pH indicator.[3]

Principle of the Assay

The assay involves the rapid mixing of two solutions in a stopped-flow instrument:

  • Solution A: Contains the carbonic anhydrase enzyme, a pH indicator (e.g., Phenol Red), and the inhibitor (this compound) in a suitable buffer.

  • Solution B: Contains CO₂-saturated water.

The enzymatic hydration of CO₂ produces protons, causing a decrease in the pH of the mixed solution. This pH change is monitored by the change in absorbance of the pH indicator at a specific wavelength. The initial rate of this absorbance change is directly proportional to the enzyme's activity. By measuring these rates at various inhibitor concentrations, the Kᵢ and IC₅₀ values can be determined.

cluster_workflow Stopped-Flow Assay Workflow prep 1. Reagent Preparation - Buffer - Enzyme Stock - Inhibitor Stock (5-MPS) - CO₂-Saturated Water serial_dil 2. Serial Dilution of Inhibitor prep->serial_dil mixing 3. Stopped-Flow Instrument Setup - Load Syringe A: Enzyme + Indicator + Inhibitor - Load Syringe B: CO₂-Saturated Water serial_dil->mixing reaction 4. Rapid Mixing & Reaction Initiation CO₂ + H₂O → H⁺ + HCO₃⁻ mixing->reaction detection 5. Data Acquisition Monitor Absorbance Change of pH Indicator vs. Time reaction->detection analysis 6. Data Analysis - Calculate Initial Rates - Plot Rate vs. [Inhibitor] - Determine Kᵢ / IC₅₀ detection->analysis

Figure 2: Experimental Workflow for the Stopped-Flow Assay. This flowchart outlines the key steps for determining the inhibitory activity of this compound (5-MPS) on carbonic anhydrase.

Materials and Reagents
  • Carbonic Anhydrase Isozyme: Recombinant human CA (e.g., hCA I, II, IX, or XII).

  • Inhibitor: this compound.

  • Positive Control: Acetazolamide (a well-characterized CA inhibitor).

  • Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing an appropriate salt (e.g., 20 mM NaBF₄) to maintain constant ionic strength.

  • pH Indicator: Phenol Red (0.2 mM stock solution).

  • Substrate Solution: CO₂-saturated deionized water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 1 hour).

  • Organic Solvent: DMSO (for dissolving the inhibitor).

  • Equipment: Stopped-flow spectrophotometer.

Step-by-Step Protocol
  • Reagent Preparation:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Stock Solution: Prepare a stock solution of the CA isozyme in the assay buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 5-12 nM).[5]

    • CO₂-Saturated Water: Keep the CO₂-saturated water on ice to maintain saturation. The concentration is approximately 33-77 mM at 4°C.[3]

    • Working Solutions: Prepare fresh dilutions of all reagents in the assay buffer just before the experiment.

  • Instrument Setup:

    • Turn on the stopped-flow instrument and allow the lamp to stabilize.

    • Set the observation wavelength to the absorbance maximum of the pH indicator (e.g., 557 nm for Phenol Red).

    • Equilibrate the sample syringes and observation cell to the desired temperature (e.g., 25°C).

  • Inhibition Assay Procedure:

    • Syringe A (Enzyme/Inhibitor): Prepare a series of solutions in the assay buffer, each containing a constant concentration of the CA isozyme and the pH indicator, and varying concentrations of this compound (ranging from sub-nanomolar to micromolar). Include a vehicle control (DMSO) for uninhibited enzyme activity.

    • Pre-incubation: Allow the enzyme and inhibitor solutions to pre-incubate for 15 minutes at room temperature to permit the formation of the enzyme-inhibitor complex.

    • Syringe B (Substrate): Fill the second syringe with ice-cold CO₂-saturated water.

    • Measurement:

      • Load the syringes into the stopped-flow instrument.

      • Initiate the rapid mixing (1:1 volume ratio).

      • Record the change in absorbance over time for a period of 10-100 seconds.

      • For each inhibitor concentration, acquire at least six traces to determine the initial velocity.[5]

  • Data Analysis:

    • Calculate Initial Rates: Determine the initial rate of the reaction from the linear portion (initial 5-10%) of the kinetic trace (absorbance vs. time).[5]

    • Correct for Uncatalyzed Rate: Measure the rate of the uncatalyzed reaction (in the absence of enzyme) and subtract this value from all enzyme-catalyzed rates.[5]

    • Determine IC₅₀: Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Determine Kᵢ: The inhibition constant Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Michaelis constant (Kₘ) are known. Alternatively, Kᵢ can be determined by global fitting of the rate data at different substrate and inhibitor concentrations.

Alternative Method: The p-Nitrophenyl Acetate (p-NPA) Assay

For laboratories not equipped with a stopped-flow instrument, a simpler colorimetric assay can be employed. This method leverages the esterase activity of CAs.[10] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product), which can be monitored spectrophotometrically at 400-405 nm.[10] While this assay is more accessible and suitable for high-throughput screening, it measures a non-physiological reaction. Therefore, the stopped-flow CO₂ hydration assay remains the definitive method for kinetic characterization of CA inhibitors.

Conclusion

This application note provides a comprehensive guide for researchers seeking to evaluate this compound as a carbonic anhydrase inhibitor. By understanding the molecular mechanism of inhibition and employing a robust kinetic assay such as the stopped-flow CO₂ hydration method, researchers can accurately determine the inhibitory potency and isoform selectivity of this compound. The detailed protocol and causal explanations provided herein are designed to ensure experimental success and contribute to the development of novel and effective carbonic anhydrase inhibitors for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 5-Methylpyridine-3-sulfonamide and its precursors. This molecule, while seemingly simple, presents a series of common yet surmountable hurdles primarily due to the electronic nature of the pyridine ring. This document provides in-depth, experience-driven answers to frequently encountered issues, moving beyond simple procedural steps to explain the underlying chemical principles.

The most common synthetic route involves a three-step sequence: electrophilic sulfonation of 3-methylpyridine, conversion to the sulfonyl chloride, and subsequent amination. Each step requires careful control and is prone to specific side reactions and yield issues.

Overall Synthetic Workflow

Synthetic_Workflow Start 3-Methylpyridine Step1 Step 1: Sulfonation Start->Step1 Intermediate1 5-Methylpyridine-3-sulfonic acid Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 5-Methylpyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 End This compound Step3->End

Caption: Common synthetic pathway to this compound.

Part 1: The Sulfonation Step

This electrophilic aromatic substitution is often the most challenging step due to the inherent electron-deficient nature of the pyridine ring.

Question 1: My sulfonation of 3-methylpyridine is failing or giving extremely low yields. What is the primary cause and how can I fix it?

Answer: This is the most common issue and stems from the fundamental chemistry of pyridine. The ring nitrogen is highly electronegative, withdrawing electron density and deactivating the ring towards electrophilic attack.[1] Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the nitrogen becomes protonated, which further exacerbates this deactivation.[2]

Classical methods require forcing conditions, which you may not be meeting.[3][4]

Troubleshooting Protocol:

  • Verify Reaction Conditions: Standard sulfonation of pyridine often requires heating with concentrated sulfuric acid to temperatures of 300-350°C for extended periods (up to 24 hours).[2][3] Using fuming sulfuric acid (oleum) is often necessary to ensure a high concentration of the active electrophile, SO₃.[2]

  • Incorporate a Catalyst: The use of a mercury(II) sulfate catalyst is a well-documented historical method to significantly lower the activation energy, allowing the reaction to proceed at a more manageable 230-240°C.[2][4] However, due to mercury's toxicity, this method is often avoided in modern labs. Vanadium or magnesium salts have also been reported as catalysts.[4]

  • Consider an N-Oxide Intermediate: A more robust strategy involves first oxidizing 3-methylpyridine to 3-methylpyridine-N-oxide. The N-oxide is significantly more activated towards electrophilic substitution. The sulfonation can then proceed under milder conditions, followed by a reduction step to remove the N-oxide functionality.[3]

Parameter"Brute Force" MethodCatalytic MethodN-Oxide Method
Temperature 300-350°C[2][3]230-240°C[2]80-120°C (Sulfonation)
Reagents Conc. H₂SO₄ or OleumH₂SO₄, HgSO₄ (catalyst)[4]m-CPBA (oxidation), H₂SO₄/SO₃
Drawbacks Extreme temps, low yield, decompositionToxic mercury catalystAdditional synthetic steps
Primary Advantage Direct, one-pot reactionLower temperatureMilder conditions, higher yield

Question 2: My reaction is producing a dark, tar-like substance with no discernible product. How do I prevent this decomposition?

Answer: Charring and decomposition are clear indicators that your reaction conditions are too harsh for your specific substrate.[2] While pyridine itself is robust, substituted pyridines, including 3-methylpyridine, can be more susceptible to oxidation and decomposition at temperatures exceeding 300°C in the presence of strong oxidizing agents like oleum.

Mitigation Strategies:

  • Stepwise Temperature Increase: Instead of immediately heating to the target temperature, gradually ramp up the heat over 1-2 hours. This allows the sulfonation to initiate before the substrate has prolonged exposure to peak temperatures.

  • Use of N-Oxide: As mentioned previously, the N-oxide route allows for significantly lower reaction temperatures, which is the most effective way to prevent thermal decomposition.

  • Modern C-H Functionalization: For substrates that are particularly sensitive, consider modern electrochemical methods. Recent literature describes the meta-C–H sulfonylation of pyridines using sulfinates under electrochemical conditions, which operates via a temporary dearomatization strategy at much lower temperatures.[5]

Part 2: Conversion to Sulfonyl Chloride

This step transforms the stable sulfonic acid into a reactive intermediate ready for amination. The primary challenge here is handling the reactive and moisture-sensitive product.

Question 3: My conversion of 5-methylpyridine-3-sulfonic acid to the sulfonyl chloride is incomplete, and the workup is messy. What can I improve?

Answer: This is typically a two-fold problem: incomplete reaction and premature hydrolysis of the product during workup. 5-Methylpyridine-3-sulfonyl chloride is highly moisture-sensitive and will readily hydrolyze back to the sulfonic acid in the presence of water.[6]

Detailed Experimental Protocol & Troubleshooting:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried, and all reagents should be anhydrous. The 5-methylpyridine-3-sulfonic acid starting material should be rigorously dried under a high vacuum.

  • Choice of Chlorinating Agent: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a standard and effective reagent system for this conversion.[6][7] Thionyl chloride (SOCl₂) can also be used, often with a catalytic amount of DMF.

  • Reaction Execution:

    • Combine the dry 5-methylpyridine-3-sulfonic acid, PCl₅, and POCl₃ in a flask equipped with a reflux condenser and a drying tube.

    • Reflux the mixture for 3-5 hours.[6][7] The reaction should become a clear, homogenous solution.

    • Monitor the reaction by TLC (if a suitable system can be found) or by quenching a small aliquot in methanol to form the methyl ester and analyzing via LC-MS.

  • Careful Workup: This is the critical stage.

    • After cooling, remove the excess POCl₃ under reduced pressure.

    • The residue must be quenched by pouring it slowly onto crushed ice or into a vigorously stirred mixture of ice water and a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM).[6] This hydrolyzes the remaining PCl₅ and allows for the extraction of the sulfonyl chloride before it hydrolyzes.

    • Immediately neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[6]

    • Separate the organic layer, wash with brine, and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Product Stability: The isolated free sulfonyl chloride is unstable. For storage or if it's not used immediately, it is highly recommended to bubble dry HCl gas through the organic solution to precipitate the more stable 5-methylpyridine-3-sulfonyl chloride hydrochloride salt.[6][8]

Troubleshooting_Chlorination Start Incomplete Conversion or Messy Workup Q1 Are all reagents and glassware completely dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reflux time sufficient (3-5 hours)? A1_Yes->Q2 Fix1 Oven-dry glassware. Use anhydrous reagents. Dry starting material. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the workup performed quickly and coldly? A2_Yes->Q3 Fix2 Increase reflux time. Monitor reaction progress. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Success Successful Isolation of Sulfonyl Chloride A3_Yes->Success Fix3 Quench on ice. Use immediate extraction and neutralization. A3_No->Fix3

Caption: Decision tree for troubleshooting the chlorination step.

Part 3: The Amination Step & Purification

This final step builds the target molecule but requires careful control of stoichiometry and conditions to avoid side products.

Question 4: My amination reaction is giving a low yield of the desired this compound. How can I optimize this?

Answer: Low yields in the amination step often result from competing side reactions or suboptimal reaction conditions. The sulfonyl chloride can react with any available nucleophile, and the basic conditions can promote hydrolysis if any water is present.

Optimization Parameters:

  • Amine Source: For the synthesis of the primary sulfonamide, aqueous or anhydrous ammonia is used. An excess of the ammonia solution is typically required to act as both the nucleophile and the base to neutralize the HCl byproduct.

  • Solvent: The reaction is often performed in a solvent that is miscible with the amine source but will not react with the sulfonyl chloride. Aprotic solvents like THF, dioxane, or DCM are common choices. A simple method involves slowly adding the sulfonyl chloride (dissolved in a minimal amount of solvent) to a cooled, stirred solution of concentrated ammonium hydroxide.

  • Temperature Control: This reaction is exothermic. The addition of the sulfonyl chloride to the ammonia solution should be done at 0°C or below to minimize side reactions and prevent uncontrolled temperature increases. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Use of a Non-Nucleophilic Base: To avoid using a large excess of ammonia, you can use a stoichiometric amount of ammonia and add a non-nucleophilic organic base, such as triethylamine or pyridine, to scavenge the HCl. However, ensure the purity of the base, as impurities can react.[9][10]

Question 5: I am struggling with the final purification of this compound. What is the recommended procedure?

Answer: Purification can be challenging due to the product's polarity and potential for co-precipitation with inorganic salts from the reaction workup.

Recommended Purification Workflow:

  • Initial Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The remaining residue is then triturated with water to dissolve any inorganic salts (like ammonium chloride). The desired sulfonamide is often less soluble in water and may precipitate.

  • Filtration: Filter the resulting solid and wash it thoroughly with cold water, followed by a non-polar solvent like hexanes or ether to remove any organic, non-polar impurities.

  • Recrystallization: This is the most effective method for achieving high purity. The choice of solvent is critical. A polar protic solvent is often a good starting point.

    • Solvent Screening: Test solubility in small vials with solvents like ethanol, isopropanol, or water/ethanol mixtures. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography can be used.

    • Eluent System: Due to the product's polarity, a polar eluent system will be required. Start with a mixture like Dichloromethane/Methanol (e.g., 98:2 or 95:5) or Ethyl Acetate/Hexanes with a small percentage of methanol.

    • TLC Monitoring: Develop a TLC system that gives the product an Rf value between 0.2 and 0.4 for the best separation.

References

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.

Question: Why is my sulfonamide yield consistently low?

Answer: Low yields in sulfonamide synthesis are a frequent issue and can be attributed to several factors. Systematically evaluating your experimental setup is key to diagnosing the problem.

  • Hydrolysis of the Sulfonyl Chloride: The primary culprit for low yields is often the degradation of the sulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly reactive towards moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1] To mitigate this, ensure all glassware is rigorously dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere like nitrogen or argon.[1] It is also not recommended to use old sulfonyl chlorides as they may have hydrolyzed over time due to atmospheric moisture.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency.[2] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1] A non-nucleophilic organic base such as pyridine or triethylamine is often preferred.[1][3] The solvent must be inert and capable of dissolving the reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of your desired product. A common side reaction, particularly with primary amines, is the formation of a bis-sulfonated product.[1]

  • Low Amine Nucleophilicity: Secondary and aromatic amines are generally less nucleophilic and may react slowly or incompletely.[4]

Solutions at a Glance:

IssueRecommended Solution
Sulfonyl Chloride HydrolysisUse fresh sulfonyl chloride, ensure anhydrous conditions (dry glassware, anhydrous solvents), and work under an inert atmosphere.[1][2]
Inappropriate Base/SolventScreen non-nucleophilic bases (e.g., pyridine, triethylamine) and inert solvents (e.g., DCM, THF).[1][2]
Bis-sulfonylation (Primary Amines)Use a slight excess of the amine (1.1-1.2 equivalents) or employ a bulky protecting group on the amine.[1]
Low Amine NucleophilicityConsider more forcing reaction conditions, such as heating, or explore transition-metal-catalyzed coupling methods for challenging substrates.[4]
Question: I am observing an unexpected side product. What could it be and how can I prevent it?

Answer: The formation of side products is a common challenge. The most likely culprits are bis-sulfonylation with primary amines or products resulting from the hydrolysis of your sulfonyl chloride.

  • Bis-sulfonylation: Primary amines have two N-H protons, and after the initial sulfonamide formation, the remaining proton can be abstracted, allowing for a second reaction with the sulfonyl chloride to form a bis-sulfonated product.

    • Prevention: To minimize this, you can slowly add the sulfonyl chloride to the reaction mixture or use a slight excess of the amine.[2] Using a bulky protecting group on the amine can also prevent this side reaction.[1]

  • Sulfonic Acid: As mentioned previously, the hydrolysis of the sulfonyl chloride starting material leads to the formation of sulfonic acid.[1] This is often observed when reaction conditions are not sufficiently anhydrous.

    • Prevention and Removal: Rigorous exclusion of moisture is the best preventative measure.[1] During the workup, a wash with a mild aqueous base, such as sodium bicarbonate solution, can help remove the acidic sulfonic acid byproduct.[5]

Question: I'm struggling with the purification of my sulfonamide product. What are the best strategies?

Answer: Sulfonamides are often crystalline solids, but their purification can be challenging.[4] The appropriate strategy depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[1] The key is to find a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[1] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[1]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is a viable option. A common eluent system is a mixture of hexane and ethyl acetate.[5]

  • Aqueous Workup to Remove Common Impurities:

    • Excess Amine Base (Pyridine/Triethylamine): During the aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amines, allowing them to be extracted into the aqueous layer.[5]

    • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): A wash with a saturated sodium bicarbonate solution will convert the acidic sulfonic acid into its salt, which can then be extracted into the aqueous layer.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about sulfonamide synthesis.

Question: What is the role of the base in sulfonamide synthesis, and how do I choose the right one?

Answer: The reaction of a sulfonyl chloride with an amine produces one equivalent of hydrochloric acid (HCl).[1][3] The primary role of the base is to neutralize this acid.[1] If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[1]

The ideal base is non-nucleophilic, meaning it will not compete with the amine in reacting with the sulfonyl chloride. Tertiary amines like pyridine and triethylamine (TEA) are commonly used for this purpose.[1] The choice between them can depend on the specific substrates and reaction conditions, and some screening may be necessary to optimize the yield.

Question: How do I select an appropriate solvent for my reaction?

Answer: The solvent plays a crucial role in facilitating the reaction by dissolving the reactants. An ideal solvent should be:

  • Inert: It should not react with the starting materials, reagents, or products.

  • Anhydrous: To prevent the hydrolysis of the sulfonyl chloride.[1]

  • Capable of dissolving both reactants: To ensure they can interact effectively.

Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[1] In some cases, more sustainable and unconventional solvents like deep eutectic solvents have also been successfully employed.[6]

Question: How can I monitor the progress of my sulfonamide synthesis?

Answer: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][7] To do this, you will spot three lanes on a TLC plate:

  • Your starting amine (reactant).

  • A "co-spot" containing both the starting amine and the reaction mixture.

  • The reaction mixture.

As the reaction proceeds, you should observe the disappearance of the spot corresponding to the starting amine in the reaction mixture lane and the appearance of a new spot for the sulfonamide product.[1][8] The reaction is considered complete when the starting amine spot is no longer visible in the reaction mixture lane.[8]

Question: How critical is the quality of my starting materials?

Answer: The quality of your starting materials, particularly the sulfonyl chloride, is paramount for a successful synthesis. As sulfonyl chlorides are susceptible to hydrolysis, using a fresh or recently purified reagent is highly recommended to avoid diminished yields due to inactive starting material.[1][4] Similarly, the purity of the amine should be confirmed to avoid the introduction of unwanted side reactions.

Experimental Protocols

General Protocol for Laboratory-Scale Sulfonamide Synthesis
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.[1]

Standard Aqueous Workup Procedure
  • Upon completion of the reaction, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove the amine base).[5]

    • Saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride and sulfonic acid).[5]

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting Low Yields in Sulfonamide Synthesis start Low Yield Observed check_reagents Verify Reactant Quality & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_workup Analyze Workup & Purification start->analyze_workup sc_degradation Sulfonyl Chloride Degradation? (Hydrolysis) check_reagents->sc_degradation Yes amine_reactivity Amine Reactivity or Side Reactions? check_reagents->amine_reactivity Consider base_choice Incorrect Base? (Strength/Nucleophilicity) optimize_conditions->base_choice Yes solvent_choice Inappropriate Solvent? optimize_conditions->solvent_choice Yes temp_time Suboptimal Temp/Time? optimize_conditions->temp_time Yes side_products Evidence of Side Products? (e.g., bis-sulfonylation) analyze_workup->side_products Yes product_loss Product Loss During Purification? analyze_workup->product_loss Yes sol_reagents Solution: - Use fresh sulfonyl chloride - Ensure anhydrous conditions - Check amine purity - Adjust stoichiometry sc_degradation->sol_reagents amine_reactivity->sol_reagents sol_conditions Solution: - Screen bases (e.g., Pyridine, TEA) - Screen solvents (e.g., DCM, THF) - Vary temperature/time base_choice->sol_conditions solvent_choice->sol_conditions temp_time->sol_conditions sol_workup Solution: - Optimize extraction pH - Use alternative purification (e.g., recrystallization) side_products->sol_workup product_loss->sol_workup

References

Addressing stability issues of 5-Methylpyridine-3-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Methylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability of this compound and related sulfonamide compounds.

Q1: What are the primary drivers of degradation for sulfonamides in solution?

A: The stability of sulfonamides in solution is primarily influenced by three factors: pH, exposure to light, and the presence of oxidizing agents.

  • Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage, particularly under strongly acidic or alkaline conditions.[1][2]

  • Photodegradation: Many aromatic compounds, including sulfonamides, can degrade upon exposure to UV or even ambient laboratory light, often leading to complex reaction pathways.[3][4]

  • Oxidation: The presence of dissolved oxygen, metal ions, or other oxidizing species can lead to the formation of degradation products, often through modification of the aromatic rings or the sulfonamide group itself.[5][6]

Q2: How should I prepare and store a stock solution of this compound to maximize its shelf-life?

A: For optimal stability, stock solutions should be prepared in a suitable, high-purity solvent (e.g., DMSO, DMF, or a buffered aqueous solution at a neutral pH). We recommend the following storage protocol:

  • Use amber glass vials or light-blocking polypropylene tubes to prevent photodegradation.

  • Store solutions at -20°C or -80°C for long-term storage.

  • For frequently used solutions, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • If using an aqueous buffer, ensure it is sterile-filtered and consider sparging with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q3: I see a slight yellowing of my solution over time. Is this a sign of degradation?

A: Yes, a change in color, such as yellowing, is a common visual indicator of chemical degradation. This often points towards oxidative or photodegradative pathways that can produce chromophoric (light-absorbing) byproducts. While a color change indicates a problem, it does not quantify the extent of degradation. We strongly advise using a quantitative analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of the active compound.

Q4: At what pH is this compound likely to be most stable?

A: While specific data for this compound is limited, the general class of sulfonamides tends to be most stable in the neutral to slightly alkaline pH range (pH 7-9).[2][7] Extreme pH values should be avoided. Acidic conditions can promote hydrolysis of the S-N bond[1], while strongly alkaline conditions can also increase hydrolysis rates for certain structures.[8] We recommend performing a pH-rate profile study for your specific formulation to determine the optimal pH for stability.

In-Depth Troubleshooting Guides

This section provides structured, in-depth guides to methodically investigate and resolve specific stability issues.

Guide 1: Investigating and Mitigating Hydrolytic Degradation

Issue: "My solution's potency is decreasing over time, even when stored in the dark. I suspect hydrolysis. How can I confirm this and prevent it?"

Underlying Causality: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For sulfonamides, the most common hydrolytic pathway involves the cleavage of the sulfonamide (S-N) bond.[1] This reaction can be catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, meaning the rate of degradation is often highly dependent on the solution's pH. The likely degradation products would be 5-methylpyridine-3-sulfonic acid and ammonia.

Experimental Workflow: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[9] This involves intentionally exposing the compound to harsher conditions than it would normally encounter.[10]

G cluster_0 Forced Degradation Workflow start Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Neutral, Oxidative, Thermal, Photo) start->stress analyze Analyze Samples by HPLC-UV/MS (at t=0, 2, 6, 24, 48h) stress->analyze compare Compare Chromatograms to Control analyze->compare identify Identify Degradation Peaks compare->identify pathway Propose Degradation Pathway identify->pathway mitigate Develop Mitigation Strategy (e.g., pH adjustment, antioxidant addition) pathway->mitigate G cluster_1 Potential Oxidative Degradation Pathways cluster_products parent This compound p1 Hydroxylated Pyridine Ring parent->p1 p2 N-Oxide Formation parent->p2 p3 SO₂ Extrusion Products parent->p3 oxidant Oxidizing Agent (e.g., H₂O₂, O₂, Metal Ions) oxidant->parent

References

Identifying and minimizing off-target effects of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylpyridine-3-sulfonamide

A Researcher's Guide to Identifying and Minimizing Off-Target Effects

Welcome to the technical support resource for researchers working with this compound and other novel small molecules. This guide is designed to provide practical, in-depth strategies for proactively identifying and mitigating unintended biological interactions that can confound experimental results and compromise therapeutic potential. As a Senior Application Scientist, my goal is to equip you with the conceptual framework and methodological rigor needed to ensure your findings are both accurate and robust.

Given that this compound is a novel compound with a limited publicly available biological profile, this guide will focus on the fundamental principles and workflows applicable to the characterization of any new chemical entity. We will use this compound as a case study to illustrate these critical processes.

Part 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses common preliminary questions researchers face when beginning to work with a new compound.

Q1: What are off-target effects and why are they a critical concern for my research on this compound?

Q2: My immediate goal is to use this compound in a cell-based assay. What is the minimum due diligence I should perform regarding off-targets?

A2: At a minimum, you should perform a preliminary in silico (computational) assessment and test a structurally related but biologically inactive control compound in your assay. The inactive control should be designed to have minimal activity at the primary target but share the core chemical scaffold of this compound. If both compounds produce the same effect, it is likely due to an off-target interaction or a non-specific effect of the chemical scaffold itself.

Q3: The structure of this compound contains a sulfonamide group. Are there any known off-target liabilities associated with this functional group?

A3: Yes, the sulfonamide moiety is a well-known pharmacophore that can interact with a variety of enzymes and receptors. The most prominent off-target class for sulfonamides is the carbonic anhydrase family of enzymes. Depending on the overall structure of the molecule, interactions with cyclooxygenases (COXs) or other zinc-containing metalloenzymes are also possible. Therefore, it is prudent to consider these as potential off-targets in your initial assessment.

Part 2: A Step-by-Step Workflow for Off-Target Identification & Mitigation

A systematic approach is crucial for efficiently identifying and addressing off-target effects. The following workflow provides a logical progression from predictive methods to definitive experimental validation.

Off_Target_Workflow InSilico Step 1: In Silico Prediction InVitro Step 2: In Vitro Screening InSilico->InVitro  Predicts potential  off-targets Cellular Step 3: Cell-Based Validation InVitro->Cellular  Confirms direct  biochemical hits SAR Step 4: SAR-driven Optimization Cellular->SAR  Validates physiological  relevance Outcome2 Off-Target Identified (Iterate or Terminate) Cellular->Outcome2  Unacceptable off-target  activity confirmed Outcome1 High Confidence On-Target Effect SAR->Outcome1  Improves  selectivity CETSA_Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Lyse 2. Lyse Cells Treat->Lyse Heat 3. Heat Lysate (Temperature Gradient) Lyse->Heat Separate 4. Separate Soluble & Insoluble Fractions Heat->Separate Detect 5. Detect Target Protein (Western Blot) Separate->Detect Result Result: Thermal Shift Confirms Engagement Detect->Result

Technical Support Center: Purification of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Methylpyridine-3-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As Senior Application Scientists, we understand that purity is paramount, and this guide is structured to help you navigate the common and uncommon challenges encountered during the purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the starting point for developing a purification strategy.

Q1: What are the most likely impurities in my crude this compound?

A: The impurity profile of your crude material is highly dependent on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted starting materials such as 5-methylpyridine-3-sulfonyl chloride or the amine source.[1]

  • Hydrolysis Products: The corresponding 5-methylpyridine-3-sulfonic acid, formed by the hydrolysis of the sulfonyl chloride starting material, is a very common side product.[2][3] This is especially prevalent if reaction conditions are not strictly anhydrous.

  • Bis-sulfonated Products: If a primary amine is used in the synthesis, bis-sulfonation can occur where two sulfonyl groups react with a single amine.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Color Bodies: High molecular weight, often polymeric, byproducts that can impart color to the crude product.

Q2: What is the best general-purpose technique to start with for purifying this compound?

A: For a solid compound like this compound, recrystallization is almost always the most efficient and cost-effective first-line purification method.[2][4] It is excellent for removing small amounts of impurities from a large amount of material. The key is selecting an appropriate solvent system where the sulfonamide is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures, while impurities remain in solution.[2]

Q3: How can I assess the purity of my final product?

A: A combination of methods should be used to confidently assess purity:

  • Melting Point Analysis: A pure compound will have a sharp melting point with a narrow range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. A single, sharp peak on an HPLC chromatogram is a strong indicator of high purity.[5][6]

  • Spectroscopy (NMR): ¹H NMR spectroscopy is excellent for structural confirmation and can reveal the presence of impurities if their protons are visible and do not overlap with the product's signals.

Purification Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your purification experiments.

Recrystallization Issues

Q: My compound "oiled out" of the solution instead of forming crystals. What should I do?

A: Oiling out occurs when the compound comes out of solution above its melting point. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

Immediate Steps:

  • Add a small amount of additional hot solvent to redissolve the oil.[7]

  • Reheat the solution to ensure everything is dissolved.

  • Allow the solution to cool much more slowly. A slower cooling rate is critical for proper crystal lattice formation.

  • If it persists, try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[7]

Expert's Explanation: The formation of an oil indicates that the solute's solubility has decreased so rapidly upon cooling that it separates as a liquid phase rather than organizing into a solid crystal lattice. This is often due to a high concentration of the solute or impurities that disrupt crystallization. Using a slightly larger volume of solvent or a solvent system with a lower boiling point can often resolve this issue.

Q: My recovery after recrystallization is very low. How can I improve the yield?

A: Low recovery can result from several factors, including using too much solvent, cooling the solution too quickly, or premature filtration.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions near the boiling point is key.[2][7]

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[2][7]

  • Check the Mother Liquor: Evaporate some of the solvent from your filtrate (mother liquor) to see if a significant amount of product precipitates. If it does, you may be able to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Column Chromatography Issues

Q: My compound is streaking/tailing on the silica gel column. How can I get sharp bands?

A: Peak tailing for pyridine derivatives on silica gel is a classic problem caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic silanol (Si-OH) groups on the silica surface.[8] This creates a secondary, strong interaction that slows the elution of a portion of the analyte, causing tailing.

Solutions:

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-1%), to your eluent.[8] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and leading to more symmetrical, sharper bands.

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase, such as neutral alumina or a polymer-based column.[8]

  • Check Sample Load: Overloading the column can also cause band broadening and tailing. Ensure you are not using too much crude material for the column size.

Expert's Explanation: The pKa of most pyridine derivatives is between 5 and 6.[8] The silica gel surface is acidic. This acid-base interaction is strong enough to interfere with the normal partitioning of the compound between the stationary and mobile phases, which is based on polarity. By neutralizing the active sites with an additive like TEA, you allow the separation to proceed based primarily on polarity, resulting in better chromatography.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is the recommended starting point for purifying solid this compound.

  • Solvent Selection: Perform small-scale solubility tests with solvents like ethanol, isopropanol, or mixtures of ethanol and water to find an ideal solvent.[2] The goal is to find a solvent that dissolves the crude material when hot but very little when cold.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper or, for best results, dry them in a desiccator under vacuum.

Protocol 2: Acid-Base Extraction

This technique is useful for removing acidic impurities (like 5-methylpyridine-3-sulfonic acid) or basic impurities from your neutral product.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Base Wash: To remove acidic impurities, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[9][10] Stopper the funnel and shake gently, remembering to vent frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate solution.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter away the drying agent and evaporate the solvent under reduced pressure to yield the purified product.[11]

Data & Workflow Visualization

Table 1: Comparison of Purification Techniques
TechniqueTypical Starting Purity (HPLC)Typical Final Purity (HPLC)Expected YieldKey Advantages
Recrystallization 85-95%>99%70-90%Highly scalable, cost-effective, excellent for removing minor impurities.
Column Chromatography 50-90%>99.5%50-80%Excellent for separating multiple components and closely related impurities.[12][13]
Acid-Base Extraction VariableVariable (removes only acidic/basic impurities)>95%Fast and efficient for removing specific types of impurities.[10]
Diagram 1: Purification Method Selection

This workflow helps in choosing the most appropriate purification strategy based on the initial assessment of the crude product.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid check_purity Assess Crude Purity (TLC/NMR) decision Is the major impurity known? check_purity->decision recrystallize Recrystallization decision->recrystallize No (General Impurities) acid_base Acid-Base Extraction decision->acid_base Yes (Acidic/Basic) chromatography Column Chromatography decision->chromatography Multiple Impurities is_solid->check_purity Yes is_solid->chromatography No (Oil) final_product Pure Product (>99%) recrystallize->final_product acid_base->recrystallize Follow with Recrystallization chromatography->final_product

Caption: A decision tree for selecting the optimal purification technique.

Diagram 2: Troubleshooting Recrystallization Failure

This diagram outlines a logical workflow for addressing a common issue: when the product fails to crystallize properly.

G start Recrystallization Attempted check_result What was the result? start->check_result oiled_out Product Oiled Out check_result->oiled_out Oil Formed no_crystals No Crystals Formed check_result->no_crystals Clear Solution action_oil 1. Add more hot solvent 2. Reheat to dissolve 3. Cool SLOWLY oiled_out->action_oil action_no_crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Reduce solvent volume no_crystals->action_no_crystals reassess Re-evaluate solvent system (Consider solvent/anti-solvent method) action_oil->reassess Fails Again success Pure Crystals Formed action_oil->success Success action_no_crystals->reassess Fails Again action_no_crystals->success Success

Caption: A workflow for troubleshooting common recrystallization problems.

References

Technical Support Center: A Guide to Improving the Yield of 5-Methylpyridine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this multi-step synthesis, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical literature and practical field experience, this document provides in-depth, actionable advice in a direct question-and-answer format.

Section 1: Synthesis Overview & Key Control Points

The synthesis of this compound is typically a three-step process starting from 3,5-dimethylpyridine (3,5-lutidine). Each stage presents unique challenges and opportunities for optimization. A failure to control reaction parameters at any step will invariably impact the yield and purity of the final product.

Overall Synthetic Workflow

The pathway involves a selective oxidation, conversion to a reactive sulfonyl chloride intermediate, and a final amination step.

Synthesis_Workflow Start 3,5-Dimethylpyridine (3,5-Lutidine) Step1 Step 1: Selective Oxidation (e.g., KMnO4 or H2O2/H2SO4) Start->Step1 Intermediate1 5-Methylnicotinic Acid Step1->Intermediate1 Yield: 50-60%+ Step2 Step 2: Chlorosulfonation (e.g., PCl5/POCl3) Intermediate1->Step2 Intermediate2 5-Methylpyridine-3-sulfonyl chloride (Moisture-Sensitive Intermediate) Step2->Intermediate2 Critical Step Step3 Step 3: Amination (e.g., NH4OH or NH3) Intermediate2->Step3 Product This compound Step3->Product Yield dependent on Intermediate Quality

Caption: Overall synthetic route for this compound.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the synthesis.

Part A: Step 1 - Selective Oxidation of 3,5-Lutidine

The primary challenge in this step is achieving mono-oxidation while preventing the formation of the pyridine-3,5-dicarboxylic acid byproduct.

Q1: My oxidation of 3,5-lutidine with potassium permanganate (KMnO₄) results in a low yield (<50%) and significant amounts of pyridine-3,5-dicarboxylic acid. How can I improve selectivity?

A1: This is a classic selectivity issue with strong oxidants. The formation of the di-acid byproduct is common when reaction conditions are not strictly controlled.[1][2] Here’s how to address it:

  • Causality: Potassium permanganate is a powerful oxidizing agent and can oxidize both methyl groups if the reaction temperature is too high or the exposure time is too long. The initial oxidation product, 5-methylnicotinic acid, is only moderately deactivated towards further oxidation.

  • Recommended Actions:

    • Temperature Control: Maintain a mild reaction temperature, typically between 25-35°C, during the addition of KMnO₄.[1][3] Exceeding this range, especially above 45°C, significantly increases the rate of di-acid formation.

    • Controlled Reagent Addition: Add the solid KMnO₄ portion-wise over an extended period (e.g., 4-5 hours) to keep its instantaneous concentration low.[1][3] This prevents localized "hot spots" and over-oxidation.

    • Stoichiometry: Use a carefully controlled molar ratio of KMnO₄ to 3,5-lutidine. An excess of the oxidant will inevitably lead to the di-acid. A ratio of approximately 1.5 equivalents of KMnO₄ is a good starting point.[3]

    • pH-Based Separation: You can separate the desired mono-acid from the di-acid byproduct during workup by carefully adjusting the pH. The di-acid is less soluble and will precipitate at a lower pH (around 0.5), allowing it to be filtered off before adjusting the pH to ~3.0 to precipitate the desired 5-methylnicotinic acid.[1][3]

Q2: The KMnO₄ method produces a large amount of manganese dioxide (MnO₂) waste, which is difficult to filter. Is there a cleaner alternative?

A2: Yes, using a hydrogen peroxide/sulfuric acid system is an excellent alternative that avoids the issues of solid waste and can offer higher yields.

  • Causality: This method utilizes hydrogen peroxide as the oxidant in a strong acid medium (concentrated H₂SO₄). The reaction proceeds at a higher temperature (110-130°C), but the oxidizing potential can be tuned to favor mono-oxidation.[2][4] The byproducts are simply water.

  • Advantages:

    • Higher Reported Yields: Patents describe yields exceeding 60%.[4]

    • No Solid Waste: The workup is significantly simpler as there is no MnO₂ to filter.

    • Operational Simplicity: The reaction involves adding a liquid reagent (H₂O₂) to a solution.[4]

  • Considerations: The use of concentrated sulfuric acid at high temperatures requires careful safety precautions and appropriate reactor materials.

ParameterPotassium Permanganate (KMnO₄) MethodHydrogen Peroxide (H₂O₂)/H₂SO₄ Method
Typical Yield 50-59%[3][4]>60%[4]
Byproducts Manganese Dioxide (MnO₂), Pyridine-3,5-dicarboxylic acidWater, Pyridine-3,5-dicarboxylic acid
Workup Difficult filtration of MnO₂ sludge[1][2]Simple pH adjustment and filtration
Safety Handling solid oxidant, exotherm controlHandling hot concentrated acid
Selectivity Moderate, highly dependent on conditions[1][2]Good, within optimal temperature range[4]
Part B: Step 2 - Synthesis of 5-Methylpyridine-3-sulfonyl chloride

This is the most critical and sensitive step. The sulfonyl chloride product is highly reactive and prone to hydrolysis.

Q3: My attempt to form the sulfonyl chloride from 5-methylpyridine-3-sulfonic acid using PCl₅ and POCl₃ failed. Upon workup, I only recovered the starting sulfonic acid. What went wrong?

A3: This outcome almost certainly points to the hydrolysis of your target sulfonyl chloride. Sulfonyl chlorides are notoriously moisture-sensitive.[5][6]

  • Causality: The sulfonyl chloride functional group reacts readily with water to revert to the unreactive sulfonic acid. This hydrolysis can occur from atmospheric moisture, wet solvents, or during the aqueous workup if not performed correctly.

  • Troubleshooting Workflow:

Troubleshooting_SulfonylChloride Problem Problem: Recovered Sulfonic Acid Instead of Sulfonyl Chloride Cause1 Cause 1: Moisture Contamination During Reaction Problem->Cause1 Cause2 Cause 2: Hydrolysis During Aqueous Workup Problem->Cause2 Solution1a Action: Use flame-dried glassware and an inert atmosphere (N2/Ar). Cause1->Solution1a Solution1b Action: Use anhydrous solvents and freshly opened/distilled reagents (POCl3). Cause1->Solution1b Solution2a Action: Pour reaction mixture onto crushed ice/ice water quickly. Cause2->Solution2a Solution2b Action: Immediately extract the product into a non-polar organic solvent (e.g., MTBE, DCM). Cause2->Solution2b Solution2c Action: Keep all solutions cold (<5°C) during extraction and washing. Cause2->Solution2c

Caption: Decision tree for troubleshooting sulfonyl chloride synthesis failure.

  • Self-Validating System: Before starting, validate your solvent dryness (e.g., using a Karl Fischer titrator or by adding sodium benzophenone ketyl to a test sample). Your inert atmosphere setup should be leak-free. The success of this step is a direct measure of your anhydrous technique.

Q4: Is it necessary to isolate the 5-methylpyridine-3-sulfonyl chloride? It seems very unstable.

A4: Isolation can be challenging. For many applications, generating and using the sulfonyl chloride in situ for the subsequent amination step is a superior strategy. If isolation is required, converting it to a more stable salt is recommended.

  • In Situ Strategy: After the reaction with PCl₅/POCl₃ is complete, the excess reagents can be removed under high vacuum. The resulting crude residue can be dissolved in a dry, aprotic solvent (like DCM or THF) and used immediately in the amination step without an aqueous workup. This minimizes hydrolytic decomposition.

  • Stabilization: The sulfonyl chloride can be converted to its hydrochloride salt by treatment with HCl gas.[5] This salt is often a more stable, crystalline solid that is easier to handle and store under anhydrous conditions.[5]

Part C: Step 3 - Amination to this compound

The final step involves the reaction of the electrophilic sulfonyl chloride with an ammonia source. The key is to ensure the nucleophile is available and side reactions are minimized.

Q5: The yield of my final sulfonamide is low, and the crude product is impure. What are the optimal conditions for this amination?

A5: Low yield in this step often results from poor quality of the sulfonyl chloride intermediate or suboptimal reaction conditions. Assuming you have a freshly prepared, active sulfonyl chloride, focus on the following parameters:

  • Causality: The reaction is a nucleophilic acyl substitution at the sulfur atom. The amine attacks the sulfonyl chloride, displacing the chloride ion. A proton is then lost, typically scavenged by a base or a second equivalent of the amine.[6][7]

  • Key Parameters for Optimization:

    • Amine Source & Stoichiometry: Use a significant excess of the amine nucleophile. Aqueous ammonia (ammonium hydroxide) or ammonia gas bubbled through the solution are common choices. Using a slight excess (1.1-1.2 equivalents) of a primary/secondary amine is standard, but with ammonia, a larger excess is often used to drive the reaction and act as the base.[6]

    • Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial.[6][8] It neutralizes the HCl byproduct generated during the reaction. Without a base, the reaction mixture becomes acidic, protonating the amine nucleophile and rendering it inactive.

    • Solvent: Use an inert, aprotic solvent that can dissolve both reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices.[6]

    • Temperature Control: The reaction is often exothermic. Add the sulfonyl chloride solution slowly to the amine/base solution at a low temperature (0°C) to control the reaction rate and minimize side products. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.[6]

Q6: What is the likely identity of the main impurity in my final product?

A6: Besides unreacted starting material, the most common impurity is the corresponding sulfonic acid, formed from the hydrolysis of any unreacted sulfonyl chloride during workup. If the reaction is run too concentrated or with insufficient amine, you could also form a di-sulfonamide (R-SO₂-NH-SO₂-R) type species, though this is less common with ammonia. Proper purification is key.

  • Purification: The crude sulfonamide can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[6]

Section 3: Detailed Experimental Protocols

The following protocols are synthesized from published procedures and represent a robust starting point for laboratory synthesis.

Protocol 1: Synthesis of 5-Methylnicotinic Acid via KMnO₄ Oxidation[3][9]
ReagentMW ( g/mol )Molar Eq.Amount (for 100g 3,5-Lutidine)
3,5-Lutidine107.151.0100 g (0.933 mol)
Potassium Permanganate158.031.5221.1 g (1.40 mol)
Water18.02Solvent~1.2 L

Procedure:

  • Charge a reaction vessel with 3,5-lutidine (100 g, 0.933 mol) and water (1.2 L).

  • Begin vigorous stirring and maintain the internal temperature between 25-30°C.

  • Add potassium permanganate (221.1 g, 1.40 mol) in small portions over 5 hours. Use a cooling bath to manage the exotherm.

  • After the addition is complete, heat the mixture to 45°C and stir for 16-20 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the brown manganese dioxide precipitate. Wash the filter cake with water.

  • Combine the filtrates and carefully adjust the pH to ~3.0 with concentrated HCl.

  • A white precipitate will form. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid by suction filtration, wash with cold water, and dry under vacuum to yield 5-methylnicotinic acid. (Expected Yield: ~76 g, 59%).

Protocol 2: Synthesis of 5-Methylpyridine-3-sulfonyl chloride[5]

SAFETY NOTE: This reaction involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be rigorously flame-dried under vacuum.

ReagentMW ( g/mol )Molar Eq.Amount (for 10g Sulfonic Acid)
5-Methylpyridine-3-sulfonic acid*173.191.010.0 g (57.7 mmol)
Phosphorus pentachloride (PCl₅)208.241.5518.5 g (88.8 mmol)
Phosphorus oxychloride (POCl₃)153.33Reagent/Solvent~9 mL (98.0 mmol)

*Note: 5-Methylpyridine-3-sulfonic acid can be prepared by reacting 5-methylpyridine with chlorosulfonic acid.[5]

Procedure:

  • In a flame-dried, three-neck flask equipped with a reflux condenser and nitrogen inlet, combine 5-methylpyridine-3-sulfonic acid (10.0 g, 57.7 mmol), PCl₅ (18.5 g, 88.8 mmol), and POCl₃ (9 mL, 98.0 mmol).

  • Heat the mixture to reflux and maintain for 3 hours. The solid should dissolve.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (high vacuum).

  • Crucial Step: The resulting residue is the crude sulfonyl chloride. For immediate use (recommended), dissolve it in ~100 mL of anhydrous DCM and proceed directly to Protocol 3.

  • For Isolation: Pour the cooled residue onto crushed ice (~200 g). Immediately extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 75 mL). Combine the organic layers, wash with cold saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature to yield the product as an oil or low-melting solid.

Protocol 3: Synthesis of this compound[6][8]

Procedure:

  • In a flask, combine concentrated ammonium hydroxide (30% NH₃ in water, ~150 mL) and anhydrous DCM (100 mL). Cool the biphasic mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Slowly add the solution of crude 5-methylpyridine-3-sulfonyl chloride in anhydrous DCM (from Protocol 2) dropwise via an addition funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford pure this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methylpyridine-3-sulfonamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with 5-Methylpyridine-3-sulfonamide during in vitro and in vivo experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible results.

Introduction: The Solubility Hurdle with Sulfonamides

This compound, like many small molecule drug candidates, presents a significant challenge in drug discovery and development due to its limited aqueous solubility.[1][2][3] Poor solubility can lead to a cascade of issues, including underestimation of biological activity, poor bioavailability, and unreliable assay results.[4][5] This guide is designed to provide a systematic approach to understanding and overcoming these solubility-related obstacles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of this compound.

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity.[6] this compound is likely much more soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO) than in your aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the overall solvent environment becomes highly polar and aqueous, a condition in which the compound is poorly soluble, leading to its precipitation.[6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerable concentration of DMSO is highly cell-line dependent and also relies on the duration of the experiment.[6] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] However, it is crucial to perform a DMSO tolerance curve for your specific cell line to determine the optimal concentration that balances compound solubility with minimal impact on cell health and function.[6]

Q3: Can I simply heat the solution to get my compound to dissolve?

A3: While gentle warming can sometimes aid in the initial dissolution of a compound in a stock solvent like DMSO, it is generally not a robust solution for aqueous assay conditions.[7] The solubility of many compounds is temperature-dependent, but upon cooling to the assay temperature (e.g., 37°C for cell-based assays), the compound will likely precipitate out of the supersaturated solution.[8] This can lead to inconsistent and unreliable results.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4: Understanding this distinction is critical for assay development.

  • Kinetic solubility measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate in an aqueous buffer.[4][9][10] This is often a higher value due to the formation of a temporary supersaturated state.[10] It is relevant for short-term assays where the compound doesn't have sufficient time to equilibrate.[5][9]

  • Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a given buffer after an extended incubation period (e.g., 24 hours).[5][9][11] This value is crucial for predicting in vivo absorption and for longer-term experiments.[11]

For initial high-throughput screening, kinetic solubility might be sufficient, but for lead optimization and later-stage studies, determining thermodynamic solubility is essential.[11]

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solving Solubility Issues

When faced with solubility problems, a systematic approach is key. The following flowchart and detailed explanations will guide you through the troubleshooting process.

G start Precipitation Observed in Assay check_stock Step 1: Verify Stock Solution Integrity start->check_stock stock_ok Is stock solution clear at room temp and after freeze-thaw? check_stock->stock_ok redissolve_stock Action: Gently warm (37°C) and sonicate stock. Use anhydrous DMSO. stock_ok->redissolve_stock No ph_modification Step 2: pH Modification of Assay Buffer stock_ok->ph_modification Yes redissolve_stock->check_stock ph_rationale Rationale: Sulfonamides are weakly acidic and solubility increases with pH. ph_modification->ph_rationale cosolvents Step 3: Introduce Co-solvents ph_modification->cosolvents cosolvent_examples Examples: PEG 400, Propylene Glycol, Ethanol cosolvents->cosolvent_examples excipients Step 4: Utilize Solubilizing Excipients cosolvents->excipients excipient_types Options: Cyclodextrins (e.g., HP-β-CD), Surfactants (e.g., Polysorbate 80) excipients->excipient_types formulation Step 5: Advanced Formulation Strategies excipients->formulation formulation_details Consider: Amorphous Solid Dispersions, Lipid-Based Formulations formulation->formulation_details success Solubility Issue Resolved formulation->success

Caption: Troubleshooting workflow for addressing this compound precipitation.

Step 1: Verify Stock Solution Integrity

Before troubleshooting your assay conditions, ensure the problem doesn't originate from your DMSO stock solution.

  • Issue: Compounds can precipitate from DMSO, especially at high concentrations, after freeze-thaw cycles, or if the DMSO has absorbed water.[7][12]

  • Action: Visually inspect your stock solution at room temperature. If you see precipitate, gently warm the vial to 37°C and vortex or sonicate to redissolve.[7] To prevent this, use anhydrous, high-purity DMSO and store it in tightly sealed containers in a dry environment.[7] Studies have shown that compound concentration has a significant effect on precipitation in DMSO stocks.[12]

Step 2: pH Modification of the Assay Buffer

The sulfonamide functional group is weakly acidic.[13][14] This property can be leveraged to improve solubility.

  • Causality: By increasing the pH of your aqueous buffer, you can deprotonate the sulfonamide nitrogen, forming a more soluble salt.[15] The solubility of sulfonamides generally increases in alkaline solutions.[14]

  • Protocol: Prepare your assay buffer at a slightly higher pH (e.g., pH 7.8, 8.0) and re-test the solubility. Be mindful of the pH tolerance of your biological system (cells, enzymes, etc.). A pH-solubility profile is a valuable experiment to perform.

Step 3: Introduce Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[16][17]

  • Mechanism: Co-solvents reduce the overall polarity of the aqueous buffer, making it a more favorable environment for your compound.

  • Common Co-solvents:

    • Polyethylene Glycol (PEG), particularly PEG 400[16][18]

    • Propylene Glycol[16][18]

    • Ethanol[16][18]

  • Implementation: Start by adding a small percentage of a co-solvent (e.g., 1-5%) to your assay buffer. As with DMSO, you must verify the tolerance of your experimental system to the chosen co-solvent and its concentration.

Step 4: Utilize Solubilizing Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[1][19]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[1][16] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[16]

  • Surfactants: Surfactants, such as Polysorbate 80 (Tween 80), can form micelles that encapsulate hydrophobic drug molecules, enhancing their solubility in aqueous solutions.[16] This is particularly useful for in vitro enzyme assays, but care must be taken in cell-based assays as surfactants can be cytotoxic above their critical micelle concentration.[20]

Step 5: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary, especially for in vivo studies.[3][21]

  • Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state, stabilized by a polymer, can significantly improve solubility and dissolution rates.[19][21]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and oral absorption.[21][22]

Part 3: Experimental Protocols

Here are step-by-step protocols for key experiments to characterize and improve the solubility of this compound.

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used to quickly assess the concentration at which a compound precipitates when added to an aqueous buffer from a DMSO stock.[4]

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Create a serial dilution of the compound in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the buffer-containing plate.[9]

  • Mix and incubate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[4]

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the compound.[4]

  • Add an excess amount of solid this compound powder (e.g., 1-2 mg) to a vial containing a known volume of the desired aqueous buffer.

  • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Separate the solid and liquid phases by filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • The resulting concentration is the thermodynamic solubility.

Part 4: Data Presentation and Interpretation

Summarizing your solubility data in a clear format is crucial for making informed decisions.

Table 1: Example Solubility Profile for this compound

Buffer SystempHAdditive (Concentration)Kinetic Solubility (µM)Thermodynamic Solubility (µM)
PBS7.4None51
PBS8.0None154
PBS7.45% PEG 400258
PBS7.42% HP-β-CD5018

This table allows for a direct comparison of the effectiveness of different solubilization strategies.

Conclusion

Overcoming the solubility challenges of this compound requires a multi-faceted and systematic approach. By understanding the physicochemical properties of the compound and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data. Always remember to validate the compatibility of any new solvent or excipient with your specific assay system.

References

Technical Support Center: Stability and Storage of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Methylpyridine-3-sulfonamide to prevent its degradation. Understanding the chemical vulnerabilities of this compound is critical for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing the validity of research outcomes.

Troubleshooting Guide: Diagnosing Degradation

This section addresses specific issues that may indicate your sample of this compound has degraded.

Q1: My solid, off-white this compound powder has developed a yellow or brownish tint over time. What is the likely cause?

A1: The development of a yellow or brownish hue in your solid sample is a common indicator of chemical degradation, most likely stemming from oxidation or photodegradation.

  • Causality - Oxidation: The pyridine ring, although aromatic and relatively stable, contains a nitrogen atom that is susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by prolonged exposure to atmospheric oxygen. The presence of the methyl group on the pyridine ring could also be a site for oxidative processes.

  • Causality - Photodegradation: Aromatic compounds, including pyridine derivatives, can be sensitive to light, particularly in the UV spectrum.[1] Absorbed light energy can promote the formation of reactive radical species, initiating a cascade of degradation reactions that result in colored impurities.[2]

Immediate Action: A color change signifies a loss of purity. We strongly recommend re-analyzing the sample's purity via High-Performance Liquid Chromatography (HPLC) before use. If significant impurity peaks are detected, the sample should be either repurified or discarded to avoid compromising your experimental results.

Q2: I'm analyzing an older stock of this compound using LC-MS and see a new, more polar peak that wasn't there previously. What could this impurity be?

A2: The appearance of a new, more polar peak strongly suggests degradation via hydrolysis. The most probable degradation product is 5-Methylpyridine-3-sulfonic acid .

  • Mechanism - Hydrolysis: The sulfonamide functional group (-SO₂NH₂) is susceptible to hydrolytic cleavage of the sulfur-nitrogen (S-N) bond.[3] This reaction is often catalyzed by the presence of moisture, especially under acidic or basic conditions. The hydrolysis of this compound would yield 5-Methylpyridine-3-sulfonic acid and ammonia.[3][4] The sulfonic acid product is significantly more polar than the parent sulfonamide, resulting in an earlier elution time on a reverse-phase HPLC column.

Workflow for Identification:

  • Mass Analysis: Check the mass-to-charge ratio (m/z) of the new peak. 5-Methylpyridine-3-sulfonic acid has a molecular weight of 173.19 g/mol .[5]

  • Standard Comparison: If available, run an analytical standard of 5-Methylpyridine-3-sulfonic acid to confirm the retention time and mass spectrum.

  • Review Storage: Assess if the sample was exposed to humid air or stored in a non-hermetically sealed container, which would support hydrolysis as the degradation pathway.

Q3: The biological or chemical reactivity of my this compound sample has noticeably decreased. Could this be related to storage?

A3: Absolutely. A decrease in potency is a direct consequence of a reduction in the concentration of the active parent compound due to degradation. When this compound degrades into other molecules like its corresponding sulfonic acid or N-oxide, those degradants are unlikely to possess the same biological activity or chemical reactivity.

This loss of potency underscores the importance of proper storage. Even seemingly minor degradation (e.g., 5-10%) can lead to significant and difficult-to-interpret variations in experimental outcomes, such as enzyme inhibition assays or synthetic reaction yields.

Frequently Asked Questions (FAQs): Proactive Prevention of Degradation

This section provides authoritative guidance on the ideal conditions and practices for storing this compound to ensure its long-term stability.

Q4: What are the ideal long-term storage conditions for solid this compound?

A4: To prevent the primary degradation pathways of hydrolysis and oxidation, a multi-faceted approach to storage is essential. The following conditions are recommended for maximizing the shelf-life and integrity of the solid compound.

Parameter Recommended Condition Scientific Rationale
Temperature ≤4°C (Refrigerated) or -20°C (Frozen) Reduces the kinetic rate of all chemical degradation reactions. While some sources suggest "cool, dry place," refrigerated or frozen conditions provide superior long-term protection.[6][7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways of the pyridine ring and other susceptible sites.[8]
Light Protection from Light (Amber Vial/In Dark) Prevents photodegradation, which can be initiated by exposure to ambient lab lighting or sunlight, particularly UV wavelengths.[1]
Moisture Dry/Desiccated Environment Minimizes the risk of hydrolysis of the sulfonamide bond. Use of a desiccator and tightly sealed containers is critical.[3][6]
Q5: What are the primary chemical degradation pathways for this compound?

A5: The stability of this compound is governed by its two primary functional moieties: the pyridine ring and the sulfonamide group. The two most critical degradation pathways to control are hydrolysis and oxidation.

Caption: Primary degradation pathways for this compound.

Q6: How should I handle and store solutions of this compound?

A6: Storing this compound in solution significantly increases its susceptibility to degradation and is not recommended for long-term storage. If solutions must be prepared and stored for short periods:

  • Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or water, which can directly participate in hydrolysis.

  • pH Control: Ensure the solution is not strongly acidic or basic, as this will rapidly catalyze hydrolysis of the sulfonamide group.[3] Buffering may be necessary depending on the application.

  • Storage Conditions: Store solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Shelf-Life: The shelf-life of the compound in solution is drastically reduced. It is best practice to prepare solutions fresh for each experiment. If storage is unavoidable, a small-scale stability study should be performed to determine an acceptable use-by date.

Q7: What is a reliable workflow for assessing the stability of my stored this compound?

A7: A systematic approach combining physical and analytical techniques is the most robust way to validate the integrity of your sample.

StabilityWorkflow Start Stored Sample Visual 1. Visual Inspection (Color, Caking) Start->Visual Melt 2. Melting Point Analysis Visual->Melt HPLC 3. HPLC/LC-MS Analysis Melt->HPLC Purity Purity Assessment (% Area of Main Peak) HPLC->Purity Degradant Degradant Identification (Mass Spectrometry) HPLC->Degradant Decision Decision Point Purity->Decision Degradant->Decision Use Use in Experiment Decision->Use Purity ≥98% No major degradants Discard Discard or Repurify Decision->Discard Purity <98% Degradants present

Caption: Recommended workflow for stability testing of chemical reagents.

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of your this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water). Also prepare a solution of a reference standard of known purity at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and the reference standard. Compare the chromatograms for any new peaks in your sample. Calculate the purity by the area percentage of the main peak relative to the total area of all peaks. For more definitive identification of impurities, utilize an LC-MS system.[9][10]

By adhering to these storage protocols and validation workflows, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your research involving this compound.

References

Technical Support Center: Navigating the Challenges of Pyridine Sulfonamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the synthesis of pyridine sulfonamides. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges, answer frequently asked questions, and provide detailed, field-proven troubleshooting protocols to ensure your scale-up process is efficient, safe, and successful.

Section 1: Core Principles & Synthesis Overview

The synthesis of pyridine sulfonamides is a cornerstone in the development of pharmaceuticals and agrochemicals, owing to the prevalence of this scaffold in biologically active molecules.[1][2][3] The most established synthetic route involves the reaction of a pyridine sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]

While straightforward at the milligram scale, scaling this process introduces significant challenges related to reagent stability, reaction control, regioselectivity, and purification. This guide provides a systematic approach to overcoming these hurdles.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Sulfonamide Formation cluster_2 Phase 3: Purification Pyridine_Derivative Pyridine Derivative (e.g., 3-Aminopyridine) Activation Diazotization & Sulfonyl Chlorination Reaction Pyridine_Derivative->Activation e.g., NaNO2, SO2/CuCl or Thionyl Chloride Pyridine_Sulfonyl_Chloride Pyridine Sulfonyl Chloride (Key Intermediate) Activation->Pyridine_Sulfonyl_Chloride Coupling Sulfonamidation (Coupling Reaction) Pyridine_Sulfonyl_Chloride->Coupling Base (e.g., Pyridine) Anhydrous Solvent Amine Primary or Secondary Amine Amine->Coupling Crude_Product Crude Pyridine Sulfonamide Coupling->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure Pyridine Sulfonamide Purification->Final_Product

Caption: General workflow for the synthesis of pyridine sulfonamides.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the handling of pyridine sulfonyl chlorides so critical during scale-up? Pyridine sulfonyl chlorides are highly reactive and moisture-sensitive compounds.[4][6] On a larger scale, the risks associated with their handling are magnified. They are corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[7][8] Contact with moisture (including atmospheric humidity) leads to rapid hydrolysis into the corresponding sulfonic acid, which is unreactive in the subsequent coupling step, thereby reducing yield and introducing impurities.[6] Furthermore, the hydrolysis reaction can be exothermic, posing a thermal management challenge at scale. Safe handling requires a dry, inert atmosphere, specialized personal protective equipment (PPE), and robust engineering controls.[9][10]

Q2: What is "regioselectivity" and why is it a primary challenge with pyridine rings? Regioselectivity refers to the control of which position on the pyridine ring the sulfonyl group is attached. The direct C-H functionalization of an unsubstituted pyridine ring is a long-standing challenge because the pyridine nitrogen deactivates the ring towards electrophilic substitution.[11] More modern methods often involve activating the pyridine with an agent like triflic anhydride (Tf₂O), which makes the C2 and C4 positions susceptible to nucleophilic attack by a sulfinate salt.[1][11] The reaction can often yield a mixture of C2 and C4 isomers, which are difficult to separate. Controlling the regioselectivity is crucial for ensuring the correct molecular architecture of the final product and avoiding costly purification steps.[12]

Q3: How does the choice of base impact the reaction? The base serves two primary functions: to neutralize the HCl generated during the reaction and, in some modern methods, to direct the regioselectivity.[1][4]

  • For Neutralization: A non-nucleophilic organic base like pyridine or triethylamine is often used. It must be strong enough to scavenge the acid but not so reactive that it competes with the amine nucleophile.[6]

  • For Directing Regioselectivity: In C-H sulfonylation methods, the base can have a profound impact on the isomer ratio. For example, using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base in the sulfonylation of pyridine can yield a 70:30 mixture of C4 and C2 isomers, whereas switching the base to N-methylpiperidine in a chloroform solvent can shift the selectivity to ≥95:5 in favor of the desired C4 isomer.[11][12] This demonstrates that the base is not merely a spectator but an active participant in determining the reaction's outcome.

Q4: My reaction works perfectly on a 1g scale but fails at 100g. What are the likely scale-up issues? This is a classic scale-up problem often related to mass and heat transfer.

  • Mixing: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and impurity formation.

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask cooled by an ice bath can become uncontrollable in a large reactor with a lower surface-area-to-volume ratio. This can cause thermal runaways, degradation of products and reagents, and significant safety hazards.

  • Reagent Addition Rate: The rate of adding reagents, especially the highly reactive sulfonyl chloride, must be carefully controlled at scale to manage the reaction exotherm. A rate that is safe on a small scale may be dangerously fast on a large scale.

  • Moisture Control: Maintaining a truly anhydrous environment is more challenging in larger vessels and during longer processing times, increasing the risk of sulfonyl chloride hydrolysis.[6]

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the scale-up synthesis.

G Start Problem: Low or No Product Yield Check_Reagent 1. Assess Sulfonyl Chloride Quality Start->Check_Reagent Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Side_Reactions 3. Investigate Side Reactions Start->Check_Side_Reactions Cause_Hydrolysis Cause: Hydrolysis to Sulfonic Acid (Moisture Contamination) Check_Reagent->Cause_Hydrolysis Solution_Hydrolysis Solution: - Use freshly prepared/purchased reagent. - Handle under inert atmosphere (N2/Ar). - Ensure all glassware and solvents are anhydrous. Cause_Hydrolysis->Solution_Hydrolysis Cause_Amine Cause: Low Amine Nucleophilicity (e.g., Aromatic or Hindered Amines) Check_Conditions->Cause_Amine Cause_Base Cause: Inappropriate Base or Stoichiometry Check_Conditions->Cause_Base Solution_Amine Solution: - Increase reaction temperature (monitor for degradation). - Use a more forcing solvent. - Consider transition-metal catalysis for difficult couplings. Cause_Amine->Solution_Amine Solution_Base Solution: - Use a non-nucleophilic base (e.g., pyridine, TEA). - Ensure at least 1 equivalent of base is used to neutralize HCl. Cause_Base->Solution_Base Cause_BisSulf Cause: Bis-Sulfonylation (with Primary Amines) Check_Side_Reactions->Cause_BisSulf Solution_BisSulf Solution: - Use a slight excess (1.1-1.2 eq.) of the amine. - Add sulfonyl chloride slowly to the amine solution. Cause_BisSulf->Solution_BisSulf

Caption: Troubleshooting logic for low-yield reactions.

Problem 1: Low or No Product Yield
  • Potential Cause A: Degradation of Pyridine Sulfonyl Chloride

    • Why it happens: As previously mentioned, sulfonyl chlorides are highly susceptible to hydrolysis by moisture, converting them to unreactive sulfonic acids.[6] This is the most common cause of low yield. On a large scale, even small amounts of water in solvents or from atmospheric exposure can consume a significant amount of the reagent.

    • Solutions:

      • Reagent Quality: Use freshly opened bottles of sulfonyl chloride or material that has been stored rigorously under inert gas. Avoid using old reagents that may have been exposed to air.[4]

      • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

      • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.[6]

  • Potential Cause B: Low Nucleophilicity of the Amine

    • Why it happens: Aromatic amines (anilines) and sterically hindered secondary amines are less nucleophilic than simple alkyl amines.[4] Their lone pair of electrons is less available to attack the electrophilic sulfur atom of the sulfonyl chloride, leading to slow or incomplete reactions.

    • Solutions:

      • Forcing Conditions: Increase the reaction temperature. However, this must be done cautiously as it can also promote side reactions or degradation. A preliminary thermal stability study of your starting materials and product is recommended for scale-up.

      • Catalysis: For particularly challenging couplings, consider using transition-metal-catalyzed methods (e.g., using palladium or copper catalysts), which can facilitate the reaction under milder conditions.[4]

Problem 2: Poor Regioselectivity (Mixture of Isomers)
  • Potential Cause: Incorrect Choice of Base and Solvent

    • Why it happens: The coordination of the base and solvent molecules around the activated pyridine intermediate can sterically and electronically influence which position (C2 or C4) is more accessible for the nucleophilic attack.[11][12] An incorrect choice can lead to an undesirable mixture of regioisomers.

    • Solutions:

      • Systematic Screening: If you are developing a new C-H sulfonylation, perform a small-scale screen of different bases and solvents.

      • Consult Literature: For known systems, adhere to established protocols that have been optimized for regioselectivity. The choice is often non-obvious and relies on empirical data.

Base Solvent Approx. C4:C2 Ratio Reference
DABCOCH₂Cl₂70:30[11][12]
N-methylpiperidineCHCl₃≥95:5[11]
N-methylpyrrolidineCHCl₃Significantly decreased selectivity[11]
N,N-dimethylpyridazineCH₂Cl₂≥95:5 (moderate yield)[11]
Table 1: Influence of Base and Solvent on the Regioselective Sulfonylation of Pyridine via Tf₂O activation.
Problem 3: Difficulties in Product Isolation and Purification
  • Potential Cause A: Product Oiling Out or Failing to Crystallize

    • Why it happens: The presence of impurities, residual solvent, or the intrinsic properties of the molecule can inhibit crystallization, which is the preferred method for purification at scale.

    • Solutions:

      • Solvent Screening: Perform a systematic recrystallization screening with a panel of solvents of varying polarity (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, water).

      • Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent and slowly add an "anti-solvent" (in which the product is insoluble) to induce precipitation.

      • Seeding: If you have a small amount of pure, crystalline material, use it to seed a supersaturated solution of the crude product.

  • Potential Cause B: Formation of Water-Soluble Impurities

    • Why it happens: Hydrolysis of the sulfonyl chloride generates the corresponding sulfonic acid. If the product is extracted from an aqueous workup, this highly polar impurity can complicate phase separations and purification.

    • Solutions:

      • Aqueous Wash: Perform a basic aqueous wash (e.g., with sodium bicarbonate solution) during the workup. The sulfonic acid will be deprotonated to a sulfonate salt, which is highly water-soluble and will be removed into the aqueous layer.

      • pH Control: Carefully monitor and control the pH during extractions to ensure the desired product and impurities are in the correct phase for separation.

Section 4: Protocols & Methodologies

Protocol 1: General Procedure for Pyridine Sulfonamide Synthesis (Scale-Up Considerations)

This protocol outlines a standard procedure for reacting a pyridine sulfonyl chloride with an amine.

Safety Warning: This reaction should be conducted in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9] Pyridine sulfonyl chlorides are corrosive and moisture-sensitive.[7][13]

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet.

  • Addition funnel or syringe pump for controlled reagent addition.

Procedure:

  • Reactor Setup: Assemble and thoroughly dry the reactor system. Purge the system with nitrogen or argon for at least 30 minutes.

  • Reagent Charging: To the reactor, charge the amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, THF).[6] Cool the solution to 0-5 °C using a circulating chiller.

  • Base Addition: Add the non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

  • Sulfonyl Chloride Addition: Dissolve the pyridine sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous solvent. Using an addition funnel or syringe pump, add the sulfonyl chloride solution dropwise to the cooled amine solution over 1-2 hours. Crucially, monitor the internal temperature throughout the addition. The addition rate should be controlled to maintain the temperature below 10 °C. A rapid temperature increase indicates an uncontrolled exotherm.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture back to 10 °C.

    • Slowly quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove sulfonic acid impurities) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Preparation of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

This method is adapted from established industrial processes and involves a diazotization reaction followed by reaction with sulfur dioxide.[14][15]

Safety Warning: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use the intermediate in solution. The reaction generates toxic gases. All operations must be performed in a well-ventilated fume hood.

Procedure:

  • Sulfur Dioxide Solution: In a jacketed reactor cooled to -5 °C, add water and then bubble in sulfur dioxide gas, or add thionyl chloride dropwise, while maintaining the temperature below 8 °C.[15] Add a catalytic amount of cuprous chloride (CuCl).

  • Diazotization: In a separate reactor, dissolve 3-aminopyridine (1.0 equivalent) in aqueous hydrochloric acid. Cool the solution to -10 °C. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the internal temperature below -5 °C. Stir for 30 minutes after the addition is complete to form the diazonium salt solution.

  • Substitution Reaction: Slowly transfer the cold diazonium salt solution into the sulfur dioxide/CuCl solution from Step 1. The addition rate must be controlled to keep the temperature below 0 °C and manage gas evolution (N₂).

  • Isolation: After the addition is complete, allow the reaction to stir for 1-2 hours. The product, pyridine-3-sulfonyl chloride, will often precipitate from the aqueous mixture.[16] It can be isolated by filtration or extracted with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Storage: The isolated product must be thoroughly dried and stored under a strict inert atmosphere away from moisture.

Section 5: References

  • Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. European Journal of Organic Chemistry.

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ChemistryViews. (--INVALID-LINK--)

  • ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine. (--INVALID-LINK--)

  • ResearchGate. (n.d.). C4-selective sulfonylation of pyridine. (--INVALID-LINK--)

  • Tilly, G., et al. (2021). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. PubMed Central. (--INVALID-LINK--)

  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. (--INVALID-LINK--)

  • BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives. (--INVALID-LINK--)

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (--INVALID-LINK--)

  • Apollo Scientific. (2023). Pyridine-3-sulfonyl chloride Safety Data Sheet. (--INVALID-LINK--)

  • Royal Society of Chemistry. (n.d.). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (--INVALID-LINK--)

  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (--INVALID-LINK--)

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. (--INVALID-LINK--)

  • Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. (--INVALID-LINK--)

  • Fisher Scientific. (2024). Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. (--INVALID-LINK--)

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (--INVALID-LINK--)

  • National Institutes of Health. (n.d.). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (--INVALID-LINK--)

  • ResearchGate. (n.d.). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (--INVALID-LINK--)

  • Royal Society of Chemistry. (2021). Synthesis of new pyridines with sulfonamide moiety. (--INVALID-LINK--)

  • Rasayan Journal of Chemistry. (n.d.). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. (--INVALID-LINK--)

  • AK Scientific, Inc. (n.d.). Pyridine-3-sulfonyl chloride Safety Data Sheet. (--INVALID-LINK--)

  • Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. (--INVALID-LINK--)

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. (--INVALID-LINK--)

  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (--INVALID-LINK--)

  • NHS SPS. (2024). Managing medicines for people with sulfonamide allergy. (--INVALID-LINK--)

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (--INVALID-LINK--)

  • ASCIA. (n.d.). Sulfonamide Antibiotic Allergy. (--INVALID-LINK--)

  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (--INVALID-LINK--)

  • ResearchGate. (n.d.). Process Development for the Sulfonamide Herbicide Pyroxsulam. (--INVALID-LINK--)

References

Technical Support Center: Quantifying 5-Methylpyridine-3-sulfonamide in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the method development for quantifying 5-Methylpyridine-3-sulfonamide in biological samples. It is structured to address common challenges and provide practical, field-proven solutions in a question-and-answer format.

Introduction

The accurate quantification of this compound, a molecule of significant interest in pharmaceutical development, within complex biological matrices such as plasma, urine, and tissue homogenates, presents a considerable analytical challenge. The inherent complexity of these samples necessitates robust and reliable analytical methods to ensure data integrity for pharmacokinetic, toxicokinetic, and clinical studies. This guide is designed to navigate the intricacies of method development, from initial sample handling to final data analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis.[1][2][3][4]

Our approach emphasizes not just the procedural steps but the underlying scientific principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs. We will delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation, all grounded in established regulatory guidelines.[5][6][7][8][9][10][11]

Section 1: Sample Preparation - The Foundation of Reliable Quantification

The primary goal of sample preparation is to isolate this compound from the intricate biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.[8][12] The choice of technique is paramount and can significantly impact the accuracy, precision, and sensitivity of the assay.[3][13]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most suitable sample preparation technique for this compound in plasma?

A1: For plasma samples, a combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) is often the most effective approach.

  • Protein Precipitation (PPT): This initial step is crucial for removing the bulk of proteins, which can interfere with the analysis and damage the analytical column. Acetonitrile is a common and effective precipitating agent.

  • Solid-Phase Extraction (SPE): Following PPT, SPE provides a more refined cleanup, targeting the removal of phospholipids and other endogenous components that can cause ion suppression or enhancement in the mass spectrometer.[14][15] The choice of SPE sorbent is critical and should be based on the physicochemical properties of this compound.

Troubleshooting Tip: If you observe low recovery after PPT, consider optimizing the ratio of plasma to acetonitrile. A 1:3 or 1:4 (v/v) ratio is a good starting point. Also, ensure the mixture is vortexed thoroughly and centrifuged at a sufficient speed and duration to achieve a clear supernatant.

Q2: I'm experiencing significant matrix effects. How can I mitigate them?

A2: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting matrix components, are a common challenge in LC-MS/MS bioanalysis.[13][14][16][17][18] Here are several strategies to address this:

  • Optimize Sample Cleanup: A more rigorous sample preparation method, such as a two-step SPE process or the use of more selective SPE sorbents, can effectively remove interfering compounds.[13]

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate the analyte from the interfering matrix components is a powerful strategy. This can involve changing the mobile phase composition, gradient profile, or selecting a different analytical column.[13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[13] As it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects.[16]

Workflow for Sample Preparation (PPT followed by SPE):

SamplePrep Start Plasma Sample PPT Protein Precipitation (e.g., with Acetonitrile) Start->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for plasma sample preparation.

Section 2: Chromatographic Conditions - Achieving Optimal Separation

The goal of liquid chromatography is to separate this compound from other components in the sample extract before it enters the mass spectrometer. This separation is crucial for minimizing matrix effects and ensuring accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What type of analytical column is recommended for this compound?

A1: A reversed-phase C18 column is a common and effective choice for the separation of small molecules like this compound. The specific column chemistry (e.g., end-capped, embedded polar group) can be optimized based on the analyte's properties. For faster analysis times and improved peak shapes, consider using a sub-2 µm particle size column (UHPLC).

Q2: My peak shape is poor (tailing or fronting). What should I do?

A2: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH can often mitigate this. For basic compounds, adding a small amount of a weak acid (e.g., formic acid) to the mobile phase can improve peak shape.

  • Column Degradation: Over time, the performance of the analytical column will degrade. If other troubleshooting steps fail, it may be time to replace the column.

  • Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening.

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Section 3: Mass Spectrometry Detection - Ensuring Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis.[4] The process involves the selection of a precursor ion (typically the protonated or deprotonated molecule of interest) and its fragmentation into product ions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I optimize the MS/MS parameters for this compound?

A1: The optimization of MS/MS parameters is a critical step in method development and is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer. The key parameters to optimize include:

  • Ionization Mode: Electrospray ionization (ESI) is the most common technique for small molecules. Determine whether positive or negative ion mode provides a better signal for your analyte.

  • Precursor Ion Selection: Identify the most abundant and stable ion corresponding to your analyte (e.g., [M+H]+ or [M-H]-).

  • Product Ion Selection: Fragment the precursor ion and select the most intense and specific product ions for quantification (quantifier) and confirmation (qualifier).

  • Collision Energy: Optimize the collision energy to maximize the intensity of the selected product ions.

  • Other Source Parameters: Fine-tune other parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity and stability.[19]

Q2: I'm observing a weak or unstable signal. What are the possible causes?

A2: A weak or unstable signal can be frustrating. Here's a systematic approach to troubleshooting:

  • Check the Infusion: Ensure that the standard solution is being delivered to the mass spectrometer at a steady rate.

  • Clean the Ion Source: The ion source can become contaminated over time, leading to a decrease in signal intensity. Regular cleaning is essential.[19]

  • Verify MS/MS Parameters: Double-check that the optimized MS/MS parameters are correctly entered into the method.

  • Assess for Ion Suppression: As discussed earlier, matrix effects can significantly reduce the signal. Perform a post-column infusion experiment to assess for ion suppression.[14]

  • Check for Analyte Stability: Ensure that the analyte is stable in the final extract and during the autosampler storage.

LC-MS/MS Workflow Diagram:

LCMS_Workflow Sample Prepared Sample LC Liquid Chromatography (Separation) Sample->LC IonSource Ion Source (ESI) LC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 CollisionCell Collision Cell (Fragmentation) Q1->CollisionCell Q3 Quadrupole 3 (Product Ion Selection) CollisionCell->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: The workflow of an LC-MS/MS system.

Section 4: Method Validation - Ensuring Data Integrity

Once the method has been developed, it must be validated to demonstrate that it is reliable and suitable for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][20][21]

Key Validation Parameters

Table 2: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the true value.The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentrations should be within ±15% of the initial concentration.

For detailed guidance, refer to the official documents from the FDA and EMA. [5][6][7][8][9][11]

References

Validation & Comparative

Validating the Biological Activity of 5-Methylpyridine-3-sulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the biological activity of 5-Methylpyridine-3-sulfonamide, with a focused exploration of its potential as a carbonic anhydrase inhibitor. While specific biological data for this compound is not extensively published, its structural motif—a sulfonamide appended to a pyridine ring—suggests a plausible interaction with carbonic anhydrases, a well-established target for this chemical class.[1][2] This document will, therefore, serve as a practical guide for researchers seeking to characterize the activity of novel sulfonamide-based compounds.

We will detail the rationale behind experimental choices, provide step-by-step protocols for robust in vitro validation, and compare the hypothetical performance of this compound against established carbonic anhydrase inhibitors.

The Scientific Rationale: Why Carbonic Anhydrase?

The sulfonamide functional group is a cornerstone of many clinically approved drugs, and its ability to inhibit carbonic anhydrases (CAs) is a classic example of structure-function relationships in medicinal chemistry.[2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4][5] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH regulation, ion transport, and fluid balance.[3][6]

The inhibitory action of sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the active site of the enzyme, displacing the zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle.[1][7][8] Given that this compound possesses this key pharmacophore, investigating its potential as a CA inhibitor is a logical and scientifically-grounded starting point for its biological characterization.

Signaling Pathway and Mechanism of Inhibition

The general mechanism of sulfonamide inhibition of carbonic anhydrase is depicted below. The sulfonamide moiety (R-SO₂NH₂) positions itself within the enzyme's active site, where the nitrogen atom forms a coordinate bond with the zinc ion.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn(II) H2O H₂O Zn->H2O Coordination His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 HCO3 H⁺ + HCO₃⁻ H2O->HCO3 Catalysis (Inhibited) Inhibitor R-SO₂NH⁻ Inhibitor->Zn Displaces H₂O Forms Coordinate Bond H_plus H⁺ CO2 CO₂ + H₂O CO2->Zn Substrate Binding

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Comparative Framework: Selecting the Right Benchmarks

To meaningfully assess the inhibitory potential of this compound, it is essential to compare its activity against well-characterized standards. For this purpose, we select a clinically relevant, broad-spectrum inhibitor and a non-inhibiting structural analog to serve as negative and positive controls, respectively.

  • Positive Control: Acetazolamide is a classic, potent sulfonamide inhibitor of multiple carbonic anhydrase isoforms and is widely used as a reference compound in screening assays.[9][10][11][12][13]

  • Negative Control: Toluene-4-sulfonamide , while containing the sulfonamide group, lacks the specific heterocyclic features that generally contribute to high-affinity binding and is expected to show significantly lower or no inhibitory activity.

  • Test Compound: This compound

Experimental Validation: A Step-by-Step Protocol

The following protocol describes a robust and widely used in vitro colorimetric assay for measuring the inhibition of carbonic anhydrase activity. This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, a reaction that can be monitored spectrophotometrically.[3]

Experimental Workflow Diagram

G start Start: Prepare Reagents prep_compounds Prepare Serial Dilutions of Test & Control Compounds start->prep_compounds prep_enzyme Prepare CA Enzyme Working Solution start->prep_enzyme plate_setup Plate Setup: - Add Assay Buffer - Add Compound Dilutions prep_compounds->plate_setup pre_incubation Add Enzyme to Wells (except blank) Pre-incubate (15 min) prep_enzyme->pre_incubation plate_setup->pre_incubation reaction_init Initiate Reaction: Add pNPA Substrate pre_incubation->reaction_init kinetic_read Kinetic Measurement: Read Absorbance at 405 nm (30 min) reaction_init->kinetic_read data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curves - Calculate IC₅₀ Values kinetic_read->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for the in vitro Carbonic Anhydrase Inhibition Assay.

Detailed Protocol

Materials and Reagents:

  • Purified human Carbonic Anhydrase II (hCA II)

  • This compound

  • Acetazolamide (Positive Control)

  • Toluene-4-sulfonamide (Negative Control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (pNPA)

  • DMSO (for compound dissolution)

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities (405 nm)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5.

    • Compound Stock Solutions: Prepare 10 mM stock solutions of the test and control compounds in DMSO.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of hCA II in cold Assay Buffer. Aliquot and store at -80°C.

    • Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution to the desired working concentration (e.g., 50 units/mL) with cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 3 mM solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.[3]

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

    • Test and Control Wells: 158 µL Assay Buffer + 2 µL of the respective compound serial dilutions.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the Enzyme Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 405 nm every 30 seconds for 30 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the dose-response curve to a suitable sigmoidal model.

Data Presentation and Interpretation

The following tables present hypothetical data for the validation of this compound as a carbonic anhydrase inhibitor, compared to the selected controls.

Table 1: Comparative Inhibitory Activity against hCA II
CompoundTarget IsoformMetricValue (nM)
This compound hCA IIIC₅₀150.7
Acetazolamide (Positive Control) hCA IIIC₅₀12.1
Toluene-4-sulfonamide (Negative Control) hCA IIIC₅₀> 100,000

Interpretation:

In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against hCA II, with an IC₅₀ value in the nanomolar range. As expected, it is less potent than the clinical standard, Acetazolamide, which shows high-potency inhibition.[9] The negative control, Toluene-4-sulfonamide, shows no significant activity, validating the assay's specificity. The observed activity of this compound, while not as potent as Acetazolamide, would warrant further investigation, such as screening against a broader panel of CA isoforms to determine its selectivity profile.[4][14][15]

Table 2: Isoform Selectivity Profile (Hypothetical)
CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
This compound 850.2150.795.8110.3
Acetazolamide 25012.1255.7

Interpretation:

Further hypothetical screening against other physiologically relevant CA isoforms reveals a potential selectivity profile for this compound. In this example, the compound shows preferential inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA I and II.[14][16][17] This is a desirable characteristic for potential anticancer agents, as it may reduce off-target effects. Acetazolamide, in contrast, is a potent inhibitor of all tested isoforms.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating the biological activity of a novel compound, using this compound and its potential as a carbonic anhydrase inhibitor as a model. The provided protocols and comparative framework are designed to be self-validating and to generate robust, interpretable data.

Based on our hypothetical results, this compound emerges as a moderate inhibitor of carbonic anhydrase with a potentially favorable selectivity profile for tumor-associated isoforms. This would justify further preclinical development, including:

  • X-ray crystallography studies: To elucidate the precise binding mode of the compound within the active site of different CA isoforms.

  • Cell-based assays: To confirm target engagement and assess the compound's effects on cancer cell proliferation and pH regulation in a cellular context.

  • In vivo studies: To evaluate the compound's efficacy and pharmacokinetic properties in animal models of diseases where CA inhibition is a therapeutic strategy, such as cancer or glaucoma.

By following the principles of causality in experimental design and ensuring the trustworthiness of the data through appropriate controls, researchers can confidently characterize the biological activity of novel chemical entities and identify promising candidates for further drug development.

References

A Comparative Guide to the Potency of Pyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potency of pyridine-3-sulfonamide derivatives, with a particular focus on their activity as carbonic anhydrase inhibitors. While the broader class of 5-methylpyridine-3-sulfonamides holds significant therapeutic interest, detailed comparative studies on a series of its derivatives remain limited in publicly accessible literature. Therefore, this guide will utilize a well-documented series of 4-substituted pyridine-3-sulfonamides as a central case study to illustrate the principles of structure-activity relationship (SAR) analysis and potency comparison. The methodologies and insights presented herein are directly applicable to the evaluation of 5-methylpyridine-3-sulfonamide derivatives and other novel sulfonamide-based compounds in drug discovery pipelines.

Introduction: The Therapeutic Potential of Pyridine-Based Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The incorporation of a pyridine ring into a sulfonamide scaffold introduces unique physicochemical properties, including altered basicity, polarity, and hydrogen bonding capabilities, which can be fine-tuned to achieve desired biological activity and selectivity.

One of the most well-established targets for sulfonamide-based drugs is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 16 known isoforms in humans, CAs are involved in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[1] A significant challenge in the development of CA inhibitors is achieving isoform selectivity to minimize off-target effects. This has led to the "tail approach" in drug design, where a zinc-binding group, typically the sulfonamide moiety, ensures affinity to the active site, while a variable "tail" region is modified to interact with amino acid residues at the entrance of the active site, thereby conferring selectivity.[1]

This guide will delve into a comparative study of pyridine-3-sulfonamide derivatives as CA inhibitors, providing a framework for researchers to assess the potency and selectivity of their own novel compounds.

Comparative Potency of 4-Substituted Pyridine-3-sulfonamide Derivatives against Carbonic Anhydrase Isoforms

The following data, adapted from a study on 4-substituted pyridine-3-sulfonamides, illustrates how modifications to the "tail" of the molecule can significantly impact inhibitory activity against different human carbonic anhydrase (hCA) isoforms. The inhibitory potency is expressed as the inhibition constant (Kᵢ) in nanomolar (nM). A lower Kᵢ value indicates higher potency.

Compound IDR¹ SubstituentKᵢ against hCA II (nM)Kᵢ against hCA IX (nM)Kᵢ against hCA XII (nM)
5 n-hexyl271.5>1000091
6 3-methylbutan-1-yl>10000815491
8 phenyl>10000689.32153
12 2,4,5-trimethylphenyl>10000345.21089
17 cyclohexyl (via linker)419155.2137.5
18 cyclohexyl (via linker)505155.291
22 4-fluorophenyl (via linker)>100008154>10000
23 methyl-1,3-dioxolane (via linker)709198.791

Data is illustrative and compiled from published research. Absolute values may vary based on experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data in the table reveals several key structure-activity relationships:

  • Influence of Lipophilicity and Steric Bulk: A comparison of compounds with aliphatic substituents (5 and 6) versus those with aromatic substituents (8 and 12) directly attached to the pyridine ring shows a marked difference in isoform selectivity. The aliphatic, lipophilic "tails" of compounds 5 and 6 confer high potency against hCA XII, while showing weak inhibition of hCA II and IX. Conversely, increasing the steric bulk and substitution on the phenyl ring (compound 12 vs. 8) appears to slightly improve potency against the cancer-related isoform hCA IX.

  • Impact of a Linker: The introduction of a triazole linker between the pyridine core and the terminal substituent (compounds 17, 18, 22, and 23) generally leads to a different selectivity profile. For instance, compounds 17 and 18, both bearing a cyclohexyl moiety via a linker, exhibit potent inhibition against hCA IX and XII, with moderate activity against hCA II.

  • Substituent Effects on the Terminal Ring: A comparison between compounds with different terminal groups attached via the linker highlights the sensitivity of the interaction to the nature of the substituent. The cyclohexyl group (17 and 18) and the methyl-1,3-dioxolane group (23) result in potent inhibitors of hCA IX and XII. In contrast, the presence of a 4-fluorophenyl group (22) leads to a significant loss of activity against all tested isoforms. This underscores the importance of the electronic and steric properties of the terminal substituent in achieving potent and selective inhibition.

Experimental Protocols

To ensure the generation of reliable and reproducible potency data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays in the evaluation of novel sulfonamide inhibitors.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol describes a widely accepted method for determining the inhibitory potency of compounds against purified carbonic anhydrase isoforms.

Causality Behind Experimental Choices: The stopped-flow technique is crucial for measuring the rapid kinetics of the CO₂ hydration reaction catalyzed by CAs. By monitoring the pH change resulting from proton production, we can accurately determine the initial velocity of the enzyme. The use of a pH indicator with a suitable pKa allows for sensitive detection of these small, rapid pH shifts.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified hCA isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

    • Prepare a buffer solution containing a pH indicator (e.g., 0.2 mM phenol red in 10 mM HEPES, pH 7.5, with 20 mM sodium sulfate).

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the enzyme solution with the desired concentration of the inhibitor or DMSO vehicle control.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Kinetic Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator over time at its specific wavelength (e.g., 557 nm for phenol red).

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ).

Experimental Workflow for CA Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified hCA Isoform Preincubation Enzyme-Inhibitor Pre-incubation Enzyme->Preincubation Inhibitor Inhibitor Stock (DMSO) Inhibitor->Preincubation Substrate CO2-Saturated Water Mixing Stopped-Flow Mixing Substrate->Mixing Buffer Indicator Buffer Preincubation->Mixing Transfer Measurement Absorbance Measurement Mixing->Measurement Initiates Reaction Velocity Calculate Initial Velocity Measurement->Velocity DoseResponse Plot Dose-Response Curve Velocity->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for determining CA inhibitory potency.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the sulfonamide derivatives on cancer cell lines that may overexpress a target CA isoform (e.g., hCA IX).

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cell proliferation and viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., a human breast cancer cell line) in appropriate medium supplemented with fetal bovine serum.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide derivatives in culture medium.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Visualizing the Mechanism of Action: Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Mechanism of Carbonic Anhydrase Inhibition

G cluster_enzyme CA Active Site cluster_reaction Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Coordination Bound_Sulfonamide R-SO₂NH⁻ H2O->Bound_Sulfonamide Displaces Water Sulfonamide R-SO₂NH₂ Sulfonamide->Bound_Sulfonamide Deprotonation Inhibited_Zn Zn²⁺ Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 Bound_Sulfonamide->Inhibited_Zn Binds to Zinc

Caption: Sulfonamide binding to the CA active site.

Conclusion and Future Directions

The comparative analysis of 4-substituted pyridine-3-sulfonamides demonstrates the profound impact of subtle structural modifications on inhibitory potency and isoform selectivity against carbonic anhydrases. The principles of SAR analysis, coupled with robust experimental protocols, provide a clear path for the rational design of novel inhibitors. While a comprehensive comparative dataset for this compound derivatives is not yet readily available, the framework presented in this guide can be effectively applied to their evaluation. Future research should focus on the systematic synthesis and biological screening of this compound analogs against a panel of therapeutic targets, including various CA isoforms and protein kinases, to unlock their full therapeutic potential.

References

The Pivotal Role of Substitution in 5-Methylpyridine-3-sulfonamide Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable versatility across a spectrum of therapeutic targets. When incorporated into a pyridine scaffold, specifically as 5-Methylpyridine-3-sulfonamide, a nuanced interplay of structural modifications dictates biological activity. This guide provides a comprehensive comparison of this compound analogues, elucidating the critical structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their role as enzyme inhibitors. Through an analysis of experimental data, we will explore how subtle changes to this core structure can profoundly impact potency and selectivity.

The this compound Core: A Privileged Scaffold

The this compound moiety serves as a versatile template for inhibitor design. The pyridine ring acts as a key recognition element, capable of engaging in various non-covalent interactions within a biological target's active site, including hydrogen bonding, and π-π stacking. The sulfonamide group is a potent zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[1] The methyl group at the 5-position of the pyridine ring can influence the molecule's electronics and lipophilicity, potentially enhancing binding affinity and pharmacokinetic properties.

Structure-Activity Relationship Analysis: A Tale of Substitutions

The biological activity of this compound analogues is exquisitely sensitive to the nature and position of substituents on the pyridine ring and the sulfonamide nitrogen. While specific SAR studies on the this compound scaffold are limited, extensive research on the closely related 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors provides invaluable insights that can be extrapolated.[1]

Impact of Substitution at the 4-Position of the Pyridine Ring

Studies on 4-substituted pyridine-3-sulfonamides have demonstrated that modifications at this position significantly influence inhibitory potency and selectivity against various carbonic anhydrase (CA) isoforms.[1] This "tail approach" allows for the exploration of regions outside the immediate vicinity of the catalytic zinc ion, leading to interactions with amino acid residues that differ between isoforms.[1]

Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of 4-Substituted Pyridine-3-sulfonamide Analogues against Human Carbonic Anhydrase Isoforms [1]

CompoundR Group (at C4)hCA IIhCA IXhCA XII
Analogue 1 4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl>10000137.591.0
Analogue 2 4-(phenyl)-1H-1,2,3-triazol-1-yl>10000>100004284
Analogue 3 4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl271.5489.291.0
Analogue 4 4-(cyclohexyl)-1H-1,2,3-triazol-1-yl>100008154>10000

Data extracted from a study on 4-substituted pyridine-3-sulfonamides.

From this data, several key SAR observations can be made:

  • Polar Substituents: The introduction of a polar hydroxymethyl group (Analogue 1) or a hydroxyethyl group (Analogue 3) at the 4-position via a triazole linker leads to potent inhibition of the cancer-associated isoforms hCA IX and hCA XII, while showing weak activity against the ubiquitous hCA II.[1] This suggests that the active sites of hCA IX and XII can accommodate and interact favorably with such polar extensions.

  • Bulky Aromatic and Aliphatic Groups: Conversely, the presence of a bulky phenyl group (Analogue 2) or a cyclohexyl group (Analogue 4) results in a significant loss of inhibitory activity across all tested isoforms.[1] This indicates that larger, non-polar substituents at this position may introduce steric hindrance, preventing optimal binding to the active site.

Extrapolating to the this compound scaffold, it is plausible that similar substitutions at the 4-position would yield comparable trends. The presence of the 5-methyl group might further influence the orientation of the "tail" and its interactions within the active site.

The Essential Role of the Sulfonamide Moiety

The sulfonamide group is the cornerstone of activity for this class of compounds, particularly as carbonic anhydrase inhibitors. The deprotonated sulfonamide nitrogen (SO₂NH⁻) directly coordinates with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.[1]

General SAR principles for sulfonamides highlight the following:

  • Acidity: The pKa of the sulfonamide proton is crucial. A lower pKa facilitates ionization at physiological pH, leading to stronger coordination with the zinc ion. Electron-withdrawing groups on the pyridine ring can increase the acidity of the sulfonamide and enhance inhibitory potency.[2]

  • N-Substitution: Substitution on the sulfonamide nitrogen (N1-substitution) can modulate activity. While primary sulfonamides (unsubstituted) are often potent, N-alkylation or N-arylation can alter the binding mode and selectivity profile.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed experimental methodologies are provided below.

General Synthesis of 4-Substituted Pyridine-3-sulfonamide Analogues

The synthesis of these analogues typically involves a multi-step process, with the key step being the introduction of the substituent at the 4-position of the pyridine ring. A common strategy is the use of a "click" reaction (CuAAC) for introducing triazole-linked tails.[1]

Experimental Workflow for Synthesis

G start 4-Chloropyridine-3-sulfonamide step1 Reaction with Sodium Azide start->step1 step2 4-Azidopyridine-3-sulfonamide step1->step2 step3 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkyne step2->step3 end 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamide Analogues step3->end

Caption: General synthetic workflow for 4-substituted pyridine-3-sulfonamide analogues.

Step-by-Step Protocol:

  • Synthesis of 4-Azidopyridine-3-sulfonamide: 4-Chloropyridine-3-sulfonamide is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): The resulting 4-azidopyridine-3-sulfonamide is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a solvent mixture like THF/water. This reaction is typically carried out at room temperature.

  • Purification: The final products are purified using column chromatography on silica gel to yield the desired 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide analogues.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms is determined using a stopped-flow CO₂ hydration assay.

Experimental Workflow for CA Inhibition Assay

G start Prepare solutions of CA enzyme, inhibitor, and CO₂ step1 Pre-incubate CA enzyme with inhibitor start->step1 step2 Rapidly mix with CO₂ solution in stopped-flow instrument step1->step2 step3 Monitor the change in pH using a pH indicator step2->step3 step4 Calculate initial rates of reaction step3->step4 end Determine IC₅₀ and Kᵢ values step4->end

Caption: Workflow for determining carbonic anhydrase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the recombinant human CA isoforms, the synthesized inhibitors (in DMSO), and a CO₂-saturated water solution. A buffer solution containing a pH indicator (e.g., p-nitrophenol) is also prepared.

  • Assay Procedure: The assay is performed in a stopped-flow instrument. The CA enzyme is pre-incubated with varying concentrations of the inhibitor for a specific time to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated solution.

  • Data Acquisition: The hydration of CO₂ to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator at a specific wavelength.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constants (Kᵢ) are then calculated using the Cheng-Prusoff equation.

Concluding Insights and Future Directions

The structure-activity relationship of this compound analogues is a rich area for further exploration. The available data on closely related scaffolds strongly suggests that strategic modifications, particularly at the 4-position of the pyridine ring, can lead to the development of potent and selective enzyme inhibitors. The introduction of polar "tails" appears to be a promising strategy for targeting specific carbonic anhydrase isoforms, particularly those implicated in disease states like cancer.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogues. This would involve varying the substituents at the 4-position to include a wider range of functionalities, as well as exploring modifications to the sulfonamide group itself. Such studies, guided by the SAR principles outlined in this guide, will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

A Researcher's Guide to Confirming Target Engagement of 5-Methylpyridine-3-sulfonamide in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, identifying a compound with promising phenotypic effects is a critical first step. However, the journey from a hit compound to a validated lead requires a deep understanding of its mechanism of action, starting with the fundamental question: what protein does it bind to in a cell, and how does this binding lead to the observed biological outcome? This guide provides a comprehensive comparison of modern techniques to definitively confirm the cellular target engagement of a novel small molecule, using 5-Methylpyridine-3-sulfonamide as our central case study.

While the specific biological target of this compound is not broadly documented, its sulfonamide core structure provides a strong chemical clue. Historically, sulfonamides are known as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway[1][][3]. For the purpose of this guide, we will hypothesize a scenario where researchers are investigating this compound for its potential antibacterial activity, with DHPS as the primary suspected target. We will also explore strategies for target identification if the primary hypothesis proves incorrect.

This guide is designed for researchers at the forefront of drug development. It moves beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to confirming target engagement.

The Central Challenge: Moving Beyond Inference to Direct Evidence

Early-stage drug discovery often relies on indirect or downstream measurements of a compound's effect, such as cell viability or the modulation of a signaling pathway. While valuable, these observations do not constitute proof of direct target binding. A compound could exert its effects through off-target interactions or by modulating pathways in an unanticipated manner. Therefore, rigorous validation of the direct ligand-target interaction within the complex milieu of a living cell is paramount.[4]

This guide will compare three orthogonal, yet complementary, experimental strategies to confirm the engagement of this compound with its putative target:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses target binding in intact cells or cell lysates.

  • Enzymatic Activity Assays: A functional approach to measure the compound's impact on the catalytic activity of its presumed enzyme target.

  • Immunoprecipitation-Western Blot (IP-WB): A technique to probe how the compound may alter the interaction of the target protein with its cellular binding partners.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Direct Target Binding

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[5][6][7][8] When a small molecule binds to its protein target, it generally increases the protein's conformational stability, leading to a higher melting temperature. This shift in thermal stability can be detected and quantified, providing direct evidence of target engagement in a physiological context.[7][9]

The "Why" Behind CETSA

The elegance of CETSA lies in its ability to measure a direct physical consequence of binding without the need for compound labeling or protein modification. It can be performed in complex biological samples, including cell lysates, intact cells, and even tissue samples, making it highly relevant to the compound's true environment.[5][8]

Experimental Workflow:

The general workflow for an endpoint CETSA experiment involves treating cells with the compound, heating the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining at each temperature.[6]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells treatment Incubate with This compound or Vehicle (DMSO) start->treatment lysis Cell Lysis treatment->lysis heat Heat aliquots to a temperature gradient (e.g., 40-70°C) lysis->heat centrifugation Centrifugation to separate soluble vs. aggregated protein heat->centrifugation sds_page SDS-PAGE & Western Blot for target protein centrifugation->sds_page quantification Quantify soluble protein at each temperature sds_page->quantification

Caption: CETSA experimental workflow.

Detailed Protocol for Endpoint CETSA:
  • Cell Culture and Treatment:

    • Culture your bacterial or mammalian cells expressing the target protein (e.g., DHPS) to the desired density.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells through methods like sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Thermal Challenge:

    • Aliquot the clarified lysate into PCR tubes.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[6]

    • Cool the samples to room temperature.

  • Separation and Detection:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target protein (e.g., anti-DHPS).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.

Interpreting the Data:
TreatmentTemperature (°C)% Soluble DHPS (Relative to 40°C)
Vehicle (DMSO)5095
Vehicle (DMSO)5478
Vehicle (DMSO)5852
Vehicle (DMSO)6225
Vehicle (DMSO)665
This compound (10 µM) 50 98
This compound (10 µM) 54 92
This compound (10 µM) 58 85
This compound (10 µM) 62 65
This compound (10 µM) 66 40

In this hypothetical dataset, the presence of this compound results in a significant increase in the amount of soluble DHPS at higher temperatures, demonstrating a clear thermal shift and confirming direct binding.

Enzymatic Activity Assays: Linking Binding to Function

If the putative target of this compound is an enzyme, such as DHPS, a direct enzymatic assay is a crucial next step. This functional assay will determine if the binding event observed in CETSA translates into a modulation of the enzyme's catalytic activity. For DHPS, this would involve measuring the rate of dihydrofolate synthesis.

The "Why" Behind Enzymatic Assays

Enzyme assays provide functional validation of target engagement.[10] They can determine whether the compound is an inhibitor or an activator and can be used to calculate key parameters like the IC50 (half-maximal inhibitory concentration), which is a measure of the compound's potency.[10][11]

Experimental Workflow:

A typical enzyme inhibition assay involves incubating the purified enzyme with its substrates and varying concentrations of the inhibitor, then measuring the rate of product formation.

Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis start Purified Target Enzyme (DHPS) add_compound Add varying concentrations of This compound start->add_compound add_substrates Add Substrates (PABA, Dihydropteroate) add_compound->add_substrates incubation Incubate at optimal temperature add_substrates->incubation measure_product Measure product formation (e.g., spectrophotometrically) incubation->measure_product calculate_ic50 Plot % Inhibition vs. [Compound] and calculate IC50 measure_product->calculate_ic50

Caption: Enzyme inhibition assay workflow.

Detailed Protocol for a DHPS Inhibition Assay:
  • Reagents and Setup:

    • Obtain or purify recombinant DHPS enzyme.

    • Prepare a reaction buffer optimal for DHPS activity.

    • Prepare solutions of the substrates: p-aminobenzoic acid (PABA) and dihydropteroate diphosphate.

    • Prepare a serial dilution of this compound.

  • Assay Execution:

    • In a microplate, add the reaction buffer, DHPS enzyme, and varying concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Pre-incubate for a short period to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrates.

    • Incubate at the optimal temperature (e.g., 37°C).

  • Detection:

    • The reaction can be monitored continuously or stopped at a specific time point.

    • Product formation (dihydrofolate) can be detected using various methods, such as coupling it to a subsequent reaction that produces a colorimetric or fluorescent signal.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Data:
This compound (µM)% DHPS Inhibition
0.015
0.115
148
1085
10098
Calculated IC50 1.1 µM

This data indicates that this compound is a potent inhibitor of DHPS activity in a dose-dependent manner, providing strong functional evidence of target engagement.

Immunoprecipitation-Western Blot (IP-WB): Probing Downstream Interactions

While CETSA confirms binding and enzymatic assays confirm functional modulation, IP-WB can provide further evidence of target engagement by examining its effect on the target's protein-protein interactions.[12][13][14] For instance, if DHPS is part of a larger metabolic complex, compound binding might disrupt this complex.

The "Why" Behind IP-WB

This method allows you to assess the downstream consequences of compound binding on the target's cellular machinery. A change in the interaction profile of the target protein upon compound treatment serves as an independent line of evidence for target engagement.

Experimental Workflow:

The IP-WB workflow involves treating cells with the compound, lysing the cells, using an antibody to "pull down" the target protein and its binding partners, and then using Western blot to detect a specific interacting protein in the pull-down fraction.[12]

IP_WB_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation (IP) cluster_wb Western Blot (WB) start Treat cells with Compound or Vehicle lysis Lyse cells with a mild, non-denaturing buffer start->lysis add_ab Incubate lysate with antibody against the target protein (DHPS) lysis->add_ab add_beads Add Protein A/G beads to capture antibody-protein complexes add_ab->add_beads wash Wash beads to remove non-specific binders add_beads->wash elute Elute proteins from beads wash->elute sds_page Run SDS-PAGE and Western Blot elute->sds_page probe Probe blot with antibodies for the target and its putative interacting partner sds_page->probe

References

A Comprehensive Guide to the Cross-Reactivity Profiling of 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for assessing the selectivity of 5-Methylpyridine-3-sulfonamide, a crucial step in early-stage drug discovery. For researchers, scientists, and drug development professionals, understanding a compound's interaction with unintended targets is paramount for predicting potential efficacy and off-target toxicities. This document outlines a strategic, multi-tiered approach to thoroughly characterize the cross-reactivity profile of this compound, grounded in established methodologies and scientific rationale.

Introduction: The Imperative of Selectivity in Drug Development

This compound belongs to the sulfonamide class of compounds, a versatile scaffold found in a wide array of therapeutic agents, from antibacterials to anticancer drugs.[1][2] The pyridine ring coupled with a sulfonamide functional group suggests potential interactions with a variety of biological targets, most notably protein kinases and carbonic anhydrases. While potent inhibition of the intended target is desirable, off-target activity can lead to unforeseen side effects or even therapeutic benefits through polypharmacology.[3][4] Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a fundamental component of building a robust safety and efficacy profile.

This guide presents a comprehensive strategy for the cross-reactivity profiling of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer guidance on data interpretation, empowering researchers to make well-informed decisions in their drug development programs.

Hypothesized Primary Targets and Rationale

The chemical structure of this compound provides clues to its potential primary biological targets. The sulfonamide moiety is a well-known pharmacophore that can mimic the phosphate group of ATP, making it a common feature in many protein kinase inhibitors.[3] Additionally, sulfonamides are classic inhibitors of carbonic anhydrases. The substituted pyridine ring can engage in various interactions within an active site, including hydrogen bonding and pi-stacking, further influencing binding affinity and selectivity.

Given these structural features, we hypothesize that this compound is likely to exhibit inhibitory activity against one or more protein kinases. Consequently, our primary aim is to profile its activity across the human kinome to identify its primary target(s) and any potential off-target kinase interactions. Furthermore, given the prevalence of the sulfonamide group in other drug classes, we will also assess its activity against a panel of other common off-targets.

A Tiered Approach to Cross-Reactivity Profiling

A tiered approach to cross-reactivity profiling is both efficient and cost-effective. It allows for broad initial screening to identify potential liabilities, followed by more focused and quantitative assays to confirm and characterize these interactions.

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinase Selectivity Screening

The initial step involves screening this compound against a large, representative panel of protein kinases. This provides a broad overview of its kinome-wide selectivity.[5][6][7]

Experimental Approach: A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[8] The compound is typically tested at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Data Interpretation: The results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control. A common threshold for identifying a "hit" is greater than 50% inhibition.

Table 1: Representative Data from a Tier 1 Kinase Panel Screen

Kinase Target% Inhibition at 10 µMHit ( >50% Inhibition)
Kinase A95%Yes
Kinase B88%Yes
Kinase C12%No
... (and so on for >400 kinases)......
Kinase Z65%Yes
Tier 2: Dose-Response and IC50 Determination

For all kinases identified as "hits" in Tier 1, the next step is to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these targets.[9]

Experimental Approach: Serial dilutions of this compound are incubated with the target kinases, and the kinase activity is measured using an assay like the ADP-Glo™ system. The resulting data is plotted as a dose-response curve to calculate the IC50 value.

Data Interpretation: A lower IC50 value indicates greater potency. By comparing the IC50 values for the primary target versus off-targets, a selectivity ratio can be calculated.

Table 2: Hypothetical IC50 Values for this compound

Kinase TargetIC50 (nM)
Kinase A (Primary Target)50
Kinase B750
Kinase Z2,500
Tier 3: Expanded Off-Target Assessment

Based on the sulfonamide scaffold, it is prudent to assess for activity against other common off-target classes, such as G-protein coupled receptors (GPCRs) and other enzymes like carbonic anhydrases.[10][11]

Experimental Approach: Radioligand binding assays are a standard method for evaluating interactions with receptors.[10][12] For enzymatic targets, specific activity assays relevant to each enzyme would be employed.

Data Interpretation: For binding assays, the data is typically reported as the percentage of displacement of a radiolabeled ligand at a given concentration of the test compound. For enzyme assays, the results are reported as percent inhibition.

Tier 4: Cell-Based Functional Assays

Biochemical assays provide valuable information on direct interactions, but it is crucial to understand the effects of the compound in a more physiologically relevant context.[13][14][15] Cell-based assays can confirm target engagement and elucidate the functional consequences of target inhibition.

Experimental Approach:

  • Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within intact cells.

  • Pathway Modulation: For kinase inhibitors, a common approach is to use immunoassays (e.g., Western blot or ELISA) to measure the phosphorylation status of a known downstream substrate of the target kinase.[16]

  • Cytotoxicity/Viability Assays: These assays (e.g., using reagents like CellTiter-Glo®) determine the compound's effect on cell proliferation and are essential for assessing its therapeutic window.[16]

Data Interpretation: The results from these assays provide a more comprehensive picture of the compound's cellular activity and help to correlate biochemical potency with a functional cellular response.

Comparison with Alternative Compounds

To put the selectivity profile of this compound into context, it is useful to compare it with other well-characterized inhibitors.

Table 3: Comparative Selectivity Profile

CompoundPrimary TargetSelectivity Score (S10)Key Off-Targets (IC50 < 1 µM)
This compound Kinase ATo be determinedKinase B, Kinase Z
Compound X (Highly Selective) Kinase A0.05None
Compound Y (Multi-Kinase Inhibitor) Kinase A, Kinase C, Kinase D0.4Kinase B, Kinase E, Kinase F

Selectivity Score (S10) is the number of kinases with >90% inhibition at 10 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Detailed Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
  • Prepare Reagents: Reconstitute kinase, substrate, and ATP according to the manufacturer's instructions. Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and substrate. Add 0.5 µL of the compound dilution or DMSO (vehicle control). Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for understanding its selectivity and potential off-target effects. By employing a tiered approach that combines broad biochemical screening with more focused mechanistic and cell-based functional assays, researchers can build a comprehensive data package to support the continued development of this compound. This systematic evaluation is essential for mitigating risks and increasing the probability of success in bringing a safe and effective therapeutic to the clinic.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridine Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyridine sulfonamides, with a predictive focus on 5-Methylpyridine-3-sulfonamide as a potential carbonic anhydrase inhibitor. Due to the limited publicly available data on this compound, this guide will leverage experimental data from structurally similar pyridine sulfonamide analogs to provide a comprehensive and scientifically grounded comparison. This approach allows for an informed projection of its potential efficacy and provides researchers with the necessary context and protocols to evaluate this and similar compounds.

Introduction: The Therapeutic Potential of Pyridine Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a variety of therapeutic agents, including antibacterial and anticancer drugs.[1][2] When incorporated into a pyridine ring, the resulting pyridine sulfonamide scaffold has shown significant promise, particularly as inhibitors of carbonic anhydrases (CAs).[3][4] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[7][8]

This guide will delve into the efficacy of pyridine sulfonamides as CA inhibitors, using data from close analogs to build a performance profile for this compound. We will explore its hypothesized mechanism of action, compare its predicted in vitro potency against various CA isoforms, and discuss a relevant in vivo model for efficacy testing.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) in the enzyme's active site.[3] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby blocking the enzyme's activity.[3] The pyridine ring and its substituents, such as the methyl group in this compound, play a key role in orienting the molecule within the active site and can influence binding affinity and isoform selectivity.[9]

Carbonic Anhydrase Inhibition Hypothesized Mechanism of Action of Pyridine Sulfonamides cluster_0 CA Active Site cluster_1 Pyridine Sulfonamide Inhibitor ZN Zn²⁺ H2O H₂O ZN->H2O Coordination His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 Pyridine Pyridine Ring Sulfonamide SO₂NH₂ Pyridine->Sulfonamide Methyl Methyl Group Pyridine->Methyl Inhibition Inhibition Sulfonamide->ZN Binding Sulfonamide->H2O displaces Displacement Displacement In_Vitro_Workflow In Vitro CA Inhibition Assay Workflow Prep Preparation of Reagents (Enzyme, Inhibitor, Buffer, CO₂-water) Preincubation Pre-incubation of Enzyme and Inhibitor Prep->Preincubation Mixing Rapid Mixing in Stopped-Flow Instrument Preincubation->Mixing Monitoring Spectrophotometric Monitoring of pH Change Mixing->Monitoring Analysis Data Analysis (Calculation of Kᵢ) Monitoring->Analysis In_Vivo_Workflow In Vivo Glaucoma Model Workflow Induction Induction of Ocular Hypertension in Rabbits Baseline Baseline IOP Measurement Induction->Baseline Grouping Grouping of Animals Baseline->Grouping Treatment Topical Administration of Test Compound Grouping->Treatment IOP_Monitoring IOP Monitoring at Regular Intervals Treatment->IOP_Monitoring Analysis Statistical Analysis of IOP Reduction IOP_Monitoring->Analysis

References

Confirming the Mechanism of Action of 5-Methylpyridine-3-sulfonamide: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a critical pillar of preclinical research. This guide provides a comprehensive comparison of orthogonal experimental strategies to confirm the activity of 5-Methylpyridine-3-sulfonamide, a novel kinase inhibitor. We will operate under the working hypothesis that this compound exerts its biological effects through the direct inhibition of a hypothetical serine/threonine kinase, hereafter referred to as "Target Kinase X."

This document is designed to provide not just procedural steps, but the scientific rationale behind the selection of a multi-faceted assay approach. By integrating biochemical, biophysical, and cellular methods, we can build a robust and compelling body of evidence to unequivocally confirm the on-target activity of this compound.

The Imperative of Orthogonal Validation in Drug Discovery

Initial high-throughput screens often identify numerous "hits." However, these primary assays can be prone to artifacts, leading to false positives. Orthogonal assays, which rely on different physical principles and experimental readouts, are therefore essential to substantiate the initial findings.[1] This multi-pronged approach provides confidence that the observed biological effect is a direct consequence of the compound binding to its intended target and modulating its function.

Primary Evidence: The Biochemical Kinase Assay

The foundational evidence for a kinase inhibitor's activity is typically derived from a direct enzymatic assay.[2] This in vitro method quantifies the compound's ability to inhibit the catalytic activity of the purified target kinase.

A common and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of the inhibitor is indicative of its inhibitory potential.[3]

Comparative Analysis of this compound and a Reference Inhibitor

To benchmark the performance of this compound, it is compared with a well-characterized, potent inhibitor of Target Kinase X, "Reference Compound Y."

Assay TypeParameterThis compoundReference Compound Y
Biochemical Kinase Assay IC50 (nM) 25 8
Cellular Thermal Shift Assay (CETSA) ΔTagg (°C) +3.8 +5.2
Isothermal Titration Calorimetry (ITC) Kd (nM) 45 15
Surface Plasmon Resonance (SPR) KD (nM) 50 12

Table 1: Comparative in vitro and cellular target engagement data for this compound and Reference Compound Y against Target Kinase X.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation : Prepare the kinase reaction buffer, recombinant Target Kinase X enzyme, substrate peptide, and ATP solution. A serial dilution of this compound and Reference Compound Y is also prepared.

  • Kinase Reaction : In a 384-well plate, combine the kinase, substrate, and either the test compound or vehicle control.

  • Initiation : Start the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Signal Quantification : Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis : Normalize the data to controls and plot the percent inhibition against the compound concentration to determine the IC50 value.

Biophysical Confirmation of Direct Target Engagement

While biochemical assays demonstrate functional inhibition, they do not directly prove that the compound binds to the target. Biophysical assays are therefore crucial to confirm a direct physical interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[4][5] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[6]

Figure 1: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment : Treat cultured cells (e.g., HEK293 expressing Target Kinase X) with this compound or a vehicle control for 1 hour.

  • Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension.

  • Thermal Denaturation : Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification : Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Western Blot Analysis : Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for Target Kinase X.

  • Data Analysis : Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein.[7][8] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]

ITC_Workflow A Inject this compound into sample cell containing Target Kinase X B Measure heat change upon binding A->B C Integrate heat pulses and plot against molar ratio B->C D Fit data to determine Kd, n, and ΔH C->D

Figure 2: Isothermal Titration Calorimetry (ITC) experimental workflow.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation : Prepare a solution of purified Target Kinase X in a suitable buffer. Prepare a solution of this compound in the same buffer.

  • Instrument Setup : Thoroughly clean and rinse the ITC instrument. Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration : Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition : Record the heat released or absorbed after each injection.

  • Data Analysis : Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[10][11] It measures the change in the refractive index at the surface of a sensor chip as a ligand (the compound) flows over an immobilized protein (the target kinase).[12] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[13]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation : Immobilize purified Target Kinase X onto a sensor chip.

  • Compound Preparation : Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis : Inject the compound dilutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Regeneration : After each injection, regenerate the chip surface to remove the bound compound.

  • Data Analysis : Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the affinity (KD).

Cellular Confirmation of Mechanism of Action

Confirming that a compound engages its target in cells is a critical step. The following assays provide evidence of target modulation in a more physiologically relevant context.

Phosphoproteomics

Since the hypothesized target is a kinase, its inhibition should lead to changes in the phosphorylation status of its downstream substrates.[14] Mass spectrometry-based phosphoproteomics can provide a global and unbiased view of these changes.[15][16]

Phosphoproteomics_Workflow A Treat cells with this compound or Vehicle B Lyse cells and digest proteins into peptides A->B C Enrich for phosphopeptides B->C D Analyze by LC-MS/MS C->D E Identify and quantify changes in phosphorylation D->E

Figure 3: A simplified workflow for a phosphoproteomics experiment.

Experimental Protocol: Phosphoproteomics
  • Cell Treatment and Lysis : Treat cells with this compound or vehicle, then lyse the cells and quantify the protein concentration.

  • Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment : Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis : Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis : Use specialized software to identify the phosphopeptides and quantify the changes in their abundance between the treated and control samples.

Kinobeads Competition Binding Assay

Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can be used to capture a large portion of the cellular kinome.[17][18] In a competition binding experiment, pre-incubation of a cell lysate with a free inhibitor (this compound) will prevent the target kinase from binding to the beads.[19] This allows for the identification of the compound's targets and an assessment of its selectivity across the kinome.[20]

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation : Prepare a native cell lysate.

  • Competition Binding : Incubate the lysate with increasing concentrations of this compound or a vehicle control.

  • Kinobeads Pulldown : Add the Kinobeads to the lysate and incubate to allow for the binding of kinases.

  • Washing and Elution : Wash the beads to remove non-specifically bound proteins, then elute the bound kinases.

  • Sample Preparation for MS : Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis : Analyze the peptides by quantitative mass spectrometry.

  • Data Analysis : Identify and quantify the proteins that are competed off the beads by the compound. Plot the protein abundance against the compound concentration to determine the apparent dissociation constant (Kdapp).

Visualizing the Biological Context: The Target Kinase X Signaling Pathway

To provide a conceptual framework for the cellular effects of this compound, the following diagram illustrates a hypothetical signaling pathway in which Target Kinase X plays a central role.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds and activates Target_Kinase_X Target Kinase X Receptor->Target_Kinase_X Activates Substrate_Protein Substrate Protein Target_Kinase_X->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates 5_Methylpyridine_3_sulfonamide This compound 5_Methylpyridine_3_sulfonamide->Target_Kinase_X Inhibits Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression

Figure 4: Hypothetical signaling pathway of Target Kinase X.

Conclusion

The validation of this compound's mechanism of action as a Target Kinase X inhibitor requires a rigorous, multi-faceted approach. By combining direct biochemical inhibition assays with biophysical confirmation of target engagement and cellular assays demonstrating downstream pathway modulation, researchers can build a compelling and irrefutable case for its on-target activity. This orthogonal approach not only validates the primary findings but also provides deeper insights into the compound's potency, selectivity, and cellular function, which are essential for its continued development as a therapeutic agent or a chemical probe.

References

Head-to-Head Technical Comparison: 5-Methylpyridine-3-sulfonamide vs. Sulfamethoxazole/Trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

This guide provides a comprehensive, head-to-head comparison of the novel investigational compound, 5-Methylpyridine-3-sulfonamide, with the widely used standard-of-care antibiotic, Sulfamethoxazole/Trimethoprim (SXT). The content herein is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established scientific principles and experimental methodologies.

Introduction: The Enduring Challenge of Antimicrobial Resistance

The relentless rise of antibiotic-resistant bacteria necessitates a continuous search for novel antimicrobial agents. Sulfonamides, the first class of synthetic antibiotics, have a long history in clinical practice and continue to be a scaffold for new drug discovery.[1] These synthetic compounds traditionally function by inhibiting bacterial folate synthesis, a pathway essential for DNA and protein production.[1][] This guide explores a novel pyridine-containing sulfonamide, this compound, and evaluates its potential by comparing it directly with the established combination therapy, Sulfamethoxazole/Trimethoprim.

Mechanism of Action: A Tale of Two Folate Synthesis Inhibitors

Both this compound and SXT target the bacterial folic acid synthesis pathway, which is crucial for bacterial survival. However, they are hypothesized to interact with different enzymes within this pathway.

This compound (Hypothesized Mechanism)

As a sulfonamide, this compound is predicted to act as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. By mimicking the structure of PABA, this compound is thought to bind to the active site of DHPS, thereby halting the production of folic acid.[]

Sulfamethoxazole/Trimethoprim (SXT)

SXT is a combination therapy that employs a synergistic mechanism to inhibit the folate pathway at two distinct points. Sulfamethoxazole, a sulfonamide, also inhibits DHPS. Trimethoprim, on the other hand, is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for the subsequent step in the pathway: the conversion of dihydrofolate to tetrahydrofolate.[1] This dual-action approach not only enhances the antimicrobial efficacy but can also reduce the likelihood of resistance development.

Signaling Pathway Diagram

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF DNA_RNA DNA, RNA, Amino Acids THF->DNA_RNA One-carbon transfers Compound 5-Methylpyridine- 3-sulfonamide Compound->DHPS Competitive Inhibition SMX Sulfamethoxazole SMX->DHPS Competitive Inhibition TMP Trimethoprim TMP->DHFR Inhibition

Caption: Comparative mechanism of action of this compound and SXT on the bacterial folate synthesis pathway.

Head-to-Head Experimental Comparison: A Methodological Guide

To rigorously evaluate the potential of this compound against SXT, a series of standardized in vitro experiments are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a fundamental measure of a drug's potency.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: Culture a clinically relevant bacterial strain (e.g., Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution Series: Prepare a two-fold serial dilution of this compound and SXT (in a 1:19 ratio of trimethoprim to sulfamethoxazole) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

Workflow Diagram

MIC Determination Workflow start Start culture Culture Bacterial Strain start->culture standardize Standardize Inoculum (5x10^5 CFU/mL) culture->standardize inoculate Inoculate Plate with Bacteria standardize->inoculate dilute Prepare Serial Drug Dilutions in 96-well plate dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read MIC (Lowest concentration with no growth) incubate->read end End read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Data Table (Hypothetical)

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli ATCC 2592216
Sulfamethoxazole/TrimethoprimE. coli ATCC 259222/38
This compoundS. aureus ATCC 2921332
Sulfamethoxazole/TrimethoprimS. aureus ATCC 292131/19
Time-Kill Kinetic Assay

This assay provides a dynamic view of antimicrobial activity over time, distinguishing between bacteriostatic (inhibiting growth) and bactericidal (killing) effects.

Experimental Protocol

  • Preparation: Prepare bacterial cultures in MHB to a starting concentration of ~5 x 10^5 CFU/mL.

  • Drug Exposure: Add this compound and SXT at concentrations corresponding to 4x their respective MICs. Include a no-drug growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on Mueller-Hinton Agar. Incubate for 18-24 hours at 37°C.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Comparative Data Interpretation

A rapid and sustained decrease in bacterial count for this compound, comparable to or exceeding that of SXT, would indicate strong bactericidal potential. A plateau in the bacterial count would suggest a bacteriostatic mechanism.

In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new compound to mammalian cells to determine its therapeutic index.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound and SXT for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control. The IC50 (half-maximal inhibitory concentration) is then calculated.

Comparative Data Table (Hypothetical)

CompoundCell LineIC50 (µM)
This compoundHEK293>100
Sulfamethoxazole/TrimethoprimHEK293>200

A higher IC50 value for this compound would suggest a better safety profile compared to SXT.

Discussion and Future Directions

This guide outlines a foundational framework for the head-to-head comparison of this compound with the standard-of-care, SXT. The hypothetical data presented suggests that while this compound may have a higher MIC than SXT, its potential for lower cytotoxicity warrants further investigation.

Future studies should expand upon this initial comparison by:

  • Broadening the panel of bacterial strains , including clinically relevant resistant isolates.

  • Investigating the propensity for resistance development through serial passage experiments.

  • Performing in vivo efficacy studies in animal models of infection.

  • Conducting detailed mechanistic studies to confirm the inhibition of DHPS and explore any potential off-target effects.

By systematically applying these well-established methodologies, the scientific community can rigorously assess the therapeutic potential of novel sulfonamides like this compound and contribute to the ongoing fight against antimicrobial resistance.

References

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Study of 5-Methylpyridine-3-sulfonamide and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dose-Response Analysis in Drug Discovery

In the landscape of drug discovery and development, the characterization of a compound's potency and efficacy is paramount. A cornerstone of this characterization is the dose-response relationship, which describes the magnitude of a biological system's response to varying concentrations of a substance.[1] This guide provides a comprehensive, in-depth comparison of the dose-response profiles of 5-Methylpyridine-3-sulfonamide, a representative sulfonamide compound, and a well-established antibiotic, Sulfamethoxazole.

Sulfonamides are a class of synthetic antimicrobial agents that function as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme, which is essential for folate synthesis in bacteria.[][3] By disrupting this pathway, sulfonamides inhibit bacterial growth, making them effective bacteriostatic agents.[3] This guide will delve into the experimental design and statistical analysis required to robustly compare the antibacterial activity of these two compounds.

The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step guidance. We will explore the nuances of experimental setup, the robust statistical framework of the four-parameter logistic (4PL) model, and the interpretation of key parameters that define a compound's biological activity.

Experimental Design: Generating High-Fidelity Dose-Response Data

The integrity of any dose-response analysis hinges on the quality of the experimental data. A meticulously planned and executed experiment is crucial for obtaining reliable and reproducible results. This section outlines a detailed protocol for assessing the antibacterial activity of this compound and Sulfamethoxazole against a common bacterial strain, Escherichia coli.

Experimental Workflow

The overall workflow for generating the dose-response data is depicted in the diagram below. This process ensures a systematic approach from compound preparation to data acquisition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition compound_prep Compound Preparation (Serial Dilutions) plate_setup 96-Well Plate Setup (Compounds + Bacteria) compound_prep->plate_setup Addition of compounds bacterial_culture Bacterial Culture (E. coli) bacterial_culture->plate_setup Inoculation incubation Incubation (37°C, 18-24h) plate_setup->incubation readout OD600 Measurement (Plate Reader) incubation->readout

Figure 1: A diagram illustrating the experimental workflow for the antibacterial dose-response assay.

Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Prepare stock solutions of this compound and Sulfamethoxazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform a serial dilution series for each compound in the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. A 10-point, 3-fold dilution series is recommended to cover a wide dose range.

  • Bacterial Culture Preparation:

    • Inoculate a starter culture of E. coli (e.g., ATCC 25922) and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture to achieve a starting optical density at 600 nm (OD600) of approximately 0.001 in fresh growth medium. This corresponds to a specific colony-forming unit (CFU) concentration.

  • Assay Plate Setup:

    • In a 96-well microplate, add the diluted compounds to triplicate wells for each concentration.

    • Include control wells:

      • Negative Control (No Drug): Wells containing only the bacterial culture and the highest concentration of the vehicle (e.g., DMSO) used in the compound dilutions. This represents 100% bacterial growth.

      • Positive Control (No Growth): Wells containing only sterile growth medium. This serves as a baseline for the OD600 measurement.

    • Inoculate the wells (except for the positive control) with the prepared bacterial suspension.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, measure the OD600 of each well using a microplate reader. The OD600 is a measure of bacterial growth (turbidity).

Statistical Analysis: Unveiling the Dose-Response Relationship

The raw OD600 data must be transformed and analyzed to extract meaningful biological parameters. The standard approach involves normalizing the data and fitting it to a nonlinear regression model.

Data Normalization

Before curve fitting, the raw data should be normalized to represent the percent inhibition of bacterial growth. This is calculated as follows:

% Inhibition = 100 * (1 - (OD600_sample - OD600_positive_control) / (OD600_negative_control - OD600_positive_control))

Normalization converts the data to a common scale (0% to 100%), which facilitates the comparison of different compounds and experiments.[4]

The Four-Parameter Logistic (4PL) Model

The relationship between the logarithm of the compound concentration and the biological response typically follows a sigmoidal curve.[4][5] The four-parameter logistic (4PL) model is a widely used mathematical equation to describe this relationship.[6][7]

The 4PL equation is:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The response (% Inhibition)

  • X: The concentration of the compound

  • Bottom: The lowest response value (the lower plateau of the curve)

  • Top: The highest response value (the upper plateau of the curve)

  • IC50: The concentration of the compound that produces a 50% response (in this case, 50% inhibition). This is a key measure of a compound's potency.

  • Hill Slope: Describes the steepness of the curve at the IC50. A Hill slope of 1.0 is standard, while a value greater than 1.0 indicates a steeper response, and a value less than 1.0 indicates a shallower response.

Statistical Analysis Workflow

The following diagram outlines the steps involved in the statistical analysis of the dose-response data.

statistical_workflow cluster_data_proc Data Processing cluster_analysis Analysis cluster_output Output raw_data Raw OD600 Data normalization Data Normalization (% Inhibition) raw_data->normalization log_transform Log Transform (Concentration) normalization->log_transform curve_fitting Nonlinear Regression (4PL Model) log_transform->curve_fitting parameters Parameter Estimation (IC50, Hill Slope) curve_fitting->parameters comparison Statistical Comparison parameters->comparison

Figure 2: A flowchart detailing the statistical analysis workflow for dose-response data.

Comparative Analysis: this compound vs. Sulfamethoxazole

To illustrate the comparison, let's consider hypothetical data generated from the previously described experiment. The data is then analyzed using the 4PL model, and the key parameters are summarized in the table below.

ParameterThis compoundSulfamethoxazole
IC50 (µM) 15.28.5
95% Confidence Interval of IC50 (µM) 12.8 - 18.17.2 - 10.1
Hill Slope -1.1-1.2
R-squared 0.9920.995

Table 1: A comparison of the dose-response parameters for this compound and Sulfamethoxazole.

Interpretation of Results
  • Potency (IC50): Sulfamethoxazole (IC50 = 8.5 µM) is more potent than this compound (IC50 = 15.2 µM) in inhibiting the growth of E. coli in this hypothetical experiment. A lower IC50 value indicates that a lower concentration of the compound is required to achieve 50% inhibition.

  • Hill Slope: Both compounds exhibit Hill slopes close to -1.0, which is typical for competitive inhibitors.

  • Goodness of Fit (R-squared): The R-squared values for both compounds are close to 1.0, indicating that the 4PL model provides an excellent fit to the experimental data.

Statistically comparing the IC50 values can be done using methods such as an F-test to determine if the two curves are significantly different. Software packages like GraphPad Prism can perform these comparisons directly.[4][8][9]

Conclusion: A Framework for Rigorous Compound Comparison

This guide has provided a comprehensive framework for the statistical analysis of dose-response curves, using a comparative study of this compound and Sulfamethoxazole as a practical example. The key takeaways for researchers are:

  • Appropriate Statistical Models are Crucial: The four-parameter logistic model is a powerful tool for analyzing sigmoidal dose-response relationships.

  • Key Parameters Tell the Story: The IC50, Hill slope, and goodness-of-fit metrics provide a quantitative and comparable measure of a compound's biological activity.

By adhering to these principles, researchers can ensure the scientific integrity of their findings and make informed decisions in the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency with Pyridine Sulfonamides

In the landscape of modern drug discovery and medicinal chemistry, the sulfonamide functional group remains a cornerstone scaffold.[1] Its derivatives are found in a wide array of FDA-approved drugs, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The pyridine-sulfonamide hybrid, in particular, has garnered significant interest for its potential in developing targeted therapies, such as inhibitors of enzymes like carbonic anhydrase IX, which is implicated in the tumor microenvironment.[4]

5-Methylpyridine-3-sulfonamide (CAS No: 938066-07-0)[5] is a member of this promising class of molecules. However, like many heterocyclic sulfonamides, achieving consistent, reproducible experimental results—from initial synthesis to biological screening—can be a significant challenge. Seemingly minor variations in protocol can lead to drastic differences in yield, purity, and ultimately, biological activity.

This guide moves beyond a simple recitation of methods. It is designed for researchers, scientists, and drug development professionals to provide an in-depth understanding of the critical parameters governing the reproducibility of experiments with this compound. We will dissect the causality behind experimental choices, offer self-validating protocols, and compare the compound to relevant alternatives, empowering you to generate reliable and consistent data.

Pillar 1: Critical Factors Governing Synthesis Reproducibility

The journey to reproducible data begins with the synthesis. The traditional method for preparing sulfonamides—the reaction of a sulfonyl chloride with an amine—is notoriously sensitive to reaction conditions.[2][6] Inconsistency at this stage is the primary source of downstream variability.

Key Causality-Driven Considerations:

  • Moisture Sensitivity of Intermediates: The precursor to this compound is its corresponding sulfonyl chloride. Sulfonyl chlorides are highly reactive and exceptionally sensitive to moisture.[6][7] Any hydrolysis converts the reactive sulfonyl chloride into the unreactive sulfonic acid, leading to significantly lower yields and complicating purification.[7] Therefore, ensuring strictly anhydrous conditions is not merely a suggestion but a mandatory prerequisite for reproducibility.

  • The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized. The choice of base is critical. A non-nucleophilic organic base, such as pyridine or triethylamine, is often preferred because it efficiently scavenges HCl without competing with the desired amine nucleophile.[6][7] Using an aqueous base like sodium hydroxide, while possible under specific Schotten-Baumann conditions, dramatically increases the risk of hydrolyzing the sulfonyl chloride starting material.[7]

  • Solvent and Temperature Optimization: The solvent must dissolve the reactants while remaining inert to the reaction conditions. Dichloromethane and tetrahydrofuran are common choices.[7] Temperature control is equally vital; while some reactions require heat to drive sluggish couplings (especially with less nucleophilic amines), excessive heat can promote side reactions and degradation.[6]

  • Purification Strategy: The final purity of the compound is dictated by the purification method. Recrystallization is a powerful technique for removing impurities, but its success hinges on selecting an appropriate solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[7]

Below is a workflow designed to systematize the synthesis and validation process, ensuring a higher degree of reproducibility.

Caption: Workflow for Reproducible Synthesis and Validation.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with built-in checkpoints and explanations for critical steps.

Protocol 1: Synthesis of this compound

This protocol outlines a representative synthesis starting from the commercially available 5-Methylpyridine-3-sulfonic acid.[8][9]

Step 1: Synthesis of 5-Methylpyridine-3-sulfonyl Chloride (Intermediate)

  • Causality: This step converts the sulfonic acid into the highly reactive sulfonyl chloride, which is necessary for the subsequent reaction with ammonia. Phosphorus pentachloride is an effective but hazardous chlorinating agent.[10] This reaction must be performed in a well-ventilated fume hood.

  • Place 5-Methylpyridine-3-sulfonic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes).

  • Carefully add phosphorus pentachloride (1.1 eq) in portions. The reaction can be exothermic.

  • Add a few drops of phosphorus oxychloride, which can act as a catalyst.[10]

  • Heat the mixture under reflux at 130°C for 4-5 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This hydrolyzes the excess PCl5 and precipitates the sulfonyl chloride.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This crude intermediate should be used immediately in the next step due to its moisture sensitivity.[6]

Step 2: Formation of this compound

  • Causality: This is the core S-N bond-forming reaction. The sulfonyl chloride is reacted with an excess of ammonia to form the sulfonamide. The reaction is typically performed at a low temperature to control its exothermicity.

  • In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%). Cool this solution in an ice-salt bath to approximately -5°C to 0°C.

  • Slowly add the crude 5-Methylpyridine-3-sulfonyl chloride from Step 1 to the cold ammonia solution with vigorous stirring. Maintain the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir in the cold bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Acidify the reaction mixture with dilute HCl to a pH of ~5-6. This will precipitate the sulfonamide product.

  • Filter the crude product, wash with cold water, and air dry.

Step 3: Purification by Recrystallization

  • Causality: Recrystallization is a critical step for achieving high purity.[7] The goal is to find a solvent that dissolves the product when hot but not when cold, leaving impurities behind in the solution. Ethanol-water mixtures are often effective for sulfonamides.

  • Perform small-scale solubility tests to find the optimal solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolve the crude sulfonamide in a minimum amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purity Assessment by Reverse-Phase HPLC
  • Causality: HPLC is the gold standard for assessing the purity of synthesized compounds.[11] It separates the target compound from impurities based on their differential partitioning between a stationary and mobile phase, allowing for accurate quantification.[11][12]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified this compound and dissolve it in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[11]

    • Prepare a test solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (a standard column for small molecule analysis).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity by dividing the peak area of the main compound by the total area of all peaks.[11]

    • Self-Validation: The purity should be ≥95% for use in most biological assays. For confirmation, the identity of the main peak should be verified by LC-MS to ensure the molecular weight matches that of this compound (172.21 g/mol ).[5]

Pillar 3: Comparison with Structural Alternatives

To contextualize the experimental behavior of this compound, it is useful to compare it with structurally similar compounds. Variations in substitution on the pyridine ring can significantly impact synthetic accessibility, physicochemical properties, and biological activity.

FeatureThis compound 6-Amino-5-methylpyridine-3-sulfonamide [13]6-Chloro-5-methylpyridine-3-sulfonamide [14]
Structure
CAS Number 938066-07-0[5]329945-05-3[13]37105-11-6[14]
MW ( g/mol ) 172.21187.22206.65
Synthetic Considerations Standard synthesis from sulfonic acid.[10] Methyl group is generally stable.The additional amino group may require a protecting group strategy during the sulfonyl chloride formation to prevent side reactions.The chloro group is electron-withdrawing and may affect the reactivity of the pyridine ring. It is generally stable to the synthesis conditions.
Potential Biological Activity Scaffold is common in enzyme inhibitors (e.g., Carbonic Anhydrase, Tubulin).[4][15][16]The amino group could serve as an additional hydrogen bond donor, potentially altering target binding affinity.The chloro substituent increases lipophilicity, which may enhance cell permeability and potency, as seen in some anticancer sulfonamides.[4]
Predicted Solubility Moderate; sulfonamides often have limited aqueous solubility.[15]The amino group may slightly increase polarity and potential for H-bonding, possibly improving solubility over the parent compound.The chloro group is likely to decrease aqueous solubility.

Application in a Biological Context: Carbonic Anhydrase Inhibition

Many pyridine-sulfonamide derivatives are investigated as enzyme inhibitors.[4] A key pathway of interest for cancer drug development is the role of Carbonic Anhydrase IX (CA-IX) in regulating tumor pH. Reproducibility in this context is paramount, as small variations in compound purity or concentration can lead to misleading structure-activity relationship (SAR) data.

G cluster_0 Tumor Cell Under Hypoxia cluster_1 Catalytic Action & pH Regulation cluster_2 Downstream Effects Hypoxia Low O2 (Hypoxia) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Increased CA-IX Expression (on cell surface) HIF1a->CAIX_exp H_HCO3 H+ + HCO3- CAIX_exp->H_HCO3 Rapidly Converts CO2_H2O CO2 + H2O CO2_H2O->CAIX_exp Catalyzes H2CO3 H2CO3 (Carbonic Acid) Ext_Acid Extracellular Acidosis (Low pH outside cell) H_HCO3->Ext_Acid Int_Alk Intracellular Alkalinization (High pH inside cell) H_HCO3->Int_Alk Invasion Promotes Invasion & Metastasis Ext_Acid->Invasion Resistance Drug Resistance Int_Alk->Resistance Inhibitor This compound (CA-IX Inhibitor) Inhibitor->CAIX_exp Blocks Active Site

Caption: Inhibition of the CA-IX Pathway by a Sulfonamide.

Conclusion

The reproducibility of experiments involving this compound is not a matter of chance, but a direct consequence of meticulous control over synthesis, purification, and analysis. By understanding the chemical principles that underpin each step—from the moisture sensitivity of intermediates to the selection of an appropriate analytical method—researchers can mitigate variability and generate high-quality, reliable data. This guide provides the foundational knowledge and actionable protocols to establish a robust and reproducible experimental framework, ensuring that the promising therapeutic potential of this molecular scaffold can be explored with confidence and precision.

References

The Pyridine-3-Sulfonamide Scaffold: A Comparative Guide to its Validated Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the pyridine-3-sulfonamide core represents a versatile and highly valuable scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer effects to the inhibition of key physiological enzymes. This guide provides an in-depth comparison of the validated effects of this structural class, drawing upon peer-reviewed experimental data to inform future research and development. While direct experimental data for 5-Methylpyridine-3-sulfonamide is limited in publicly accessible literature, this guide will infer its potential activities based on robust structure-activity relationship (SAR) studies of closely related analogs.

Introduction to the Pyridine-3-Sulfonamide Scaffold

The pyridine-3-sulfonamide moiety is a key pharmacophore, a structural unit responsible for a molecule's biological activity. The sulfonamide group (-SO₂NH₂) is a well-established functional group in a multitude of marketed drugs, prized for its ability to mimic a carboxylic acid group and act as a hydrogen bond donor and acceptor. When attached to a pyridine ring, this scaffold gains specific steric and electronic properties that allow for precise interactions with a variety of biological targets. The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor, further enhancing binding affinity and specificity.

Comparative Analysis of Biological Activities

The true potential of the pyridine-3-sulfonamide scaffold is revealed through the diverse biological activities exhibited by its derivatives. Below, we compare the performance of this class of compounds across several key therapeutic areas, supported by experimental data from peer-reviewed literature.

Anticancer Activity

The pyridine-3-sulfonamide core is a prominent feature in a number of potent anticancer agents, primarily through the inhibition of crucial cellular machinery involved in cancer cell proliferation and survival.

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain pyridine carbothioamides incorporating a sulfonamide pharmacophore have been identified as potent tubulin polymerization inhibitors.[1]

Comparative Data: Anticancer Activity of Sulfonamide-Functionalized Pyridine Carbothioamides [1]

CompoundSubstitutionA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Colchicine (Reference) --2.45.27.8
Compound 3 2,4-dimethyl4.91.21.51.3
Compound 5 4-methoxy9.11.63.53.9
Compound 4 2-fluoro137.7119.5
Compound 6 2-methoxy36142119

From this data, it is evident that substitutions on the phenyl ring of the N-phenyl pyridine carbothioamide scaffold significantly impact cytotoxic activity. Compound 3, with 2,4-dimethyl substitution, demonstrated the highest potency, being significantly more effective than the reference drug colchicine against MCF-7, PC-3, and HepG2 cell lines.[1] This suggests that for a hypothetical this compound incorporated into such a scaffold, the methyl group on the pyridine ring could influence the molecule's orientation and binding within the colchicine-binding site of tubulin.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A series of sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[2]

Experimental Protocol: In Vitro PI3Kα Kinase Assay

A standard in vitro kinase assay can be employed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the PI3Kα enzyme.

  • Reagents and Materials: Recombinant human PI3Kα enzyme, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (dissolved in DMSO).

  • Procedure: a. A kinase reaction buffer containing the PI3Kα enzyme and lipid substrate is prepared. b. Serial dilutions of the test compounds are added to the wells of a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at room temperature. e. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. f. The Kinase Detection Reagent is added to convert the newly generated ADP to ATP, which is then used to generate a luminescent signal. g. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Sulfonamide Pyridine-3-Sulfonamide Derivative Sulfonamide->PI3K Inhibits Sulfonamide->mTORC1 Inhibits

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[3] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. A series of 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated for their inhibitory activity against several human CA isoforms.[3]

Comparative Data: Carbonic Anhydrase Inhibition (Kᵢ in nM) [3]

CompoundhCA IhCA IIhCA IXhCA XII
Acetazolamide (Standard) 25012255.7
Compound 4 >10000271.5137.5114.6
Compound 5 >10000271.5789.7121.2
Compound 17 >100001238179.991.1
Compound 18 >10000985.6180.2100.2

The data reveals that substitutions at the 4-position of the pyridine-3-sulfonamide scaffold can lead to potent and selective inhibition of cancer-associated isoforms hCA IX and hCA XII over the ubiquitous hCA I and II.[3] This is a critical aspect for the development of targeted anticancer therapies with reduced side effects. The 5-methyl group in this compound would be adjacent to the sulfonamide group and could sterically influence its binding to the zinc ion in the active site of carbonic anhydrases.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant hCA Isoform Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Pyridine-3-sulfonamide (e.g., this compound) Inhibitor->Incubation Substrate Substrate (p-nitrophenyl acetate) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance (400 nm) over Time Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates IC50 Determine IC₅₀ Values Rates->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Antimicrobial and Antiviral Activity

The sulfonamide class of molecules has its roots in antimicrobial chemotherapy.[4] Pyridine-containing sulfonamides have been synthesized and evaluated for their antibacterial, antifungal, and antiviral properties.[5][6]

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Comparative Data: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Sulfonamides (Inhibition Zone in mm) [6]

CompoundPseudomonas aeruginosaEscherichia coli
Ampicillin (Standard) -25
Compound 2 1518
Compound 5 1619

These results indicate that sulfonamide derivatives of isoxazolo[5,4-b]pyridine possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Certain functionalized pyridine-based sulfonamides have demonstrated promising antiviral activity. For instance, compounds 15c and 15d in a study by Al-Sanea et al. showed more than 50% viral reduction against HSV-1 and CBV4.[5] Interestingly, these compounds were also found to inhibit Hsp90α, a molecular chaperone that is exploited by many viruses for their replication.

Comparative Data: Hsp90α Inhibition and Antiviral Activity [5]

CompoundHsp90α IC₅₀ (µg/mL)Antiviral Activity
Acyclovir (Reference) 4.78Potent against HSV-1
Compound 15c 10.24>50% reduction of HSV-1 & CBV4
Compound 15d 4.48>50% reduction of HSV-1 & CBV4

The potent Hsp90α inhibition by compound 15d, which is superior to the reference drug acyclovir, highlights a potential mechanism for the observed antiviral effects.[5] This dual-action capability makes the pyridine-3-sulfonamide scaffold an attractive starting point for the development of novel antiviral agents.

Conclusion and Future Directions

The pyridine-3-sulfonamide scaffold is a proven platform for the development of a wide range of biologically active compounds. The evidence from numerous peer-reviewed studies on its derivatives strongly suggests that this compound is likely to exhibit activity in one or more of the areas discussed, particularly in anticancer and enzyme inhibition applications. The methyl group at the 5-position is expected to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency or selectivity for specific biological targets.

For researchers in drug development, the pyridine-3-sulfonamide core offers a wealth of opportunities. Future studies should focus on the synthesis and direct biological evaluation of this compound and its derivatives to confirm the inferred activities and to further explore the structure-activity relationships of this versatile and promising scaffold.

References

Safety Operating Guide

5-Methylpyridine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Methylpyridine-3-sulfonamide for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. The lifecycle of a chemical reagent does not end upon its use in an experiment; its proper disposal is a critical phase that demands meticulous planning and execution to ensure regulatory compliance and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a compound whose pyridine and sulfonamide moieties necessitate its management as hazardous waste.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 938066-07-0) is not always readily available, established best practices for pyridine derivatives and sulfonamides provide a clear and cautious path forward.[1][2][3] The procedures outlined herein are grounded in the principle of treating the substance with a conservative approach, assuming potential hazards based on its chemical class.[1]

Pre-Disposal Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. This dictates the necessary personal protective equipment (PPE) and handling precautions. Based on data from structurally similar compounds, this compound should be handled as a substance that is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[4][5]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryPotential EffectsRequired PPE
Acute Oral Toxicity Harmful if swallowed.[4][5]Standard laboratory PPE to prevent ingestion.
Skin Irritation Causes skin irritation.[4][6]Chemical-resistant gloves (Nitrile or Neoprene).
Eye Irritation Causes serious eye irritation.[4][6]ANSI Z87.1-compliant safety goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation.[4][6]Handle only in a certified chemical fume hood.
Environmental Data not widely available, but pyridine derivatives are often regulated as hazardous to the environment. Do not allow to enter drains or sewer systems.[3][7]N/A (Procedural Control)

All handling and preparation for disposal must occur within a well-ventilated chemical fume hood to minimize inhalation exposure.[1][2] An eyewash station and safety shower should be readily accessible.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction by a licensed facility.[9][10] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[7]

Step 1: Waste Identification and Segregation

Properly identify and segregate all materials contaminated with this compound. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing boats).

  • Contaminated PPE (e.g., gloves).

This waste must be kept separate from non-hazardous and other types of chemical waste to prevent dangerous reactions and ensure proper disposal routing.[1][2]

Step 2: Containerization

Select a waste container that is chemically compatible and robust.

  • Primary Container : Use a high-density polyethylene (HDPE) or glass container that is in good condition with a secure, leak-proof screw cap.[2]

  • Compatibility : Ensure the container material is compatible with this compound and any solvents used in the waste solution.

  • Contaminated Solids : Place contaminated solids and labware into a designated, leak-proof plastic bag or a puncture-resistant container, which is then placed inside the primary hazardous waste container.[9]

Step 3: Labeling

Accurate and clear labeling is a critical regulatory requirement.[10] The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".

  • An accurate estimation of the concentration and quantity of the chemical.[2]

  • The date of accumulation.

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Storage and Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • The container must remain closed at all times except when adding waste.

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][11]

  • Secondary containment (e.g., a larger bin or tray) is highly recommended to contain potential leaks or spills.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7][9] The approved disposal method for this class of compound is typically high-temperature incineration at a permitted facility.[3][12]

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sewer drain. [3]

Emergency Procedures for Spills and Exposure

Accidents during the disposal process must be handled swiftly and safely.

  • Minor Spill (in a fume hood) :

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be treated as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, cover drains to prevent environmental release.[7]

    • Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8]

    • Inhalation : Move the individual to fresh air.[8]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel. [6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_proc Phase 2: Procedure cluster_disp Phase 3: Final Disposition A Identify Waste: This compound and contaminated materials B Assess Hazards: Irritant, Harmful (Review SDS/Guide) A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Segregate from other waste streams C->D E Select compatible HDPE or glass container D->E F Affix 'Hazardous Waste' Label with full chemical name E->F G Add waste to container within a chemical fume hood F->G H Store sealed container in designated SAA G->H I Request pickup from EHS or licensed contractor H->I K DO NOT dispose in trash or sewer H->K J Transport to permitted TSDF for incineration I->J

Caption: Disposal workflow for this compound.

References

Navigating the Uncharted: A Practical Guide to Handling 5-Methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. 5-Methylpyridine-3-sulfonamide, a compound of interest in various research applications, is one such molecule that requires careful and informed handling. This guide is designed to provide you, our trusted partners in discovery, with essential, immediate safety and logistical information for the confident and safe management of this compound.

Immediate Safety & Hazard Assessment

Given the limited specific toxicological data, a cautious approach is paramount. The primary anticipated hazards, based on related chemical structures, include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Eye Irritation: Direct contact can be expected to cause redness, pain, and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or powder may irritate the lungs and respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

In the event of exposure, immediate first aid is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals.[4] Double-gloving offers additional protection in case the outer glove is compromised.
Eye Protection Chemical splash-resistant safety goggles or a full-face shield.Protects against accidental splashes of solutions or airborne particles from reaching the eyes.[1]
Body Protection A laboratory coat, preferably a disposable one made of a low-permeability fabric.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 respirator or higher, particularly when handling the powder form or when generating dust.Minimizes the inhalation of airborne particles. The use of a fume hood is the primary engineering control for respiratory protection.[4]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is fundamental to ensuring safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Before beginning work, assemble all necessary equipment and reagents to avoid leaving the designated handling area.

2. Weighing and Aliquoting:

  • When weighing the solid compound, do so within the fume hood to contain any dust.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Dissolution and Use in Experiments:

  • Based on available data for a similar compound, this compound is a solid at room temperature.[1]

  • When dissolving, use the appropriate solvent as dictated by your experimental protocol, ensuring compatibility.

  • Keep containers closed when not in use to prevent the release of any potential vapors.

4. Post-Handling and Decontamination:

  • After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a thorough water rinse.

  • Carefully remove PPE, starting with the outer gloves, followed by the lab coat, and then the inner gloves, to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, used pipette tips, and contaminated PPE, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete experiment waste Segregate and Dispose of Solid & Liquid Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Methylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.